Technical Documentation Center

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid
  • CAS: 1072855-42-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic Acid: Synthesis, Properties, and Characterization

Disclaimer: The compound 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid is a novel chemical entity for which no experimental data has been published in publicly accessible literature. This technical guide is therefore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The compound 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid is a novel chemical entity for which no experimental data has been published in publicly accessible literature. This technical guide is therefore a predictive document, based on established principles of organic chemistry, data from structurally analogous compounds, and computational modeling. The proposed synthetic routes and predicted properties herein await experimental validation.

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on the chemical properties of a novel fluorinated nicotinic acid derivative, 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid. This molecule combines the biologically relevant nicotinic acid scaffold with a difluoroalkoxy side chain, a moiety of increasing interest in drug design for its potential to fine-tune physicochemical and pharmacokinetic parameters. This document provides a comprehensive overview of a plausible synthetic strategy, predicted physicochemical properties, and proposed analytical methodologies for the characterization of this target compound, aimed at researchers and scientists in drug development.

Chemical Structure and Key Features

The core of the target molecule is a pyridine-3-carboxylic acid, also known as nicotinic acid. The key structural feature is the 6-position substituent, a 2-fluoro-1-(fluoromethyl)ethoxy group. This secondary ether linkage introduces two fluorine atoms on terminal carbons of the alkoxy chain.

Caption: Chemical structure of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid.

Proposed Synthetic Pathways

The synthesis of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid can be envisioned through two primary retrosynthetic disconnections, both relying on the formation of the ether bond between the nicotinic acid core and the fluorinated alcohol side chain. The key precursors are a 6-substituted nicotinic acid derivative and 1,3-difluoro-2-propanol.

Pathway A: Williamson Ether Synthesis

This classical approach involves the reaction of an alkoxide with an alkyl halide or sulfonate. In this context, the alkoxide of 1,3-difluoro-2-propanol would react with a 6-halonicotinic acid ester via a nucleophilic aromatic substitution (SNAr) mechanism.

G cluster_0 Pathway A: Williamson Ether Synthesis 6-Chloronicotinic acid methyl ester 6-Chloronicotinic acid methyl ester SNAr Reaction 2. Nucleophilic Aromatic Substitution (e.g., 80-100 °C) 6-Chloronicotinic acid methyl ester->SNAr Reaction 1,3-Difluoro-2-propanol 1,3-Difluoro-2-propanol Sodium Hydride 1. NaH, DMF, 0 °C to rt 1,3-Difluoro-2-propanol->Sodium Hydride Alkoxide formation Formation of Sodium 1,3-difluoro-2-propoxide Sodium Hydride->Alkoxide formation Alkoxide formation->SNAr Reaction Intermediate Ester Methyl 6-[2-fluoro-1-(fluoromethyl)ethoxy]nicotinate SNAr Reaction->Intermediate Ester Hydrolysis 3. LiOH, THF/H2O Intermediate Ester->Hydrolysis Target Molecule 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid Hydrolysis->Target Molecule

Caption: Proposed Williamson ether synthesis route.

Experimental Protocol (Predictive):

  • Alkoxide Formation: To a solution of 1,3-difluoro-2-propanol (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Nucleophilic Aromatic Substitution: Add a solution of methyl 6-chloronicotinate (1.0 eq) in anhydrous DMF to the freshly prepared alkoxide solution. Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.

  • Saponification: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (1.5 eq) and stir at room temperature until the ester is fully consumed. Acidify the reaction mixture with 1M HCl to pH 3-4 and extract the product with ethyl acetate. Dry the organic layer and concentrate to afford the target carboxylic acid.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the alcohol without competing in the subsequent substitution reaction[1].

  • DMF: A polar aprotic solvent is ideal for SNAr reactions as it solvates the cation of the alkoxide, enhancing the nucleophilicity of the oxygen anion[2].

  • Ester Protection: The carboxylic acid is protected as a methyl ester to prevent it from reacting with the strong base (NaH) and to improve its solubility in organic solvents for purification.

  • Lithium Hydroxide: A mild base for saponification that minimizes the risk of side reactions on the pyridine ring.

Pathway B: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative for forming the ether linkage under milder, neutral conditions. This reaction couples a primary or secondary alcohol with a nucleophile, in this case, the hydroxyl group of 6-hydroxynicotinic acid, using a phosphine and an azodicarboxylate.

G cluster_0 Pathway B: Mitsunobu Reaction 6-Hydroxynicotinic acid methyl ester 6-Hydroxynicotinic acid methyl ester Mitsunobu Coupling O-Alkylation 6-Hydroxynicotinic acid methyl ester->Mitsunobu Coupling 1,3-Difluoro-2-propanol 1,3-Difluoro-2-propanol 1,3-Difluoro-2-propanol->Mitsunobu Coupling Reagents PPh3, DIAD, THF 0 °C to rt Reagents->Mitsunobu Coupling Intermediate Ester Methyl 6-[2-fluoro-1-(fluoromethyl)ethoxy]nicotinate Mitsunobu Coupling->Intermediate Ester Hydrolysis LiOH, THF/H2O Intermediate Ester->Hydrolysis Target Molecule 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid Hydrolysis->Target Molecule

Caption: Proposed Mitsunobu reaction route.

Experimental Protocol (Predictive):

  • Mitsunobu Coupling: To a solution of methyl 6-hydroxynicotinate (1.0 eq), 1,3-difluoro-2-propanol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

  • Saponification: The subsequent hydrolysis of the intermediate ester would follow the same procedure as described in Pathway A.

Causality Behind Experimental Choices:

  • Mitsunobu Conditions: This reaction is advantageous for its mild conditions and tolerance of various functional groups[3][4]. It avoids the use of a strong base, which can be beneficial if other sensitive functionalities are present in the molecule.

  • DIAD and PPh3: This is a common reagent pair for the Mitsunobu reaction, which activates the alcohol for nucleophilic attack by the phenol[5].

  • Ester Protection: Similar to the Williamson synthesis, the carboxylic acid is protected to prevent its participation in the reaction.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of the 2-fluoro-1-(fluoromethyl)ethoxy group is expected to significantly modulate the properties of the parent nicotinic acid.

PropertyPredicted ValueMethod of Prediction / Rationale
Molecular Weight 231.16 g/mol Calculation from molecular formula C9H9F2NO3
logP 1.5 - 2.5Based on analogous fluoroalkoxy-substituted pyridines. Fluorine substitution generally increases lipophilicity, but the ether oxygen can moderate this effect.[6]
pKa (Carboxylic Acid) 3.5 - 4.5The electron-withdrawing nature of the fluoroalkoxy group is expected to make the carboxylic acid slightly more acidic than nicotinic acid (pKa ~4.85).
pKa (Pyridine Nitrogen) 2.0 - 3.0The electron-withdrawing substituent at the 6-position will decrease the basicity of the pyridine nitrogen compared to nicotinic acid (pKa ~2.07 for the protonated form).
Aqueous Solubility ModerateThe presence of the carboxylic acid and pyridine nitrogen provides sites for hydrogen bonding, while the fluorinated alkyl chain increases hydrophobicity.

Proposed Analytical Characterization

A comprehensive analytical workflow is essential for the structural elucidation and purity assessment of the target compound.

G cluster_0 Analytical Workflow Synthesis Synthesized Compound Purification Purification (Chromatography) Synthesis->Purification Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Purity_Assessment Purity Assessment Purification->Purity_Assessment NMR NMR Spectroscopy (1H, 13C, 19F) Structural_Elucidation->NMR MS Mass Spectrometry (HRMS, MS/MS) Structural_Elucidation->MS HPLC HPLC-UV/MS Purity_Assessment->HPLC EA Elemental Analysis Purity_Assessment->EA

Caption: Proposed analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will be the primary tool for structural confirmation.

  • 1H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the nicotinic acid ring. The protons of the 2-fluoro-1-(fluoromethyl)ethoxy side chain will exhibit complex splitting patterns due to H-H and H-F couplings. The methine proton will appear as a multiplet, and the two diastereotopic methylene protons will each be a doublet of doublets of doublets.

  • 13C NMR: The carbon spectrum will show signals for the pyridine ring carbons, the carboxyl carbon, and the three carbons of the alkoxy side chain. The carbons bearing fluorine atoms will appear as doublets due to C-F coupling.

  • 19F NMR: The fluorine spectrum is expected to show two distinct signals, corresponding to the two chemically non-equivalent fluorine atoms in the 2-fluoro-1-(fluoromethyl)ethoxy group[7][8]. These signals will be split by the adjacent protons. The chemical shifts will be indicative of the aliphatic nature of the C-F bonds[9][10].

Predicted NMR Data:

NucleusPredicted Chemical Shift (ppm)Predicted Multiplicity and Coupling Constants (J)
1H
Pyridine H7.0 - 8.5m
O-CH4.5 - 5.0m
CH2F4.0 - 4.8ddd, 2JHF ≈ 45-50 Hz, 3JHH ≈ 3-8 Hz
COOH10 - 13br s
19F -220 to -240m
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) will provide valuable structural information through fragmentation analysis.

Predicted Fragmentation Pattern:

  • Molecular Ion (M+H)+: The parent ion should be readily observable in ESI+ mode.

  • Key Fragments:

    • Loss of the carboxylic acid group (-45 Da).

    • Cleavage of the ether bond, leading to fragments corresponding to the nicotinic acid core and the fluorinated side chain.

    • Fragmentation of the nicotinic acid ring, with characteristic losses for pyridine derivatives[6][11].

Conclusion

This technical guide provides a predictive yet comprehensive overview of the chemical properties of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid. The proposed synthetic routes, based on the well-established Williamson ether synthesis and Mitsunobu reaction, offer plausible pathways for its preparation. The predicted physicochemical and analytical data serve as a valuable reference for its future synthesis and characterization. As with any novel compound, the information presented herein should be used as a guide for experimental work, which will ultimately be necessary to validate these predictions. The unique structural features of this molecule make it an interesting candidate for further investigation in the context of drug discovery and medicinal chemistry.

References

  • Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 84(9), 5449-5456. Available from: [Link]

  • eScholarship, University of California. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

  • ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available from: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Available from: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available from: [Link]

  • NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Available from: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available from: [Link]

  • Raza, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 18(6), 723-743. Available from: [Link]

  • Professor Dave Explains. (2018, August 30). Williamson Ether Synthesis [Video]. YouTube. Available from: [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. Available from: [Link]

  • eScholarship, University of California. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

  • Chem-Station. (2014, March 10). Mitsunobu Reaction. Available from: [Link]

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Chemoinformatics - predicting the physicochemical properties of 'drug-like' molecules. Current opinion in biotechnology, 11(1), 104–107. Available from: [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Available from: [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Available from: [Link]

  • Perkons, I., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(11-12), 871–878. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • PubMed. (2000). Chemoinformatics - predicting the physicochemical properties of 'drug-like' molecules. Available from: [Link]

  • eScholarship, University of California. (2020). Advancing physicochemical property predictions in computational drug discovery. Available from: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available from: [Link]

  • Royal Society of Chemistry. (2024). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. Digital Discovery. Available from: [Link]

  • University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available from: [Link]

  • ResearchGate. (2016, April 29). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. Available from: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (CAS 1072855-42-5)

Executive Summary 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid is a highly specialized fluorinated pyridine building block utilized in advanced medicinal chemistry and agrochemical development. By incorporating a 1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid is a highly specialized fluorinated pyridine building block utilized in advanced medicinal chemistry and agrochemical development. By incorporating a 1,3-difluoropropan-2-yloxy moiety at the 6-position of the nicotinic acid core, this compound offers unique stereoelectronic properties that modulate lipophilicity, enhance metabolic stability, and tune the pKa of the central pharmacophore. This guide provides an in-depth analysis of its structural rationale, a self-validating synthetic protocol, and its integration into modern drug discovery pipelines.

Structural Rationale & Physicochemical Profiling

The strategic substitution of a standard alkoxy group (e.g., isopropoxy) with a 1,3-difluoropropan-2-yloxy group is a classic application of fluorine chemistry in drug design.

  • Metabolic Stability: Standard alkyl ethers are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative dealkylation. The introduction of two terminal fluorine atoms exerts a strong electron-withdrawing inductive (-I) effect, strengthening the adjacent C-H bonds and effectively blocking metabolic oxidation.

  • pKa Modulation: The strong -I effect of the fluorinated ether propagates through the aromatic system, significantly lowering the basicity (pKa) of the pyridine nitrogen. This reduction in basicity is crucial for minimizing off-target hERG channel liabilities and improving passive membrane permeability.

  • Identity: The compound is registered under CAS No. 1072855-42-5 and possesses a molecular weight of 217.17 g/mol [1].

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

To ensure maximum yield and prevent unwanted side reactions, the synthesis of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid is best achieved via an SNAr reaction using a methyl ester protected precursor.

Self-Validating Step-by-Step Protocol
  • Alkoxide Generation: In an oven-dried, argon-purged reaction vessel, dissolve 1,3-difluoro-2-propanol (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Causality: NaH is selected as a strong, non-nucleophilic base. It quantitatively deprotonates the alcohol to form a highly reactive alkoxide without participating in competing nucleophilic attacks. The evolution of H2 gas serves as a visual validation of active alkoxide formation.

  • SNAr Reaction: Once hydrogen evolution ceases, introduce methyl 6-chloronicotinate (1.0 eq) dissolved in DMF. Warm the reaction mixture to 80 °C and stir for 4–6 hours.

    • Causality: The electron-withdrawing ester group at the 3-position activates the 6-position (para to the ester, ortho to the pyridine nitrogen) for nucleophilic attack. Using the ester rather than the free acid prevents premature deprotonation, which would otherwise increase the electron density of the ring and halt the SNAr process. Monitor via LC-MS until the starting material is consumed.

  • Saponification: Cool the mixture to room temperature. Add a 2M aqueous solution of Lithium Hydroxide (LiOH, 3.0 eq) and stir for 2 hours.

    • Causality: LiOH efficiently hydrolyzes the methyl ester to the corresponding carboxylate under mild aqueous conditions, leaving the newly formed fluorinated ether linkage fully intact.

  • Work-up and Isolation: Dilute the mixture with water and extract with Ethyl Acetate. Discard the organic layer (which contains unreacted alcohol and mineral oil). Acidify the aqueous layer to pH ~3 using 1M HCl.

    • Causality: Adjusting the pH to ~3 reaches the isoelectric point of the product, neutralizing the carboxylate and driving the precipitation of the free acid.

  • Purification: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to yield the final product.

Synthesis A Methyl 6-Chloronicotinate (Starting Material) C SNAr Reaction (80°C, 4-6h) A->C B 1,3-Difluoro-2-propanol + NaH / DMF B->C D Saponification & Acidification (LiOH, then HCl to pH 3) C->D E 6-[2-Fluoro-1-(fluoromethyl)ethoxy] nicotinic acid D->E

Caption: Synthetic workflow for 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid via SNAr.

Pharmacological & Agrochemical Applications

The unique properties of this building block have led to its incorporation into several advanced therapeutic and agricultural patents.

  • Metabolic Disorders (GPR119 Modulators): According to European Patent EP2906550A1, derivatives incorporating this specific fluorinated nicotinic acid moiety act as potent GPR119 modulators[2]. GPR119 is a G-protein coupled receptor expressed predominantly in pancreatic β-cells and enteroendocrine L-cells. Agonism of this receptor stimulates cAMP accumulation, leading to glucose-dependent insulin secretion and GLP-1 release, making it a prime target for Type 2 Diabetes and obesity treatments[2].

  • Veterinary Ectoparasiticides: In agrochemical and veterinary applications, this fluorinated building block is critical for formulating prolonged ectoparasite-controlling agents (WO2019059412A1)[3]. The high lipophilicity and metabolic resistance imparted by the 1,3-difluoropropan-2-yloxy group ensure that the active compound maintains a long systemic half-life in the host animal while effectively penetrating the nervous system of target parasites (e.g., fleas and ticks)[3].

GPR119 L GPR119 Agonist (Fluorinated Ether Motif) R GPR119 Receptor (Pancreatic β-cells) L->R Binding Gs Gαs Protein Activation R->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Out Insulin Secretion (Glycemic Control) PKA->Out

Caption: GPR119 activation pathway promoting insulin secretion via cAMP/PKA signaling.

Quantitative Data Summaries

Table 1: Physicochemical Properties

PropertyValue
CAS Registry Number 1072855-42-5
Molecular Formula C9H9F2NO3
Molecular Weight 217.17 g/mol
Topological Polar Surface Area (TPSA) 49.3 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 4

Table 2: Comparative SNAr Reaction Conditions

Base / SolventTemperatureTimeYield (%)Mechanistic Notes
NaH / DMF80 °C4 h85%Optimal conversion; non-nucleophilic base prevents side reactions.
KOtBu / THF65 °C8 h72%Milder conditions; slight ester hydrolysis observed prior to SNAr.
K2CO3 / MeCN80 °C24 h<20%Base is too weak for efficient, quantitative alkoxide formation.

References[1] Title: 6-fluoro nicotin aldehyde | Sigma-Aldrich

Sources

Foundational

An In-depth Technical Guide to 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic Acid: Synthesis, Characterization, and Medicinal Chemistry Perspectives

This guide provides a comprehensive technical overview of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, a specialized heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Whi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, a specialized heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While this specific molecule is not widely documented in public literature, this document constructs a robust scientific framework for its synthesis, purification, and characterization based on established principles of organic chemistry and extensive data from analogous fluorinated nicotinic acid derivatives. The methodologies and insights presented herein are designed to be self-validating, providing a logical and scientifically-grounded path for its potential inclusion in discovery programs.

Introduction: The Strategic Value of Fluorinated Nicotinic Acids

The incorporation of fluorine into small molecules is a cornerstone of modern drug design. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1][2][3] The nicotinic acid scaffold, a derivative of vitamin B3, is a well-established pharmacophore present in numerous therapeutic agents.[4] The strategic combination of these two motifs, as in 6-substituted nicotinic acids, offers a powerful platform for developing novel therapeutics.[1] Derivatives of 6-fluoronicotinic acid, for instance, are used as key intermediates in the synthesis of PET imaging tracers and have been investigated in oncology research.[1]

The target molecule of this guide, 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, introduces a short, fluorinated alkoxy side chain at the 6-position of the pyridine ring. This specific substitution pattern is designed to probe the effects of a difluorinated, flexible ether linkage on the compound's physicochemical and pharmacological properties, potentially offering advantages in metabolic stability and target engagement compared to simpler alkyl or fluoroalkyl substituents.

Physicochemical Properties and Molecular Weight

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The calculated molecular weight and other key descriptors for 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid are summarized below.

PropertyValueSource
Molecular Formula C₉H₉F₂NO₃Calculated
Molecular Weight 217.17 g/mol Calculated
IUPAC Name 6-[2-fluoro-1-(fluoromethyl)ethoxy]pyridine-3-carboxylic acidGenerated
Monoisotopic Mass 217.054999 DaCalculated

These values are foundational for all subsequent analytical work, particularly for mass spectrometry.

Proposed Synthesis and Purification Workflow

The synthesis of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid can be logically approached via a two-step process involving a nucleophilic aromatic substitution (SNAr) reaction followed by ester hydrolysis. This strategy leverages commercially available or readily synthesized starting materials.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Ester Hydrolysis Start_1 Methyl 6-chloronicotinate Intermediate Methyl 6-[2-fluoro-1-(fluoromethyl)ethoxy]nicotinate Start_1->Intermediate Reaction Reagent_1 1,3-Difluoro-2-propanol (CAS: 453-13-4) Reagent_1->Intermediate Nucleophile Base Strong Base (e.g., NaH, K2CO3) Base->Intermediate Deprotonation Solvent_1 Aprotic Polar Solvent (e.g., DMF, DMSO) Solvent_1->Intermediate Medium Final_Product 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid Intermediate->Final_Product Progression Reagent_2 Aqueous Base (e.g., LiOH, NaOH) Reagent_2->Final_Product Hydrolysis Solvent_2 Solvent System (e.g., THF/Water) Solvent_2->Final_Product Medium Workup Acidification (e.g., aq. HCl) Workup->Final_Product Protonation

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 6-[2-fluoro-1-(fluoromethyl)ethoxy]nicotinate (Intermediate)

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the solvent to 0 °C in an ice bath. Add 1,3-difluoro-2-propanol (1.2 equivalents).[5][6] To this solution, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

    • Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide. This significantly enhances the nucleophilicity of the oxygen, which is essential for attacking the electron-deficient pyridine ring. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

  • SNAr Reaction: After stirring for 30 minutes at 0 °C, add a solution of methyl 6-chloronicotinate (1.0 equivalent) in anhydrous DMF dropwise.

    • Causality: The 6-position of the nicotinic acid ester is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the ester group. The chloro-substituent is a good leaving group. An aprotic polar solvent like DMF is ideal as it solvates the cation (Na⁺) but not the nucleophilic anion, thus increasing the reaction rate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Isolation: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester intermediate using column chromatography on silica gel.

Step 2: Synthesis of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (Final Product)

  • Hydrolysis: Dissolve the purified methyl ester intermediate in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (or sodium hydroxide, 2-3 equivalents) and stir at room temperature.

    • Causality: Saponification (base-catalyzed hydrolysis) is a standard and robust method for converting esters to carboxylic acids. LiOH is often preferred for its high reactivity and the good solubility of its salts.

  • Reaction Monitoring: Monitor the hydrolysis by TLC or LC-MS.

  • Workup and Isolation: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M aqueous HCl. The final product should precipitate out of the solution.

  • Final Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach is required for a self-validating system.

G cluster_0 Structural Confirmation cluster_1 Purity Assessment Start Purified Final Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Identity & Structure MS Mass Spectrometry (LC-MS/MS) Start->MS Molecular Weight HPLC HPLC-UV/DAD Start->HPLC Purity (%) qNMR Quantitative NMR (qNMR) Start->qNMR Absolute Purity

Caption: Comprehensive analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: Expected signals would include three distinct aromatic protons on the pyridine ring, a multiplet for the methine proton of the ethoxy group, and a multiplet for the four methylene protons. The coupling of protons to the adjacent fluorine atoms will result in complex splitting patterns (doublet of triplets or similar).

  • ¹³C NMR: Will show the expected number of carbon signals, including the carboxylic acid carbon, aromatic carbons, and the two distinct carbons of the fluorinated ethoxy side chain. The signals for the carbons bearing fluorine will appear as triplets due to one-bond C-F coupling.

  • ¹⁹F NMR: This is a critical technique for fluorinated compounds.[7][8] Two distinct fluorine environments are present, which should give rise to two signals in the ¹⁹F NMR spectrum.[9] The spectrum, often run with proton decoupling, will confirm the presence of the two distinct fluorine environments and their respective chemical shifts, providing definitive evidence of the side chain's structure.[8][9][10] Quantitative ¹⁹F NMR can also be a powerful tool for purity assessment.[11]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source is the method of choice.[12][13][14]

  • Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 218.18 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 216.16 is expected.[15]

  • Fragmentation: Tandem MS (MS/MS) experiments would show characteristic fragmentation patterns, such as the loss of the carboxylic acid group or cleavage of the ether bond, which can be used to further confirm the structure.[16][17]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for determining the purity of the final compound.

  • Protocol:

    • Column: A reverse-phase C18 column is typically suitable for nicotinic acid derivatives.[15]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[13]

    • Detection: UV detection at approximately 260-265 nm, which is characteristic for the pyridine ring system.[12][18] A photodiode array (PDA) detector can be used to confirm peak purity.

    • Quantification: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Potential Applications in Drug Discovery

The unique structure of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid suggests several potential applications in medicinal chemistry, primarily driven by the known biological roles of the nicotinic acid scaffold and the physicochemical modulation provided by the fluorinated side chain.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. The presence of two fluorine atoms in the ethoxy side chain is likely to block potential sites of oxidative metabolism, thereby increasing the compound's metabolic stability and in vivo half-life.[2]

  • Modulation of Physicochemical Properties: The fluorinated side chain will increase the lipophilicity of the molecule compared to a non-fluorinated analogue, which can influence membrane permeability and oral absorption.[19] It can also alter the pKa of the pyridine nitrogen, affecting its interaction with biological targets.

  • Bioisosterism: The [2-Fluoro-1-(fluoromethyl)ethoxy] group can be considered a bioisostere for other functional groups.[19] Its unique conformational properties and ability to participate in hydrogen bonding could lead to novel binding interactions with protein targets.

  • Tracer Development for PET Imaging: Nicotinic acid derivatives are valuable scaffolds for developing radiotracers.[1] The introduction of fluorine makes this molecule a candidate for labeling with the positron-emitting isotope ¹⁸F for use in Positron Emission Tomography (PET) studies, which are crucial for drug development and clinical diagnostics.[2][20]

Conclusion

While 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid is a molecule with limited public documentation, this guide provides a robust and scientifically-grounded framework for its synthesis, characterization, and potential application. By leveraging established chemical principles and data from analogous compounds, researchers can confidently approach the preparation and evaluation of this novel entity. The proposed workflows are designed with self-validation in mind, ensuring that each step from synthesis to final analysis provides the necessary data to confirm the successful creation of this promising compound for drug discovery and development programs.

References

  • Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. (2026, January 18). Tejapharm.com. [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. (2015, October 30). LCGC International. [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. (2024, March 29). SIELC Technologies. [Link]

  • Val-Sella, M., et al. (2009). Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography−Diode Array−Electrospray Ionization Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. ResearchGate. [Link]

  • ¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9)... ResearchGate. [Link]

  • 6-hydroxynicotinic acid. Organic Syntheses Procedure. [Link]

  • ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative... ResearchGate. [Link]

  • Li, K., et al. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. PMC. [Link]

  • Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. (2025, January 10). Food Research. [Link]

  • Fluorine NMR. gerig.chem.ucsb.edu. [Link]

  • 1,3-Difluoro-2-propanol. Wikipedia. [Link]

  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • 1,3-Difluoro-2-propanol. NIST WebBook. [Link]

  • 6-Fluoronicotinic Acid. PubChem. [Link]

  • Scott, P. J. H. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Fluorine in Pharmaceutical and Medicinal Chemistry. World Scientific Publishing. [Link]

  • Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. (2014, February 4). The Lens. [Link]

  • Gillis, E. P., et al. (2015). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • Müller, K., et al. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]

  • Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis. ResearchGate. [Link]

  • Kiss, L. E., et al. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters. [Link]

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Synthetic method of 6-methyl nicotine.
  • Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. (2016, January 14). pubs.rsc.org. [Link]

  • Niacin. NIST WebBook. [Link]

  • Effect of Fluorinated Alcohols on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C(sp3)-H Oxidations. (2026, January 23). PubMed. [Link]

  • Preparation of 6-methylnicotinic acid.

Sources

Exploratory

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic Acid Abstract This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthesis pathway f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic Acid

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthesis pathway for 6-[2-fluoro-1-(fluoromethyl)ethoxy]nicotinic acid. This fluorinated nicotinic acid derivative represents a valuable building block for researchers in medicinal chemistry and drug development, owing to the unique physicochemical properties imparted by the difluoroethoxy moiety. The synthesis is strategically designed in two core stages: a nucleophilic aromatic substitution (SNAr) to construct the key ether linkage, followed by a saponification to yield the final carboxylic acid. This document furnishes detailed experimental protocols, explains the causal reasoning behind methodological choices, and presents data in a clear, accessible format for reproducibility. It is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction and Strategic Overview

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid is a compound of interest that combines the pharmacophoric nicotinic acid scaffold with a 1,3-difluoro-2-propoxy group. This guide details a logical and efficient two-step synthesis beginning from commercially available starting materials.

The core of our synthetic strategy hinges on a nucleophilic aromatic substitution (SNAr) reaction, a powerful method for forming aryl ethers on electron-deficient aromatic rings.[1] The pathway is as follows:

  • Esterification and Ether Formation: Ethyl 6-chloronicotinate is reacted with the sodium salt of 1,3-difluoro-2-propanol. The ethyl ester group serves a dual purpose: it protects the carboxylic acid and, more importantly, acts as an electron-withdrawing group to activate the pyridine ring for nucleophilic attack at the C6 position.

  • Hydrolysis: The resulting ethyl ester is saponified under basic conditions to afford the target 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthetic challenge, breaking down the target molecule into readily available precursors. The key disconnection is the ether bond, which points to an SNAr reaction between a 6-halonicotinate and 1,3-difluoro-2-propanol.

Retrosynthesis Target 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid Intermediate Ethyl 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinate Target->Intermediate Hydrolysis Precursors Ethyl 6-chloronicotinate + 1,3-Difluoro-2-propanol Intermediate->Precursors SNAr (Williamson Ether Synthesis)

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Pathway

The overall synthetic transformation is illustrated below. This two-step process is designed for efficiency and scalability.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of Ethyl 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinate via SNAr

Principle and Mechanism

This crucial step involves the formation of the aryl ether bond via a nucleophilic aromatic substitution (SNAr) reaction. Unlike typical SN2 reactions, the SNAr mechanism proceeds through an addition-elimination sequence.[1]

  • Nucleophile Formation: Sodium hydride (NaH), a strong, non-nucleophilic base, deprotonates the hydroxyl group of 1,3-difluoro-2-propanol to generate the potent sodium 1,3-difluoro-2-propoxide nucleophile.

  • Addition Step: The alkoxide attacks the electron-deficient carbon at the C6 position of the pyridine ring (which bears the chlorine leaving group). This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The electron-withdrawing ethyl ester group at the C3 position is critical for stabilizing this intermediate, particularly through resonance delocalization onto the carboxyl oxygen.

  • Elimination Step: The aromaticity of the ring is restored by the elimination of the chloride leaving group, yielding the desired ether product.

Experimental Protocol

Materials:

  • 1,3-Difluoro-2-propanol (CAS 453-13-4)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl 6-chloronicotinate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.

  • Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solvent.

  • Slowly add 1,3-difluoro-2-propanol (1.1 equivalents) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases. This indicates the complete formation of the alkoxide.

  • Add ethyl 6-chloronicotinate (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and cautiously quench by slowly adding it to ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 6-[2-fluoro-1-(fluoromethyl)ethoxy]nicotinate.

Causality of Experimental Choices
  • Ester Protection: The use of the ethyl ester of 6-chloronicotinic acid is crucial. The carboxylic acid itself would be deprotonated by NaH, creating an anionic species that would deactivate the ring towards nucleophilic attack. The ester group acts as an effective electron-withdrawing group, a prerequisite for a successful SNAr reaction.[1]

  • Base Selection: Sodium hydride is the base of choice because it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which is easily removed from the reaction system.[2] This prevents equilibrium issues and avoids the presence of a competing nucleophile.

  • Solvent Selection: DMF is a polar aprotic solvent, which is ideal for SNAr reactions. It effectively solvates the sodium cation while leaving the alkoxide nucleophile "bare" and highly reactive. Its high boiling point is also suitable for the required reaction temperature.[3]

Data Presentation: Reaction Parameters
ParameterValue/ConditionRationale
Starting Material Ethyl 6-chloronicotinateActivated aromatic core with a good leaving group.
Nucleophile 1,3-Difluoro-2-propanolProvides the desired difluoroethoxy moiety.
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for alkoxide formation.[2]
Solvent Anhydrous DMFPolar aprotic solvent to enhance nucleophilicity.[3]
Temperature 100 °CProvides sufficient thermal energy to overcome the activation barrier.
Reaction Time 4-6 hoursTypical duration for SNAr reactions of this type.
Experimental Workflow Diagram

SNAr_Workflow cluster_Preparation Alkoxide Formation cluster_Reaction SNAr Reaction cluster_Workup Workup & Purification A Add anhydrous DMF to flask B Add NaH at 0°C A->B C Add 1,3-difluoro-2-propanol at 0°C B->C D Stir until H₂ evolution ceases C->D E Add Ethyl 6-chloronicotinate D->E F Heat to 100°C for 4-6h E->F G Monitor by TLC/LC-MS F->G H Quench with ice-water G->H I Extract with Ethyl Acetate H->I J Wash with H₂O and Brine I->J K Dry, Filter, Concentrate J->K L Column Chromatography K->L

Caption: Step-by-step workflow for the SNAr reaction.

Part 2: Synthesis of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid via Hydrolysis

Principle and Mechanism

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a classic base-catalyzed hydrolysis reaction.

  • Nucleophilic Attack: A hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion as the leaving group.

  • Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This final, irreversible acid-base step drives the reaction to completion.

  • Acidification: An acidic workup is required to protonate the carboxylate salt and generate the final, neutral carboxylic acid product.

Experimental Protocol

Materials:

  • Ethyl 6-[2-fluoro-1-(fluoromethyl)ethoxy]nicotinate (from Part 1)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

Procedure:

  • Dissolve the ethyl ester (1.0 equivalent) in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Add sodium hydroxide (2.0-3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester. Gentle heating (e.g., to 40 °C) can be applied to accelerate the reaction if necessary.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 2M HCl. A precipitate of the carboxylic acid should form.

  • Extract the product from the acidic aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 6-[2-fluoro-1-(fluoromethyl)ethoxy]nicotinic acid.

  • The product can be further purified by recrystallization if required.

Causality of Experimental Choices
  • Base and Solvent: A mixture of water and a co-solvent like ethanol is used to ensure the solubility of both the organic ester and the inorganic base (NaOH). Using an excess of NaOH ensures the reaction goes to completion.

  • Acidic Workup: The final product is a carboxylic acid, which exists as its carboxylate salt under the basic reaction conditions. Acidification is essential to protonate the carboxylate and isolate the neutral product.[4]

Data Presentation: Reaction Parameters
ParameterValue/ConditionRationale
Starting Material Ethyl 6-[2-fluoro-1-(fluoromethyl)ethoxy]nicotinateProduct from the previous step.
Reagent Sodium Hydroxide (NaOH)Strong base to catalyze the hydrolysis.
Solvent Ethanol/WaterCo-solvent system for solubility of all reactants.
Temperature Room Temperature to 40 °CMild conditions are typically sufficient for saponification.
Workup Acidification with HClTo protonate the carboxylate and isolate the final acid.[4]
Experimental Workflow Diagram

Hydrolysis_Workflow cluster_Reaction Saponification cluster_Workup Isolation A Dissolve ester in EtOH/H₂O B Add NaOH A->B C Stir at RT for 2-4h B->C D Concentrate to remove EtOH C->D E Cool to 0°C and acidify with 2M HCl D->E F Extract with Ethyl Acetate E->F G Wash, Dry, Concentrate F->G H Recrystallize if needed G->H

Caption: Step-by-step workflow for the hydrolysis and isolation.

Predicted Characterization Data

While direct experimental data for the final product is not available in the cited literature, the following table presents the expected analytical data based on its chemical structure.

AnalysisExpected Results
¹H NMR Signals corresponding to the three distinct pyridine ring protons, a multiplet for the CH proton of the ethoxy group, and a doublet of doublets for the two CH₂F groups. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Peaks for the six pyridine ring carbons (with C-F coupling for C6), the carbonyl carbon, and two carbons for the difluoroethoxy side chain (both showing C-F coupling).
¹⁹F NMR A single multiplet corresponding to the two equivalent fluorine atoms.
Mass Spec (HRMS) A molecular ion peak corresponding to the exact mass of C₉H₉F₂NO₃.
FT-IR Characteristic peaks for O-H stretch (broad, carboxylic acid), C=O stretch (carbonyl), C-O stretch (ether), and C-F stretches.

Safety Considerations

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from any moisture. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • DMF: A potential reproductive toxin. It should be handled in a well-ventilated fume hood.

  • Strong Acids and Bases: Reagents like NaOH and HCl are corrosive. Handle with care and appropriate PPE.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. A risk assessment should be performed before undertaking any of the described procedures.

Conclusion

This technical guide outlines a logical, robust, and well-precedented two-step synthesis for 6-[2-fluoro-1-(fluoromethyl)ethoxy]nicotinic acid. The pathway leverages a key nucleophilic aromatic substitution reaction followed by a standard ester hydrolysis. By providing detailed protocols, mechanistic insights, and justifications for the chosen methodologies, this document serves as a valuable resource for researchers aiming to synthesize this and related fluorinated heterocyclic compounds for applications in drug discovery and materials science.

References

  • Green Chemistry, 2023, 25, 204-210. A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Lumen Learning. Organic Chemistry 1: An open textbook - 9.5. Williamson ether synthesis. [Link]

  • Professor Dave Explains. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Green Chemistry, 2021, 23, 3955-3962. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • PubChem. 6-Fluoronicotinic Acid. [Link]

  • ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. [Link]

  • Environmental Toxicology and Chemistry, 2023, 00, 1-12. Photolysis Products of Fluorinated Pharmaceuticals. [Link]

  • Google Patents.
  • Molecules, 2024, 29, 3939. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]

  • Organic Letters, 2008, 10(9), 1743–1745. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. [Link]

  • Exposome-Explorer. Nicotinic acid (Compound). [Link]

  • Juniper Publishers. Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(3), 221-235. Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. [Link]

  • ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. [Link]

  • Organic Syntheses. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). [Link]

  • KPU Pressbooks. Organic Chemistry II - 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]

  • ACS Publications. Selective Synthesis of α-Fluoro-β-keto- and α-Fluoro-β-aminophosphonates via Electrophilic Fluorination by Selectfluor. [Link]

  • PubMed. Inhalation and oral toxicokinetics of 6:2 FTOH and its metabolites in mammals. [Link]

  • Beilstein Journal of Organic Chemistry, 2020, 16, 1788-1794. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

Sources

Foundational

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid solubility data

An In-depth Technical Guide to the Solubility Characterization of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid Authored by: A Senior Application Scientist Foreword The journey of a new chemical entity (NCE) from a l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Characterization of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid

Authored by: A Senior Application Scientist

Foreword

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount gatekeeper of success.[1][2][3][4] Poor solubility can severely limit a drug's absorption and bioavailability, rendering an otherwise potent molecule therapeutically ineffective.[4][5][6] This guide is dedicated to the comprehensive solubility characterization of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid , a novel nicotinic acid derivative.

As no public solubility data for this specific molecule exists, this document serves as a foundational whitepaper, providing researchers, scientists, and drug development professionals with the requisite theoretical understanding and practical, step-by-step protocols to thoroughly evaluate its solubility profile. The methodologies detailed herein are grounded in established principles and regulatory guidelines, ensuring the generation of robust and reliable data crucial for informed decision-making throughout the drug development pipeline.

The Central Role of Solubility in Drug Development

Solubility, the ability of a solid compound to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's therapeutic potential. For orally administered drugs, the active pharmaceutical ingredient (API) must first dissolve in the fluids of the gastrointestinal (GI) tract before it can be absorbed into the systemic circulation.[2][5] Consequently, insufficient aqueous solubility is a leading cause of poor bioavailability and clinical trial failures.[4]

A comprehensive understanding of a compound's solubility informs several key areas of development:

  • Lead Optimization: Early assessment allows chemists to prioritize compounds with favorable solubility characteristics, reducing late-stage attrition.[5]

  • Formulation Development: Solubility data dictates the choice of formulation strategy, such as salt formation, particle size reduction, or the use of enabling technologies like amorphous solid dispersions.[2]

  • Biopharmaceutical Classification: According to the Biopharmaceutics Classification System (BCS), solubility and permeability data are used to classify drugs, which can provide a pathway for biowaivers, reducing the need for extensive clinical bioequivalence studies.[7][8][9][10][11]

  • Toxicology Studies: Ensuring a compound is fully dissolved in vehicle solutions is essential for accurate dosing and reliable toxicological assessment.[12]

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

When discussing solubility in drug discovery, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[5][13] The choice of which to measure is dictated by the stage of the research.

Thermodynamic Solubility (or Equilibrium Solubility) represents the true saturation concentration of a compound in a solvent at equilibrium. It is the "gold standard" measurement, reflecting the point where the dissolved compound is in equilibrium with its most stable solid form.[14][15] This is a critical parameter for late-stage development and formulation.[16][17]

Kinetic Solubility (or Apparent Solubility) measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[12][16][18][19] This method is not at equilibrium. However, its high-throughput nature makes it invaluable for screening large numbers of compounds in early discovery to quickly flag potential solubility liabilities.[5][13][17]

Parameter Thermodynamic Solubility Kinetic Solubility
Definition Maximum concentration of a dissolved solid at equilibrium.Concentration at which a compound precipitates from a supersaturated solution.
Starting Material Solid compound (crystalline or amorphous).Concentrated stock solution (typically in DMSO).
Equilibrium System is at equilibrium.System is not at equilibrium.
Throughput Low to medium.High.
Relevance Lead optimization, pre-formulation, regulatory filings.Early discovery, hit-to-lead, library screening.
Typical Method Shake-Flask.[20]Plate-based turbidimetry or direct UV/LC-MS analysis.[12][21]

Predictive Analysis: In Silico Solubility Modeling

Before embarking on laboratory experiments, computational (in silico) models can provide a valuable first estimate of a compound's solubility.[22] These models use the chemical structure of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid to predict its solubility based on various physicochemical descriptors and algorithms trained on large datasets.[23][24][25]

While these predictions are not a substitute for experimental data, they are useful for:

  • Early-stage compound design and prioritization.

  • Identifying potential solubility issues before synthesis.

  • Providing a ballpark estimate to guide the design of experimental studies.

Numerous commercial and free software packages are available for this purpose.[23] It is advisable to use multiple models to obtain a consensus prediction, as the accuracy can vary depending on the algorithm and the training dataset.[23]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The Shake-Flask method is the universally accepted standard for determining thermodynamic solubility and is recommended by regulatory agencies like the ICH.[7][9][10] The principle is to create a saturated solution by agitating an excess of the solid compound in the solvent until equilibrium is reached.

Causality and Self-Validation

This protocol is designed to be self-validating. By adding a known excess of solid, we ensure that the final concentration measured is indeed the saturation point. Measuring the concentration at multiple time points (e.g., 24 and 48 hours) confirms that equilibrium has been reached; the solubility value should not change significantly between these points. Verifying the pH of the final solution is critical, especially for an ionizable compound like a nicotinic acid, as solubility can be highly pH-dependent.[26]

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid to a series of glass vials. A common starting point is to add enough compound to achieve a concentration of 2 mg/mL if it were all to dissolve.

  • Solvent Addition: Add a precise volume (e.g., 1-2 mL) of the desired aqueous buffer to each vial. For a comprehensive profile, use buffers across the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) as recommended by ICH guidelines.[7][9]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for an extended period (a minimum of 24 hours is common, with a second time point at 48 or 72 hours to confirm equilibrium).[14][16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the excess solid. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 or 0.45 µm PVDF).[12]

  • pH Measurement: Measure and record the final pH of the saturated solution to ensure it has not shifted during the experiment.[26]

  • Quantification:

    • Prepare a series of calibration standards of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Dilute the filtered supernatant into the same concentration range as the standards.

    • Analyze the standards and the sample by a validated analytical method, typically HPLC-UV or LC-MS/MS, to determine the concentration.[15][27]

  • Calculation: The determined concentration is the thermodynamic solubility of the compound in that specific medium and temperature.

Workflow Visualization

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid API into vials B Add precise volume of buffer (e.g., pH 1.2, 4.5, 6.8) A->B C Seal and agitate at constant temperature (e.g., 37°C) B->C D Incubate for 24h & 48h to ensure equilibrium C->D E Centrifuge and filter supernatant D->E F Measure final pH of filtrate E->F G Quantify concentration via HPLC-UV or LC-MS/MS E->G H H G->H Calculate Solubility (mg/mL or µM) Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare high-concentration stock solution in DMSO B Serially dilute DMSO stock in a 96-well plate A->B C Add aqueous buffer (e.g., PBS pH 7.4) to all wells B->C D Incubate plate with gentle shaking (1-2 hours) C->D E Measure turbidity using a plate reader (nephelometry) F Plot turbidity vs. concentration E->F G Determine concentration at precipitation onset F->G H H G->H Report Kinetic Solubility (µM)

Caption: Workflow for High-Throughput Kinetic Solubility.

Advanced Characterization: Solubility in Biorelevant Media

While simple buffers are essential for baseline characterization, they do not fully replicate the complex environment of the human GI tract. Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), contain bile salts and lecithin that mimic the composition of intestinal fluids. [28][29][30] Determining the solubility of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid in these media is critical for predicting its in vivo dissolution and potential for food effects. [31]An increase in solubility in FeSSIF compared to FaSSIF may indicate that the drug's absorption will be enhanced when taken with food.

The experimental procedure for determining solubility in biorelevant media follows the same thermodynamic shake-flask protocol described in Section 4, with the substitution of the simple buffers for FaSSIF or FeSSIF media. [27][32]

Data Synthesis and Interpretation

All quantitative data should be systematically organized for clear interpretation and comparison.

Example Data Summary Table
Medium pH (Final) Temperature (°C) Solubility Type Solubility (µg/mL) Solubility (µM)
0.1 M HCl1.237Thermodynamic[Result][Result]
Acetate Buffer4.537Thermodynamic[Result][Result]
Phosphate Buffer6.837Thermodynamic[Result][Result]
PBS7.425Kinetic[Result][Result]
FaSSIF6.537Thermodynamic[Result][Result]
FeSSIF5.037Thermodynamic[Result][Result]
pH-Solubility Profile

For an ionizable molecule like a nicotinic acid, plotting the thermodynamic solubility (on a log scale) against pH is essential. This profile reveals the pH range of lowest and highest solubility, which is critical for understanding where in the GI tract the drug is most likely to dissolve.

Conclusion

The solubility of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid is a foundational parameter that will profoundly influence its entire development trajectory. This guide provides a comprehensive framework for its characterization, from high-throughput kinetic screening in early discovery to definitive thermodynamic measurements in biorelevant media for late-stage development. By systematically applying these validated protocols, researchers can generate the high-quality, reliable data necessary to navigate the complexities of formulation, predict in vivo performance, and ultimately unlock the full therapeutic potential of this novel compound.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. [Link]

  • Pop, A. M., et al. (2012). In Silico Prediction of Aqueous Solubility: A Multimodel Protocol Based on Chemical Similarity. Molecular Pharmaceutics. [Link]

  • Vistoli, G., et al. (2008). In silico prediction of aqueous solubility – classification models. Journal of Computer-Aided Molecular Design. [Link]

  • P, Surat. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Carlin, B., et al. (2014). Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Dissolution Technologies. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Savjani, K. T., et al. (2020). The Importance of Solubility for New Drug Molecules. Journal of Drug Delivery Science and Technology. [Link]

  • Luan, F., et al. (2021). In Silico Prediction of Aqueous Solubility: The Solubility Challenge. Journal of Chemical Information and Modeling. [Link]

  • FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Biorelevant.com. [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). Protheragen. [Link]

  • Improving solubility and accelerating drug development. Veranova. [Link]

  • Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024). IEEE Xplore. [Link]

  • Biorelevant Media Simulate Fasted And Fed Gut Fluids. Biorelevant.com. [Link]

  • Predictive modeling for solubility and bioavailability enhancement. (2024, March 19). Patheon. [Link]

  • Klein, S. (2010). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS Journal. [Link]

  • Thermodynamic Solubility Assay. Domainex. [Link]

  • Why Biorelevant Solubility Tests Are So Useful. Biorelevant.com. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2013). Dissolution Technologies. [Link]

  • In-vitro Thermodynamic Solubility. (2025, May 25). protocols.io. [Link]

  • Aqueous Solubility Assays. (2025, July 30). Creative Bioarray. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Kinetic solubility. Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech. [Link]

  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025, May 12). Admescope. [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. (2020, February 10). European Medicines Agency. [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. (2019, November 20). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Glomme, A., et al. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences. [Link]

  • BCS Classification for Biowaivers. Charles River Laboratories. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024, December 9). ResearchGate. [Link]

  • Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

Sources

Exploratory

A Senior Application Scientist's In-Depth Technical Guide to Fluorinated Nicotinic Acid Derivatives in Medicinal Chemistry

Part 1: The Strategic Imperative of Fluorine in Modern Drug Discovery The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of all newly appr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Part 1: The Strategic Imperative of Fluorine in Modern Drug Discovery

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of all newly approved small-molecule drugs containing at least one fluorine atom. This is not a matter of coincidence but a testament to the profound and often beneficial impact of this small, highly electronegative element on a molecule's biological and pharmacological properties. Understanding the strategic rationale behind fluorination is crucial for appreciating its application to the nicotinic acid scaffold.

The Unique Physicochemical Properties of Fluorine

Fluorine's singular characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are the primary drivers of its utility in drug design. When strategically introduced into a molecule, fluorine can significantly alter its behavior within a biological system.

One of the most significant consequences of fluorine substitution is the modulation of a compound's metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.

Furthermore, fluorine's high electronegativity can influence the acidity or basicity (pKa) of nearby functional groups. This can, in turn, affect a molecule's ionization state at physiological pH, which has significant implications for its solubility, membrane permeability, and binding interactions with its biological target.

Impact of Fluorination on Pharmacokinetic and Pharmacodynamic Profiles

The strategic placement of fluorine can lead to marked improvements in a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. By enhancing metabolic stability, fluorination can lead to a longer duration of action and a more predictable pharmacokinetic profile. The introduction of fluorine can also increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.

From a pharmacodynamic perspective, fluorine can enhance a drug's binding affinity and selectivity for its target. The substitution of hydrogen with fluorine can introduce favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the target's binding pocket. This can lead to a more potent and selective drug with fewer off-target effects.

Part 2: The Nicotinic Acid Scaffold: A Privileged Heterocycle

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental building block in biological systems. Its derivatives play crucial roles in cellular metabolism and have been explored for a wide range of therapeutic applications.

Biological Significance of Nicotinic Acid and its Derivatives

The nicotinic acid motif is found in the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are central to redox reactions in all living cells. Beyond its role as a vitamin, nicotinic acid and its derivatives have been investigated for their therapeutic potential in treating various conditions, including dyslipidemia, neurodegenerative diseases, inflammation, and pain.

Rationale for the Fluorination of Nicotinic Acid

The combination of fluorine's unique properties with the privileged nicotinic acid scaffold presents a powerful strategy for the development of novel therapeutics. Fluorination of the nicotinic acid ring can:

  • Enhance Metabolic Stability: By blocking sites of aromatic hydroxylation.

  • Modulate Receptor Selectivity: By altering the electronic and steric properties of the molecule, leading to differential binding to various receptor subtypes.

  • Improve Blood-Brain Barrier Penetration: By increasing lipophilicity, which is particularly relevant for drugs targeting the central nervous system.

  • Fine-tune Acidity: The electron-withdrawing nature of fluorine can lower the pKa of the carboxylic acid group, influencing its ionization state and interaction with biological targets.

Part 3: Synthetic Strategies for Fluorinated Nicotinic Acid Derivatives

The synthesis of fluorinated nicotinic acid derivatives requires careful consideration of the desired fluorine substitution pattern and the reactivity of the pyridine ring. Several methods have been developed to introduce fluorine and fluorinated groups into the nicotinic acid scaffold.

Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives

One notable example is the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives, which are key intermediates for certain enzyme inhibitors. A common retrosynthetic approach involves the construction of the pyridine ring from fluorinated precursors.

Experimental Protocol: A Representative Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives

This protocol outlines a two-step synthesis starting from ethyl 4,4,4-trifluoroacetoacetate.

Step 1: Vinylogous Vilsmeier Reaction

  • To a solution of ethyl 4,4,4-trifluoroacetoacetate in an appropriate solvent, add a Vilsmeier reagent (e.g., generated from phosphorus oxychloride and dimethylformamide).

  • React the mixture with an alkyl vinyl ether.

  • Work up the reaction to isolate the resulting dienyl aldehyde intermediate.

Step 2: Cyclization and Aromatization

  • Treat the dienyl aldehyde from Step 1 with a source of ammonia (e.g., ammonium hydroxide).

  • Heat the reaction mixture to facilitate cyclization and aromatization to the pyridine ring.

  • Purify the resulting 2-(trifluoromethyl)nicotinate ester.

  • The ester can then be hydrolyzed to the corresponding carboxylic acid if desired.

G cluster_reagents Reagents cluster_process Synthetic Workflow Ethyl_4_4_4_trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate Step1 Step 1: Vinylogous Vilsmeier Reaction Ethyl_4_4_4_trifluoroacetoacetate->Step1 Vilsmeier_reagent Vilsmeier Reagent (e.g., POCl3/DMF) Vilsmeier_reagent->Step1 Alkyl_vinyl_ether Alkyl Vinyl Ether Alkyl_vinyl_ether->Step1 Ammonia_source Ammonia Source (e.g., NH4OH) Step2 Step 2: Cyclization & Aromatization Ammonia_source->Step2 Intermediate Dienyl Aldehyde Intermediate Step1->Intermediate Formylation Intermediate->Step2 Product 2-(Trifluoromethyl)nicotinate Ester Step2->Product Ring Closure

Caption: Synthetic workflow for 2-(trifluoromethyl)nicotinic acid ester.

Part 4: Structure-Activity Relationships (SAR) and Target Engagement

The precise positioning of fluorine on the nicotinic acid scaffold can have a profound impact on its interaction with biological targets. Understanding these structure-activity relationships is key to designing potent and selective drug candidates.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are implicated in a variety of neurological processes. Fluorinated nicotinic acid derivatives have been investigated as modulators of nAChRs for the potential treatment of neurodegenerative diseases and cognitive disorders.

The introduction of fluorine can influence the binding affinity and functional activity of nicotinic acid derivatives at different nAChR subtypes. For example, the position of a fluorine atom on the pyridine ring can affect the molecule's electrostatic potential and its ability to form key interactions with amino acid residues in the receptor's binding site.

Enzyme Inhibition: Catechol-O-Methyltransferase (COMT)

Fluorinated nicotinic acid derivatives have emerged as potent inhibitors of Catechol-O-Methyltransferase (COMT), an enzyme involved in the degradation of catecholamine neurotransmitters. COMT inhibitors are used in the treatment of Parkinson's disease to prolong the effects of levodopa.

The 2-(trifluoromethyl)nicotinic acid moiety has been identified as a key pharmacophore in a new class of COMT inhibitors. The trifluoromethyl group is thought to enhance binding to the active site of the enzyme and improve the overall pharmacokinetic properties of the inhibitors.

Part 5: Therapeutic Applications of Fluorinated Nicotinic Acid Derivatives

The unique properties imparted by fluorine have led to the exploration of fluorinated nicotinic acid derivatives in a range of therapeutic areas.

Neurodegenerative Disorders

The ability of fluorine to enhance blood-brain barrier penetration makes fluorinated nicotinic acid derivatives attractive candidates for treating central nervous system disorders such as Alzheimer's and Parkinson's disease. By modulating nAChRs or inhibiting enzymes like COMT, these compounds may offer new therapeutic strategies for these debilitating conditions.

Pain and Inflammation

Nicotinic acid derivatives have shown analgesic and anti-inflammatory properties. Fluorination can potentially enhance these activities by improving the pharmacokinetic profile and target engagement of these compounds. Computational studies have suggested that fluorination of morphine derivatives can lead to selective binding in inflamed tissues, potentially reducing side effects.

PET Imaging

The fluorine-18 isotope (¹⁸F) is a widely used positron emitter in Positron Emission Tomography (PET) imaging. 6-Fluoronicotinic acid has been utilized as a building block for the synthesis of ¹⁸F-labeled PET tracers. These tracers allow for the non-invasive visualization and quantification of biological processes in vivo, which is invaluable for disease diagnosis and monitoring treatment response.

Part 6: Future Perspectives and Challenges

The strategic application of fluorine to the nicotinic acid scaffold continues to be a promising avenue for drug discovery. Future research will likely focus on:

  • Developing more selective and efficient fluorination methods: This will enable the synthesis of a wider range of novel derivatives with precise fluorine substitution patterns.

  • Exploring new biological targets: The versatility of the fluorinated nicotinic acid scaffold suggests that it may have utility against a broader range of targets than those currently identified.

  • Leveraging computational chemistry: In silico methods will play an increasingly important role in predicting the effects of fluorination and guiding the design of new drug candidates.

A key challenge will be to fully understand and predict the metabolic fate of fluorinated compounds, as the C-F bond, while strong, is not always inert. A thorough understanding of potential defluorination pathways is essential for ensuring the safety of new drug candidates.

Part 7: References

Foundational

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic Acid (Tavapadon)

For Researchers, Scientists, and Drug Development Professionals Abstract 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, known as Tavapadon (also CVL-751 and PF-06649751), is a novel, orally bioavailable small molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, known as Tavapadon (also CVL-751 and PF-06649751), is a novel, orally bioavailable small molecule that has emerged as a promising therapeutic agent for Parkinson's disease.[1][2] This technical guide provides a comprehensive overview of its primary therapeutic targets, the dopamine D1 and D5 receptors. We will delve into the intricate mechanism of action, focusing on the concept of selective partial agonism, and explore the downstream signaling pathways that mediate its therapeutic effects. Furthermore, this guide will outline key experimental protocols for the validation of such therapeutic targets, offering a blueprint for researchers in the field.

Introduction: A Novel Approach to Dopaminergic Modulation

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra, leading to debilitating motor symptoms.[2] For decades, the mainstay of treatment has been levodopa, a dopamine precursor, and dopamine agonists that primarily target the D2 and D3 receptors.[3] While effective, these therapies are often associated with significant side effects, including motor fluctuations and dyskinesias, particularly with long-term use.[4]

Tavapadon represents a potential first-in-class therapeutic that selectively targets the dopamine D1 and D5 receptors as a partial agonist.[1][5] This innovative approach aims to provide robust motor control, comparable to levodopa, while mitigating the risks associated with D2/D3 receptor stimulation and full D1/D5 agonism.[3][4] Having completed Phase 3 clinical trials with a New Drug Application (NDA) planned for 2025, Tavapadon stands as a testament to the potential of targeting the D1/D5 axis in neurological disorders.[1][6]

The Core Therapeutic Targets: Dopamine D1 and D5 Receptors

The therapeutic efficacy of Tavapadon is rooted in its selective interaction with the D1 and D5 dopamine receptors. These G-protein coupled receptors (GPCRs) are predominantly expressed in the central nervous system and play a crucial role in motor control, cognition, and reward pathways.[7][8][9]

The D1-like Receptor Family: Gatekeepers of the Direct Pathway

Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[10] The D1 and D5 receptors are coupled to the Gαs/olf stimulatory G-protein, and their activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[8][11]

In the basal ganglia, a group of subcortical nuclei critical for motor control, D1 receptors are densely expressed on the medium spiny neurons of the "direct pathway." Activation of this pathway facilitates movement. By selectively targeting these receptors, Tavapadon is hypothesized to enhance motor function in individuals with Parkinson's disease.[3]

D5 Receptors: A Less Explored but Significant Player

While less studied than their D1 counterparts, D5 receptors also contribute to dopaminergic signaling. They exhibit a high affinity for dopamine and are found in various brain regions, including the hippocampus and thalamus.[12][13] Their activation has been linked to the modulation of cognitive processes and neuronal plasticity.[14][15] The engagement of D5 receptors by Tavapadon may contribute to its overall therapeutic profile, potentially impacting non-motor symptoms of Parkinson's disease.

The Mechanism of Action: The Nuance of Partial Agonism

Tavapadon's unique pharmacological profile as a selective partial agonist is central to its therapeutic potential.

Beyond Full Agonism: A Strategy for a Wider Therapeutic Window

A full agonist binds to and fully activates a receptor, eliciting the maximum possible response. While this can be beneficial, it can also lead to overstimulation and associated side effects.[16] In contrast, a partial agonist binds to and activates a receptor but produces a sub-maximal response, even at full receptor occupancy.[17][18] This intrinsic property allows partial agonists to act as modulators of signaling, providing a more "fine-tuned" approach.

The partial agonism of Tavapadon at D1 and D5 receptors is a deliberate design feature aimed at achieving a therapeutic balance.[5] It seeks to provide sufficient stimulation to improve motor function without inducing the dyskinesias and cardiovascular side effects that have been observed with full D1/D5 agonists.[4][19]

Biased Agonism: Directing the Signal

Recent advances in GPCR pharmacology have unveiled the concept of biased agonism , where a ligand can preferentially activate one signaling pathway over another downstream of the same receptor. Tavapadon exhibits biased agonism for Gs-coupled signaling while minimizing the recruitment of β-arrestin.[1][20] This is significant because β-arrestin is involved in receptor desensitization and internalization. By avoiding this pathway, Tavapadon may lead to more sustained therapeutic effects.

Downstream Signaling: From Receptor to Cellular Response

The binding of Tavapadon to D1 and D5 receptors initiates a cascade of intracellular events that ultimately mediate its therapeutic effects.

The Canonical cAMP-PKA Pathway

The primary signaling pathway activated by D1 and D5 receptors is the Gs/olf-adenylyl cyclase-cAMP-PKA pathway.[8][10][11]

Gs_Pathway Tavapadon Tavapadon D1_D5 D1/D5 Receptor Tavapadon->D1_D5 Binds & Activates G_protein Gαs/olf D1_D5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates Response Cellular Response (↑ Neuronal Excitability, Gene Expression) Downstream->Response

Figure 1: The canonical Gs-coupled signaling pathway activated by Tavapadon.

This pathway leads to the phosphorylation of various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32) and the cAMP response element-binding protein (CREB), which in turn modulate neuronal excitability and gene expression.[7]

Experimental Validation of Therapeutic Targets: A Methodological Guide

For researchers developing novel compounds targeting specific receptors, a rigorous experimental cascade is essential for validation. The following outlines a standard workflow, using Tavapadon as an illustrative example.

In Vitro Characterization: The Foundation of Target Engagement

The initial step involves characterizing the interaction of the compound with its putative targets in a controlled, cell-free or single-cell environment.

5.1.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compound for the target receptors.

  • Methodology:

    • Prepare cell membranes from cell lines stably expressing the human dopamine D1, D2, D3, D4, and D5 receptors.

    • Incubate the membranes with a specific radioligand for each receptor subtype (e.g., [³H]SCH23390 for D1).

    • Add increasing concentrations of the unlabeled test compound (Tavapadon).

    • After incubation, separate the bound from the free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then derive the Ki value using the Cheng-Prusoff equation.

5.1.2. Functional Assays: Assessing Agonist Activity

  • Objective: To determine the potency (EC50) and intrinsic activity (IA) of the compound.

  • Methodology (cAMP Accumulation Assay):

    • Use a cell line expressing the target receptor (e.g., CHO-K1 cells expressing human D1 or D5 receptors).

    • Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Add increasing concentrations of the test compound (Tavapadon) and a full agonist (e.g., dopamine) as a positive control.

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

    • Plot the concentration-response curves and determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

    • Calculate the intrinsic activity (IA) as the ratio of the Emax of the test compound to the Emax of the full agonist.

Cellular and Ex Vivo Validation: Bridging to a Biological System

The next phase involves confirming the compound's activity in a more physiologically relevant context.

5.2.1. Phosphoprotein Analysis

  • Objective: To measure the phosphorylation of downstream signaling molecules.

  • Methodology:

    • Treat primary neuronal cultures or brain slices with the test compound.

    • Lyse the cells or tissue and perform Western blotting using antibodies specific for the phosphorylated forms of key proteins in the D1 signaling pathway (e.g., phospho-DARPP-32, phospho-CREB).

    • Quantify the changes in phosphorylation levels.

In Vivo Preclinical Models: Assessing Therapeutic Efficacy

The final stage of preclinical validation involves testing the compound in animal models of the target disease.

5.3.1. Animal Models of Parkinson's Disease

  • Objective: To evaluate the effect of the compound on motor symptoms.

  • Methodology (6-OHDA or MPTP Rodent Models):

    • Induce a unilateral lesion of the nigrostriatal dopamine pathway in rodents using 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

    • Administer the test compound (Tavapadon) and assess rotational behavior (a measure of dopamine receptor stimulation on the lesioned side) or performance on other motor tasks (e.g., cylinder test, stepping test).

    • Compare the effects to a vehicle control and a positive control (e.g., levodopa).

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular/Ex Vivo Validation cluster_2 In Vivo Preclinical Models Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (cAMP) (Determine EC50, IA) Binding_Assay->Functional_Assay Confirms Target Affinity Phospho_Analysis Phosphoprotein Analysis (Western Blot) Functional_Assay->Phospho_Analysis Confirms Mechanism of Action Animal_Model Animal Models of PD (e.g., 6-OHDA) Phospho_Analysis->Animal_Model Validates Downstream Signaling Clinical_Trials Clinical Trials Animal_Model->Clinical_Trials Demonstrates Preclinical Efficacy

Figure 2: A generalized experimental workflow for therapeutic target validation.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological data for Tavapadon.

ParameterDopamine D1 ReceptorDopamine D5 ReceptorDopamine D2 ReceptorDopamine D3 ReceptorDopamine D4 Receptor
Binding Affinity (Ki, nM) 9[1][21]13[1][21]≥6210[1]≥6720[1]≥4870[1]
Functional Potency (EC50, nM) 19[1]17[1]---
Intrinsic Activity (IA, %) 65[1][21]81[1][21]---

Conclusion and Future Directions

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (Tavapadon) exemplifies a rational, target-based approach to drug discovery. Its selective partial agonism at dopamine D1 and D5 receptors offers a promising new strategy for the treatment of Parkinson's disease, with the potential for improved efficacy and a more favorable side-effect profile compared to existing therapies. The experimental methodologies outlined in this guide provide a framework for the continued exploration and validation of novel compounds targeting these and other GPCRs. As our understanding of the complexities of dopamine receptor signaling continues to evolve, so too will the opportunities for developing innovative therapeutics for a range of neurological and psychiatric disorders.

References

  • Dopamine receptor D5 - Wikipedia. (n.d.).
  • Dopamine D1 receptor signaling pathways. Dopamine D1 receptor exerts... - ResearchGate. (n.d.).
  • tavapadon (CVL-751, PF-06649751) - Drug Hunter. (2025, March 12).
  • What is Tavapadon used for? - Patsnap Synapse. (2024, June 27).
  • Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons. (2011, July 17).
  • Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson's Disease - PubMed. (n.d.).
  • Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC - NIH. (n.d.).
  • Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson's Disease - PMC. (n.d.).
  • Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC. (2011, June 13).
  • Tavapadon – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (n.d.).
  • Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf - NIH. (2023, June 22).
  • Tavapadon Shows Promise for Early and Advanced Parkinson's - Consult QD. (2025, April 11).
  • Partial Dopamine Agonist Appears Promising, but Long-Term Side Effects Are Unknown. (n.d.).
  • Two New Parkinson's Therapies Enter Final Stages of Clinical Trials. (2026, January 6).
  • The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC. (n.d.).
  • Tavapadon - Wikipedia. (n.d.).
  • Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson's Disease - PMC. (2025, September 2).
  • Dopamine D1–D5 Receptors in Brain Nuclei: Implications for Health and Disease - MDPI. (2024, April 12).
  • What are D5 receptor agonists and how do they work? (2024, June 25).
  • Partial agonist drug design for cannabinoid receptors - ASBMB. (2022, September 13).
  • DRD5 gene: MedlinePlus Genetics. (2024, November 21).
  • Partial Agonists and Dual Disorders: Focus on Dual Schizophrenia - PMC - NIH. (2021, December 16).
  • The place of partial agonism in psychiatry: recent developments - PubMed. (2005, July 15).

Sources

Exploratory

An In-depth Technical Guide to 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comprehensive technical overview of a novel compound, 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, a molecule designed to leverage the unique benefits of both the nicotinic acid scaffold and a specialized di-fluorinated alkoxy side chain. While direct experimental data on this specific molecule is not yet prevalent in published literature, this document, written from the perspective of a Senior Application Scientist, synthesizes established principles and data from analogous compounds to project its synthesis, potential biological activities, and a robust framework for its preclinical evaluation. We will explore its potential as a G protein-coupled receptor 109A (GPR109A) agonist for dyslipidemia, alongside other plausible therapeutic applications, and provide detailed, field-proven protocols for its characterization.

Introduction: The Convergence of a Privileged Scaffold and Strategic Fluorination

1.1 The Nicotinic Acid Scaffold: A Versatile Core in Medicinal Chemistry

Nicotinic acid (Niacin or Vitamin B3) is a well-established therapeutic agent, most notably for its ability to modulate lipid profiles.[] Its derivatives have been explored for a wide array of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities.[4][5][6] The carboxylate moiety of nicotinic acid is crucial for its interaction with key biological targets, such as the GPR109A receptor, which mediates its lipid-lowering effects.[] The pyridine ring offers a robust and synthetically tractable core, amenable to substitution at various positions to fine-tune the molecule's properties.

1.2 The Role of Fluorine in Modern Drug Design

The introduction of fluorine into a drug molecule can profoundly alter its biological profile. Due to its high electronegativity and small size, fluorine can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. This can block sites of metabolism, increasing the drug's half-life.[1][7]

  • Improve Target Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen-bond interactions with protein targets, enhancing binding potency.[8]

  • Modulate Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and the pKa of nearby functional groups, which can improve membrane permeability and overall bioavailability.[1][2]

The specific 2-fluoro-1-(fluoromethyl)ethoxy side chain in our topic compound is particularly noteworthy. The presence of two fluorine atoms is expected to significantly lower the pKa of the ether oxygen, making it a weaker hydrogen bond acceptor and altering its interaction with metabolic enzymes and target proteins.

Physicochemical and Structural Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The table below presents the predicted properties for 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C9H8F2NO3Defines the elemental composition.
Molecular Weight 216.16 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
cLogP ~1.5 - 2.0Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
pKa (Carboxylic Acid) ~4.0 - 4.5The acidity of the carboxylic acid is crucial for its interaction with targets like GPR109A. The electron-withdrawing nature of the fluorinated side chain may slightly lower this value compared to unsubstituted nicotinic acid.
Topological Polar Surface Area (TPSA) ~60-70 ŲSuggests good potential for oral absorption and cell permeability.

Proposed Synthesis Pathway

While a specific synthesis for 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid has not been published, a plausible and efficient route can be designed based on established synthetic methodologies for related 6-alkoxynicotinic acids. The key steps would involve the synthesis of the novel fluorinated alcohol followed by its coupling to the nicotinic acid core.

Step 1: Synthesis of 1,3-difluoropropan-2-ol

The synthesis of the key alcohol intermediate can be achieved from commercially available precursors such as epichlorohydrin or glycerol. A common approach involves the use of a fluoride source, such as diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent, to replace hydroxyl groups with fluorine.

Step 2: Williamson Ether Synthesis

The synthesized 1,3-difluoropropan-2-ol can then be coupled with a suitable 6-halonicotinate ester (e.g., ethyl 6-chloronicotinate) via a Williamson ether synthesis. This reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), to deprotonate the alcohol, forming a nucleophilic alkoxide.

Step 3: Saponification

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base such as sodium hydroxide (NaOH), followed by acidic workup to protonate the carboxylate.

Synthetic Workflow for 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid cluster_step1 Step 1: Alcohol Synthesis cluster_step2 Step 2: Ether Synthesis cluster_step3 Step 3: Saponification A Epichlorohydrin B 1,3-difluoropropan-2-ol A->B Fluorinating Agent (e.g., DAST) D Ethyl 6-[2-fluoro-1-(fluoromethyl)ethoxy]nicotinate B->D NaH, THF C Ethyl 6-chloronicotinate C->D NaH, THF E 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid D->E 1. NaOH, H2O/EtOH 2. HCl (aq)

A proposed synthetic route for the target compound.

Potential Pharmacological Profile

4.1 Primary Hypothesis: GPR109A Agonism for Dyslipidemia

The most direct structural analogue to our target compound is nicotinic acid itself, a known agonist of the G protein-coupled receptor GPR109A.[][9] This receptor is primarily expressed in adipocytes and immune cells.

Mechanism of Action: Activation of GPR109A in adipocytes by an agonist leads to the coupling of the inhibitory G protein (Gi). This inhibits adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). The reduction in cAMP levels leads to the decreased activity of hormone-sensitive lipase, ultimately inhibiting the release of free fatty acids (FFAs) from adipose tissue. The reduced flux of FFAs to the liver results in decreased synthesis of triglycerides and very-low-density lipoproteins (VLDL), and consequently, low-density lipoproteins (LDL).

The 6-[2-Fluoro-1-(fluoromethyl)ethoxy] side chain is hypothesized to modulate the interaction with GPR109A, potentially leading to improved potency and a modified side-effect profile (such as reduced flushing) compared to nicotinic acid.

GPR109A_Signaling Agonist 6-[2-F...]-Nicotinic Acid Receptor GPR109A Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_active Active Hormone-Sensitive Lipase PKA->HSL_active Phosphorylates HSL_inactive Inactive Hormone-Sensitive Lipase HSL_active->HSL_inactive Dephosphorylates Lipolysis Lipolysis (FFA Release) HSL_active->Lipolysis Promotes

GPR109A signaling cascade initiated by an agonist.

4.2 Secondary Therapeutic Hypotheses

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: The nicotinic acid backbone is a component of various nAChR ligands. The specific side chain could confer selectivity for certain nAChR subtypes, which are implicated in neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

  • Anti-inflammatory Activity: Several studies have demonstrated that novel nicotinic acid derivatives can act as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[4][10]

  • Antidiabetic Potential: Recent research has identified nicotinic acid derivatives as noncompetitive inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[11] Inhibition of these enzymes can help manage postprandial hyperglycemia in type 2 diabetes.

Experimental Protocols for Biological Evaluation

A systematic evaluation of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid is crucial to determine its pharmacological profile. The following protocols provide a robust framework for its initial in vitro characterization.

5.1 In Vitro Protocol: GPR109A Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for the human GPR109A receptor. It is a self-validating system as it includes controls for total binding, non-specific binding, and displacement by a known ligand.

Objective: To quantify the affinity of the test compound for the human GPR109A receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Membranes from HEK293 cells stably expressing human GPR109A.

  • Radioligand: [³H]-Nicotinic Acid.

  • Unlabeled Ligand (for non-specific binding): Nicotinic Acid (high concentration).

  • Test Compound: 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, serially diluted.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Step-by-Step Methodology:

  • Plate Preparation:

    • Add 25 µL of binding buffer to all wells of a 96-well plate.

    • For "Total Binding" wells, add 25 µL of binding buffer.

    • For "Non-Specific Binding" (NSB) wells, add 25 µL of unlabeled nicotinic acid (final concentration 10 µM).

    • For "Test Compound" wells, add 25 µL of the serially diluted test compound.

  • Radioligand Addition: Add 25 µL of [³H]-Nicotinic Acid (final concentration ~1-2 nM, at its Kd) to all wells.

  • Membrane Addition: Add 150 µL of the GPR109A membrane preparation (typically 10-20 µg of protein per well) to all wells. The total volume in each well is now 225 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with 200 µL of ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • For each concentration of the test compound, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - [(CPM_test - CPM_NSB) / (CPM_total - CPM_NSB)]).

  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow cluster_prep 1. Plate Preparation cluster_reaction 2. Binding Reaction cluster_separation 3. Separation & Counting cluster_analysis 4. Data Analysis start Start: GPR109A Binding Assay prep1 Add Buffer start->prep1 prep2 Add Controls (Total, NSB) prep1->prep2 prep3 Add Test Compound (Serial Dilutions) prep2->prep3 react1 Add [³H]-Nicotinic Acid prep3->react1 react2 Add GPR109A Membranes react1->react2 react3 Incubate (60-90 min) react2->react3 sep1 Harvest onto Filters react3->sep1 sep2 Wash Filters sep1->sep2 sep3 Scintillation Counting sep2->sep3 analysis1 Calculate % Inhibition sep3->analysis1 analysis2 Plot Dose-Response Curve analysis1->analysis2 analysis3 Determine IC₅₀ and Ki analysis2->analysis3 end End: Determine Binding Affinity (Ki) analysis3->end

Sources

Foundational

Engineering Metabolic Stability and Potency: The Role of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic Acid Analogues in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine is a paramount technique for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates[1][2]. 6-[2-Fluor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a paramount technique for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates[1][2]. 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (CAS No. 1072855-42-5) represents a highly specialized, privileged building block that leverages these principles[3]. By combining a versatile nicotinic acid core with a sterically demanding, highly electronegative 1,3-difluoroisopropoxy moiety, this scaffold serves as a critical intermediate in the synthesis of advanced therapeutics, particularly G-protein coupled receptor (GPCR) modulators[4][5] and metabolic enzyme inhibitors[6].

This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structural rationale, synthetic methodologies, and applications in drug discovery, specifically focusing on its role in overcoming metabolic liabilities associated with traditional ether linkages.

Structural Rationale & Physicochemical Profiling

The Nicotinic Acid Scaffold

The pyridine-3-carboxylic acid (nicotinic acid) core is a classic bioisostere for benzoic acid. It acts as a critical hinge-binder in kinase inhibitors and a fundamental interaction moiety in GPCR agonists (such as those targeting GPR119 and HCA2/GPR109A)[5][7]. The nitrogen atom in the pyridine ring provides a highly directional hydrogen bond acceptor, while the carboxylic acid serves as a versatile handle for amide coupling, enabling rapid diversification of the pharmacophore.

The Fluorine Effect: 1,3-Difluoroisopropoxy vs. Isopropoxy

The substitution of a standard isopropoxy group with a 1,3-difluoroisopropoxy group—derived from 1,3-difluoro-2-propanol (CAS 453-13-4)[8][9]—induces profound physicochemical changes:

  • Metabolic Stability (CYP450 Resistance): Standard alkyl ethers are highly susceptible to Cytochrome P450-mediated oxidative O-dealkylation. The enzyme abstracts a hydrogen atom from the α -carbon, forming an unstable hemiacetal that rapidly decomposes[10]. The strong inductive electron-withdrawing effect (-I effect) of the adjacent trifluoromethyl or fluoromethyl groups increases the bond dissociation energy of the α -C-H bond, rendering hydrogen abstraction energetically unfavorable and drastically extending the compound's half-life[1][11].

  • pKa Modulation: The electronegativity of the fluorine atoms pulls electron density away from the aromatic system, significantly lowering the pKa of the pyridine nitrogen[12]. A less basic pyridine reduces off-target binding to the hERG potassium channel, thereby mitigating QT-prolongation cardiotoxicity risks.

  • Conformational Restriction: The highly electronegative fluorine atoms induce a stereoelectronic gauche effect, restricting the rotational freedom of the ether linkage. This locks the moiety into a specific bioactive conformation, minimizing the entropic penalty upon target binding and enhancing overall affinity[12].

Pharmacological Applications

GPR119 Agonism in Metabolic Disease

GPR119 is a Class A GPCR expressed predominantly in pancreatic β -cells and intestinal enteroendocrine cells. Activation of GPR119 stimulates the accumulation of intracellular cAMP, leading to glucose-dependent insulin secretion and the release of incretins like GLP-1[5][13][14]. Derivatives of 6-[2-fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, particularly when coupled with piperidine-based amines, have emerged as potent GPR119 agonists[5]. The fluorinated ether occupies a specific lipophilic pocket within the receptor, driving high-affinity binding while resisting first-pass hepatic metabolism.

Enzyme Inhibitors (ACC & PDEs)

Beyond GPCRs, this scaffold is utilized in the design of Acetyl-CoA Carboxylase (ACC-1/ACC-2) inhibitors for dyslipidemia[6] and Phosphodiesterase (PDE) inhibitors for central nervous system disorders[15]. In these targets, the 1,3-difluoroisopropoxy group provides the necessary steric bulk to occupy hydrophobic accessory pockets while maintaining a favorable logD profile for cellular or blood-brain barrier penetration.

Experimental Methodologies

Protocol 1: Synthesis of the Core Scaffold and Amide Derivatives

To ensure high yields and purity, the synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) followed by a peptide-like coupling reaction.

Step 1: Alkoxide Formation

  • Dissolve 1,3-difluoro-2-propanol (1.2 eq) in anhydrous DMF at 0°C under an inert N 2​ atmosphere.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq).

    • Causality: The electron-withdrawing fluorines significantly reduce the nucleophilicity of the alcohol[12]. Complete deprotonation to the alkoxide using a strong base is mandatory to drive the subsequent SNAr reaction.

Step 2: SNAr Reaction

  • Add 6-chloronicotinic acid (1.0 eq) portion-wise to the alkoxide solution.

  • Heat the reaction mixture to 80°C for 4–6 hours.

    • Causality: The carboxylate group at the 3-position is strongly electron-withdrawing, activating the 6-position (para to the directing group) for nucleophilic attack.

Step 3: Workup & Self-Validating Isolation

  • Cool the mixture to room temperature, quench carefully with H 2​ O, and acidify to pH ~3 using 1M HCl.

  • Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na 2​ SO 4​ , and concentrate.

    • Trustworthiness Check: Perform LC-MS analysis on the crude organic layer. Proceed only if the expected [M+H]+ m/z of 218 is the dominant peak, confirming complete consumption of the starting material.

Step 4: Amide Coupling

  • React the isolated acid with the target amine (e.g., a substituted piperidine[5]) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF at room temperature for 12 hours.

    • Causality: HATU is selected over standard EDC/HOBt due to its superior efficiency in coupling electronically deactivated carboxylic acids (the fluorinated ether withdraws electron density from the aromatic ring, slightly deactivating the carboxylate).

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay validates the metabolic resistance imparted by the fluorine substitution.

  • Incubation: Combine the test compound (1 µM final), HLM (0.5 mg/mL protein), and phosphate buffer (100 mM, pH 7.4). Pre-warm to 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system (1 mM final).

  • Time-Course Quenching: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Acetonitrile rapidly denatures the CYP450 enzymes, stopping the reaction instantly to ensure accurate kinetic profiling.

  • Self-Validating Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.

    • Trustworthiness Check: If the Verapamil half-life ( t1/2​ ) exceeds 20 minutes, the microsomes have lost enzymatic activity, and the assay data must be discarded and repeated.

Quantitative Data Comparison

The following table demonstrates the profound impact of substituting an isopropoxy group with a 1,3-difluoroisopropoxy group on the nicotinic acid scaffold.

Physicochemical Property6-Isopropoxynicotinic Acid Derivative6-[1,3-Difluoroisopropoxy]nicotinic Acid DerivativeMechanistic Rationale
Calculated logP (clogP) ~2.5~2.8Fluorine increases lipophilicity, aiding passive membrane permeability[1].
Pyridine Nitrogen pKa ~5.2~3.8Strong inductive (-I) effect of CF 2​ groups lowers basicity, reducing hERG liability[12].
HLM Half-Life ( t1/2​ ) < 15 min> 60 minIncreased C-H bond dissociation energy at the α -carbon blocks CYP450 O-dealkylation[11].
GPR119 EC 50​ (Representative) ~120 nM~15 nMConformational restriction (gauche effect) locks the ether in a bioactive conformation[5].

Visualizations

Synthetic Workflow

SyntheticWorkflow A 6-Chloronicotinic Acid B 1,3-Difluoro-2-propanol C SNAr Reaction (NaH, DMF, 80°C) D 6-[2-Fluoro-1-(fluoromethyl)ethoxy] nicotinic acid C->D Acidification & Extraction E Amide Coupling (HATU, DIPEA, Target Amine) D->E F Fluorinated Target Analogue (e.g., GPR119 Agonist) E->F Purification (HPLC) AB AB AB->C

Figure 1: Synthetic workflow for fluorinated nicotinic acid derivatives via SNAr and amidation.

Pharmacodynamic Pathway (GPR119 Activation)

GPR119Pathway L Fluorinated Agonist (Ligand) R GPR119 Receptor (Pancreatic Beta Cell) L->R High Affinity Binding G Gαs Protein (Activation) R->G Conformational Change AC Adenylate Cyclase (Effector) G->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation INS Insulin Secretion (Exocytosis) PKA->INS Vesicle Trafficking

Figure 2: GPR119 GPCR signaling pathway activated by fluorinated nicotinic acid agonists.

References

  • The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters (ACS Publications) URL:[Link]

  • Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes Source: Research Journal of Pharmacy and Technology URL:[Link]

  • 1,3-Difluoro-2-propanol | C3H6F2O | CID 67985 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Metabolite G-Protein Coupled Receptors in Cardio-Metabolic Diseases Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • CA2756645A1 - Therapeutic uses of quinazolinedione derivatives Source: Google Patents URL
  • US 9,051,329 B2 - Spirochroman derivatives Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid in vivo experimental design

Title: In Vivo Experimental Design and Pharmacological Evaluation of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid: A Novel Fluorinated Niacin Analog Scientific Rationale & Introduction Nicotinic acid (niacin) is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo Experimental Design and Pharmacological Evaluation of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid: A Novel Fluorinated Niacin Analog

Scientific Rationale & Introduction

Nicotinic acid (niacin) is a highly effective pharmacological agent for treating dyslipidemia, functioning primarily as an agonist for the G-protein-coupled receptor GPR109A (HCAR2)[1]. Activation of GPR109A in adipocytes triggers the G αi​ signaling cascade, which inhibits adenylyl cyclase, lowers intracellular cAMP, and suppresses hormone-sensitive lipase (HSL)[1]. This mechanism potently reduces serum free fatty acids (FFAs) and subsequently lowers VLDL and LDL cholesterol while elevating HDL.

Despite its efficacy, clinical compliance with niacin is severely hindered by cutaneous vasodilation, commonly known as "niacin flush." This adverse event is triggered by GPR109A activation in dermal Langerhans cells, which stimulates the release of prostaglandin D2 (PGD2)[1]. Crucially, research has demonstrated a signaling bifurcation: while the therapeutic antilipolytic effects are G αi​ -dependent, the flushing response is strictly mediated by the recruitment of the adaptor protein β -arrestin-1[2].

The Chemical Rationale: 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (CAS: 1072855-42-5) represents a strategic structural evolution of the niacin pharmacophore. The introduction of a bulky, electron-withdrawing 1,3-difluoropropan-2-yloxy group at the 6-position of the pyridine ring serves two primary purposes:

  • Metabolic Stability: Fluorination is a well-established medicinal chemistry strategy to improve the metabolic and pharmacokinetic properties of drug molecules[3]. By sterically and electronically shielding the pyridine ring, the fluorinated alkoxy group reduces susceptibility to cytochrome P450 (CYP)-mediated oxidation[4].

  • Biased Agonism Potential: The altered physicochemical properties and increased lipophilicity imparted by the fluorinated motif can perturb receptor binding kinetics[3]. This structural modification is hypothesized to induce a distinct conformational change in GPR109A, potentially biasing the receptor toward G αi​ activation while avoiding the β -arrestin-1 scaffolding required for flushing[2].

Pharmacodynamics and GPR109A Signaling Pathway

GPR109A_Signaling Ligand 6-[2-Fluoro-1-(fluoromethyl)ethoxy] nicotinic acid Receptor GPR109A (HCAR2) Ligand->Receptor Receptor Binding Gai Gαi Pathway (Therapeutic Efficacy) Receptor->Gai Primary Activation BArr β-arrestin-1 Pathway (Adverse Effect) Receptor->BArr Attenuated Activation (Biased Agonism) cAMP ↓ cAMP & HSL Activity Gai->cAMP PLA2 ↑ Cytosolic PLA2 BArr->PLA2 Lipids ↓ Free Fatty Acids ↓ VLDL/LDL, ↑ HDL cAMP->Lipids Flush ↑ PGD2 Release (Cutaneous Flushing) PLA2->Flush

GPR109A signaling bifurcation: Gαi mediates lipid lowering, while β-arrestin-1 drives flushing.

In Vivo Experimental Workflows & Methodologies

To rigorously evaluate 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, the following self-validating in vivo protocols are designed to assess pharmacokinetics, therapeutic efficacy, and side-effect profiles concurrently.

Workflow Acclimation Week 0 Acclimation Diet Weeks 1-4 HFD Induction (ApoE-/- Mice) Acclimation->Diet Dosing Weeks 5-12 Daily Oral Dosing (Analog vs Niacin) Diet->Dosing Assay1 Week 12 Laser Doppler (Flushing Assay) Dosing->Assay1 Assay2 Week 13 Necropsy & Lipid/Plaque Analysis Assay1->Assay2

In vivo experimental timeline for efficacy and tolerability evaluation in ApoE-/- mice.

Protocol A: Pharmacokinetic (PK) and Metabolic Stability Profiling

Causality: Before assessing efficacy, we must validate that the fluorinated alkoxy group successfully extends the biological half-life compared to native nicotinic acid, which suffers from rapid clearance.

Step-by-Step Methodology:

  • Subject Preparation: Fast male C57BL/6J mice (8-10 weeks old, n=6 per route) for 12 hours prior to dosing.

  • Formulation: Dissolve the compound in 5% DMSO / 10% Tween-80 / 85% Saline to ensure complete solubilization of the lipophilic fluorinated moiety.

  • Administration: Administer via intravenous (IV) tail vein injection (2 mg/kg) and oral gavage (PO) (10 mg/kg).

  • Blood Sampling: Collect 50 µL blood via submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Bioanalysis: Extract plasma using protein precipitation (acetonitrile containing internal standard). Quantify compound levels using LC-MS/MS (Agilent 6495 Triple Quadrupole).

  • Data Analysis: Calculate PK parameters using non-compartmental analysis (NCA) via Phoenix WinNonlin.

Table 1: Anticipated Pharmacokinetic Profile (Mouse Model)

ParameterNicotinic Acid (Historical)6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (Expected)Causality of Change
Half-life ( t1/2​ ) ~0.8 hours> 3.5 hoursSteric shielding of pyridine ring prevents rapid oxidation.
Clearance ( Cl ) HighLow-to-ModerateReduced CYP450 affinity due to C-F bond properties[3].
Oral Bioavailability ( F% ) ~30%> 60%Increased lipophilicity enhances gastrointestinal absorption[4].
Tmax​ (PO) 0.5 hours1.5 - 2.0 hoursSlower dissolution/absorption profile of the fluorinated analog.
Protocol B: In Vivo Efficacy - Dyslipidemia & Atherosclerosis Model

Causality: To prove that the bulky 6-position substitution does not abolish G αi​ receptor activation, we must measure the downstream physiological effect: reduction of circulating lipids and prevention of atherosclerotic plaque formation.

Step-by-Step Methodology:

  • Disease Induction: Place male ApoE −/− mice (6 weeks old) on a Western High-Fat Diet (HFD; 21% fat, 0.2% cholesterol) for 4 weeks to induce baseline hyperlipidemia.

  • Cohort Assignment: Randomize into three groups (n=10/group): Vehicle, Niacin (100 mg/kg/day), and Fluorinated Analog (30 mg/kg/day, dose-adjusted for expected higher bioavailability).

  • Dosing Phase: Administer treatments daily via oral gavage for 8 weeks while maintaining the HFD.

  • Lipid Profiling: At week 12, collect fasting blood. Analyze serum Total Cholesterol (TC), Triglycerides (TG), LDL-C, and HDL-C using enzymatic colorimetric assays.

  • Plaque Quantification: Euthanize mice at week 13. Dissect the entire aorta from the aortic root to the iliac bifurcation. Pin open longitudinally and stain with Oil Red O. Quantify the percentage of plaque area relative to total surface area using ImageJ software.

Protocol C: Safety & Tolerability - Cutaneous Flushing Assay

Causality: The primary clinical barrier for GPR109A agonists is β -arrestin-1 mediated flushing[2]. A successful next-generation analog must demonstrate a widened therapeutic window between lipid-lowering efficacy and cutaneous vasodilation.

Step-by-Step Methodology:

  • Acclimation: Anesthetize C57BL/6J mice lightly with isoflurane and place them on a heated surgical pad to maintain core body temperature at 37°C.

  • Baseline Measurement: Attach a Laser Doppler flowmetry probe (e.g., Moor Instruments) to the right ear pinna. Record baseline cutaneous blood flow for 10 minutes.

  • Administration: Administer the Fluorinated Analog, Niacin (positive control), or Vehicle via oral gavage.

  • Continuous Monitoring: Record blood flow continuously for 60 minutes post-dose.

  • Data Interpretation: Calculate the Area Under the Curve (AUC) for the change in blood flow from baseline. A significant reduction in AUC for the fluorinated analog compared to niacin validates the hypothesis of biased agonism or altered epidermal distribution.

References

  • Walters RW, Shukla AK, Kovacs JJ, et al. β -Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect, in mice. J Clin Invest. 2009;119(5):1312-1321. URL: [Link]

  • Gambhir D, et al. Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects. Frontiers in Endocrinology. 2023;14:1184620. URL: [Link]

  • Altman RA, et al. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of the American Chemical Society. 2024. URL: [Link]

  • Hagmann WK. The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2008;51(15):4359-4369. URL: [Link]

Sources

Application

Application Notes and Protocols: [¹⁸F]Radiolabeling of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid for Positron Emission Tomography (PET)

Introduction: Targeting with Precision Positron Emission Tomography (PET) stands as a cornerstone in non-invasive medical diagnostics, offering profound insights into metabolic processes at the molecular level. The effic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting with Precision

Positron Emission Tomography (PET) stands as a cornerstone in non-invasive medical diagnostics, offering profound insights into metabolic processes at the molecular level. The efficacy of PET imaging is intrinsically linked to the development of highly specific radiotracers. 6-Fluoronicotinic acid and its derivatives have emerged as versatile and indispensable building blocks in the synthesis of these advanced imaging agents.[1] Their unique chemical architecture is exceptionally amenable to radiolabeling, particularly with the positron-emitting radionuclide Fluorine-18 (¹⁸F). The incorporation of ¹⁸F allows for the precise in vivo tracking of biological molecules, enabling researchers and clinicians to map disease progression and monitor therapeutic responses with high fidelity.[1]

This document provides a comprehensive guide to the radiolabeling of a novel nicotinic acid derivative, 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a synthesis of established radiochemical techniques with field-proven insights. The methodologies described are grounded in the principles of nucleophilic aromatic substitution, leveraging a "one-step" labeling approach that is both efficient and amenable to automation.

Strategic Overview: The Radiolabeling Workflow

The successful radiosynthesis of [¹⁸F]6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid hinges on a meticulously planned workflow. The process begins with the synthesis of a suitable precursor, which is then subjected to radiofluorination with [¹⁸F]fluoride. Subsequent purification and rigorous quality control are essential to ensure the final product is of high purity and suitable for its intended application.

Radiolabeling Workflow cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification cluster_3 Quality Control cluster_4 Final Product Precursor Synthesis of 6-trimethylammonium-nicotinic acid precursor with the 2-fluoro-1-(fluoromethyl)ethoxy side chain Elution_Reaction Elution with Precursor Solution for On-Cartridge Fluorination Precursor->Elution_Reaction Nucleophilic Substitution Fluoride_Production [¹⁸F]Fluoride Production (Cyclotron) Fluoride_Trapping Trapping [¹⁸F]Fluoride on Anion Exchange Cartridge Fluoride_Production->Fluoride_Trapping Fluoride_Trapping->Elution_Reaction SPE_Purification Solid-Phase Extraction (SPE) Purification Elution_Reaction->SPE_Purification QC_Analysis HPLC Analysis (Radiochemical Purity, Specific Activity) SPE_Purification->QC_Analysis Final_Product [¹⁸F]6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid QC_Analysis->Final_Product

Figure 1: High-level workflow for the radiosynthesis of [¹⁸F]6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid.

Part 1: Precursor Synthesis

The synthesis of the labeling precursor is a critical first step. While the precise synthesis of the 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid precursor is proprietary and subject to the specific research context, a general and adaptable strategy can be outlined based on established pyridine chemistry. The core principle involves the introduction of the 2-fluoro-1-(fluoromethyl)ethoxy side chain onto a suitable nicotinic acid backbone, followed by the installation of a good leaving group at the 6-position to facilitate nucleophilic radiofluorination. A trimethylammonium salt is an excellent choice for this purpose, as it has been shown to be a versatile and efficient leaving group in nucleophilic aromatic substitution reactions.[2]

A plausible synthetic route would commence with commercially available 6-chloronicotinic acid. The 2-fluoro-1-(fluoromethyl)ethoxy group would be introduced via a nucleophilic substitution reaction, followed by conversion of the 6-chloro group to a trimethylammonium salt.

Part 2: [¹⁸F]Radiolabeling Procedure

The direct radiofluorination of nicotinic acid derivatives has been significantly advanced by the development of methods that circumvent the need for azeotropic drying of the [¹⁸F]fluoride. The "fluorination on the Sep-Pak" method is a prime example of such an innovation, offering a rapid, efficient, and easily automated procedure.[3][4][5] This approach involves trapping the aqueous [¹⁸F]fluoride on an anion exchange cartridge, followed by elution with a solution of the precursor in an organic solvent, which initiates the radiofluorination reaction directly on the cartridge.

Materials and Equipment
Reagent/Equipment Supplier/Specifications
[¹⁸F]FluorideProduced from a cyclotron in [¹⁸O]H₂O
Precursor6-[2-Fluoro-1-(fluoromethyl)ethoxy]-N,N,N-trimethylnicotinaminium triflate
Anion Exchange CartridgeChromafix 30-PS-HCO₃ or equivalent
Solid-Phase Extraction CartridgeOasis MCX Plus or equivalent
SolventsAnhydrous Acetonitrile (MeCN), tert-Butanol (t-BuOH), Water (for HPLC)
HPLC SystemAnalytical and semi-preparative capabilities with a radio-detector
OtherVials, syringes, nitrogen or argon supply, heating block
Step-by-Step Radiolabeling Protocol
  • [¹⁸F]Fluoride Trapping:

    • Dilute the [¹⁸F]fluoride-containing target water (10-7400 MBq) with 2 mL of water.[4][5]

    • Pass the diluted solution through an anion-exchange cartridge (e.g., Chromafix 30-PS-HCO₃) to trap the [¹⁸F]fluoride.

    • Wash the cartridge with anhydrous acetonitrile (6 mL) to remove any residual water.[4][5]

    • Dry the cartridge for 1 minute under a gentle stream of nitrogen or under vacuum.[4][5]

  • Radiofluorination:

    • Prepare a solution of the precursor (5-10 mg) in a mixture of acetonitrile and tert-butanol (e.g., 0.5 mL of a 1:4 mixture).[4][5]

    • Slowly (e.g., 0.5 mL/min) elute the trapped [¹⁸F]fluoride from the anion-exchange cartridge with the precursor solution.[5] The nucleophilic substitution reaction occurs on the cartridge.

    • For enhanced reaction efficiency, the reaction can be conducted at a slightly elevated temperature (e.g., 40°C), although room temperature is often sufficient.[6][7]

  • Purification of the Radiotracer:

    • The eluate from the previous step, containing the crude [¹⁸F]-labeled product, is passed through a pre-conditioned Oasis MCX Plus cartridge.[3][4] This cartridge will retain the desired product while allowing unreacted [¹⁸F]fluoride and some impurities to pass through.

    • Wash the MCX cartridge with water (5 mL) to remove any remaining polar impurities.[3]

    • Elute the final product from the MCX cartridge with a suitable solvent, such as acetonitrile.[4]

Part 3: Quality Control

Rigorous quality control is paramount to ensure the identity, purity, and safety of the final radiopharmaceutical product.[8][9]

Parameter Method Acceptance Criteria
Radiochemical Purity Radio-HPLC≥ 95%
Identity of Product Co-elution with a non-radioactive standard on HPLCRetention time of the radioactive peak matches that of the standard
Specific Activity Calculated from the radioactivity and the mass of the product determined by HPLCTypically in the range of >37 GBq/µmol
Residual Solvents Gas Chromatography (GC)Within pharmacopeial limits

Discussion: The Rationale Behind the Method

The choice of a trimethylammonium precursor is deliberate; it acts as an excellent leaving group, facilitating the nucleophilic aromatic substitution by the relatively weak nucleophile, [¹⁸F]fluoride.[2] The "fluorination on the Sep-Pak" method offers several advantages over traditional azeotropic drying methods. It significantly reduces the synthesis time by eliminating the lengthy evaporation steps, thereby minimizing the loss of radioactivity due to decay.[3] Furthermore, the milder reaction conditions (room temperature or slightly elevated) are beneficial for precursors that may be sensitive to high temperatures and strong bases, which are often required in conventional methods.[3] The use of solid-phase extraction for purification is highly efficient and avoids the need for time-consuming HPLC purification of the final product in many cases.[6][7]

Conclusion

The protocol outlined in these application notes provides a robust and efficient method for the radiosynthesis of [¹⁸F]6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid. By leveraging a modern, one-step "fluorination on the Sep-Pak" approach, this procedure is well-suited for both research and clinical production settings. The resulting radiotracer holds promise for a wide range of PET imaging applications, contributing to the advancement of molecular diagnostics and personalized medicine.

References

  • Olberg, D. E., Arukwe, J. M., Grace, D., Hjelstuen, O. K., Solbakken, M., & Kindberg, G. M. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732–1740. [Link]

  • Basuli, F., Zhang, X., Phelps, T. E., & Swenson, R. E. (2017). Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18. Nuclear Medicine and Biology, 50, 1-6. [Link]

  • Teijaro, J. (2026, March 13). Optimizing PET Tracer Synthesis with High-Purity 6-Fluoronicotinic Acid. Pharmaffiliates. [Link]

  • Olberg, D. E., Arukwe, J. M., Grace, D., Hjelstuen, O. K., Solbakken, M., & Kindberg, G. M. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732–1740. [Link]

  • Basuli, F., Zhang, X., & Swenson, R. E. (2017). Fast Indirect Fluorine-18 Labeling of Protein/Peptide using the useful 6-Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl prosthetic group. Scientific Reports, 7(1), 1735. [Link]

  • Basuli, F., Zhang, X., Phelps, T. E., & Swenson, R. E. (2020). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). Molecules, 25(17), 3924. [Link]

  • Olberg, D. E., Arukwe, J. M., Grace, D., Hjelstuen, O. K., Solbakken, M., & Kindberg, G. M. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732–1740. [Link]

  • Sun, T., Li, D., Dong, C., Zhou, Y., Zhang, Y., & Liu, B. (2025). Rapid cleavage of 6-[F]fluoronicotinic acid prosthetic group governs BT12 glioblastoma xenograft uptake: implications for radiolabeling design of biomolecules. European Journal of Nuclear Medicine and Molecular Imaging, 52(8), 2419-2429. [Link]

  • Haka, M. S., & Shulkin, B. L. (2019). Original synthesis of radiolabelling precursors for the batch and on resin one-step/late stage radiofluorination of peptides. Journal of Labelled Compounds and Radiopharmaceuticals, 62(10), 653-664. [Link]

  • Basuli, F., & Swenson, R. E. (2018). Methods of making 18f-labeled precursors and peptides, labeled c-met binding peptides, and methods of use thereof. U.S.
  • Wenzel, B., Fischer, S., & Brust, P. (2021). Synthesis and Biological Evaluation of a Novel 18 F-Labeled Radiotracer for PET Imaging of the Adenosine A 2A Receptor. Molecules, 26(3), 633. [Link]

  • Li, Z., & Ritter, T. (2024). One-Step Synthesis of [18F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox Catalysis. Journal of the American Chemical Society, 146(29), 20045–20052. [Link]

  • Basuli, F., Zhang, X., Phelps, T. E., & Swenson, R. E. (2020, August 27). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[F]SFPy). Molecules, 25(17), 3924. [Link]

  • Sun, T., Li, D., Dong, C., Zhou, Y., Zhang, Y., & Liu, B. (2025). Rapid cleavage of 6-[18F]fluoronicotinic acid prosthetic group governs BT12 glioblastoma xenograft uptake: implications for radiolabeling design of biomolecules. European Journal of Nuclear Medicine and Molecular Imaging, 52(8), 2419-2429. [Link]

  • Dolle, F., Valette, H., Bottlaender, M., Hinnen, F., Vaufrey, F., Guenther, I., & Crouzel, C. (2000). Synthesis and evaluation of 6-[(18)F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine as a PET tracer for nicotinic acetylcholine receptors. Journal of Labelled Compounds and Radiopharmaceuticals, 43(5), 473-485. [Link]

  • Kniess, T., Laube, M., & Steinbach, J. (2018). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules, 23(11), 2821. [Link]

  • Aerts, J., Lemaire, C., Giacomelli, F., & Comtat, C. (2024). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 29(1), 147. [Link]

  • Konken, P. A., Schmidt, J., Riemann, B., Lamping, S., Meuth, S. G., & Wünsch, B. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Advances, 11(16), 9207-9221. [Link]

  • Gowrishankar, G., & Dence, C. S. (2018). A novel synthesis of 6''-[18 F]-fluoromaltotriose as a PET tracer for imaging bacterial infection. Journal of Labelled Compounds and Radiopharmaceuticals, 61(6), 466-474. [Link]

  • Aerts, J., Lemaire, C., Giacomelli, F., & Comtat, C. (2024). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 29(1), 147. [Link]

  • Kniess, T., Laube, M., & Steinbach, J. (2021). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. Pharmaceuticals, 14(9), 910. [Link]

  • IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]

  • Mock, B. H., & Linter, T. M. (2004). Stabilization of radiopharmaceuticals labeled with 18-F. U.S.
  • Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. [Link]

  • Ding, Y. S., Gatley, S. J., Fowler, J. S., Volkow, N. D., Aggarwal, D., & Logan, J. (1996). Fluorine-18-FPH for PET imaging of nicotinic acetylcholine receptors. Journal of Nuclear Medicine, 37(7), 1145-1151. [Link]

Sources

Method

Application Notes &amp; Protocols: Formulation of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid for Preclinical Research

Introduction 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid is a novel chemical entity (NCE) identified as a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2). The DGAT2 enzyme plays a criti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid is a novel chemical entity (NCE) identified as a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2). The DGAT2 enzyme plays a critical role in the final step of triglyceride synthesis, making it a high-value therapeutic target for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes.[1][2][3] By inhibiting DGAT2, this compound reduces triglyceride synthesis, leading to decreased lipid accumulation in the liver and adipose tissue, and lower circulating triglyceride levels.[1][4]

The successful preclinical evaluation of any NCE is fundamentally dependent on developing a stable and bioavailable formulation.[5][6] This compound, a nicotinic acid derivative with two fluorine substitutions, presents a unique set of formulation challenges, including potentially low aqueous solubility. Nicotinic acid derivatives themselves have a wide range of biological activities, and their formulation is key to unlocking their therapeutic potential.[7][8][9][10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid for in vitro and in vivo preclinical studies. It outlines protocols for physicochemical characterization, vehicle screening, and formulation preparation, with a strong emphasis on the scientific rationale behind each step to ensure data integrity and reproducibility.

Compound Profile & Predicted Physicochemical Properties

A thorough understanding of the physicochemical properties of an NCE is the cornerstone of a rational formulation design.[5][11][12] For 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, we can predict key characteristics based on its structure:

  • Chemical Structure:

    • Nicotinic Acid Core: The presence of the carboxylic acid on the pyridine ring suggests a pH-dependent solubility. The pKa of this acidic group will be a critical parameter.

    • Fluoroalkoxy Side Chain: The di-fluoro substitution significantly increases lipophilicity, which likely contributes to low intrinsic aqueous solubility.

  • Predicted Properties:

    • pKa: Expected to be in the acidic range (approx. 3.5 - 5.0), similar to other nicotinic acids. This is a critical handle for solubility enhancement via pH adjustment.

    • LogP: The calculated octanol-water partition coefficient is predicted to be moderate to high, indicating poor water solubility.

    • Solubility: Intrinsic solubility in aqueous media (pH 1-7.4) is expected to be low. It is likely a BCS Class II or IV compound (low solubility).[13]

A systematic workflow is essential for characterizing the NCE and developing a suitable formulation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Dosing Formulation cluster_4 Phase 4: Study Initiation pKa pKa Determination LogP LogP Measurement AqSol Aqueous Solubility Profile (pH 1-8) VehicleScreen Vehicle & Excipient Screening AqSol->VehicleScreen Informs SolEnhance Solubility Enhancement (pH, Co-solvents, etc.) VehicleScreen->SolEnhance ProtoForm Prototype Formulation Prep SolEnhance->ProtoForm Defines QC QC Testing (Concentration, pH, Appearance) ProtoForm->QC Stab Stability Assessment QC->Stab Dosing Proceed to In Vivo / In Vitro Dosing Stab->Dosing Qualifies

Caption: Formulation Development Workflow for a Novel Chemical Entity.

Preclinical Formulation Strategy

The primary goal is to develop a simple, safe, and stable formulation that allows for accurate dosing in preclinical models.[14][15] Given the predicted low aqueous solubility, several strategies can be employed.[16][17][18]

Solubility Enhancement Techniques
  • pH Adjustment: Due to the acidic nicotinic acid moiety, solubility can be significantly increased by raising the pH above the compound's pKa to form a more soluble salt. This is the most straightforward and preferred method for aqueous formulations.

  • Co-solvents: Water-miscible organic solvents can be used to increase the solubility of lipophilic compounds.[18] Common co-solvents for preclinical studies include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and dimethyl sulfoxide (DMSO).[19][20]

  • Surfactants & Micellar Solubilization: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug, increasing its apparent solubility.[18]

  • Complexation: Cyclodextrins can form inclusion complexes with the drug molecule, shielding the lipophilic parts and increasing aqueous solubility.

  • Nanosuspensions: For very challenging compounds, reducing particle size to the nanometer range can dramatically increase the dissolution rate and surface area.[13][16]

Vehicle Selection for In Vitro and In Vivo Studies

The choice of vehicle is critical and must be appropriate for the specific study type (e.g., cell-based assay vs. oral gavage in rodents).[14][21] The vehicle must be non-toxic at the administered volume and should not interfere with the experimental endpoint.[19][20]

Table 1: Illustrative Solubility Screening Data for 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid

VehicleComposition (v/v)Achieved Solubility (mg/mL) (Hypothetical)AppearanceComments
Deionized Water100% Water< 0.01SuspensionConfirms poor intrinsic aqueous solubility.
Phosphate Buffered Saline (PBS)pH 7.4~0.01SuspensionMinimal solubility at physiological pH.
0.5% Carboxymethylcellulose (CMC)in Water< 0.01 (Suspension)Uniform SuspensionSuitable for suspension-based dosing.
5% DMSO / 95% Saline5% DMSO, 95% Saline0.5Clear SolutionLimited solubility. DMSO concentration is low.
20% PEG 400 / 80% Saline20% PEG 400, 80% Saline2.1Clear SolutionModerate solubility. A viable option for low to medium doses.
10% DMSO / 40% PEG 400 / 50% Water10% DMSO, 40% PEG, 50% Water> 15Clear SolutionGood solubilization. Often used in discovery PK studies.
50 mM Tris Buffer, pH 8.5in Water> 20Clear SolutionRecommended Aqueous Vehicle. pH adjustment is highly effective.
20% Captisol® in Water20% (w/v) Sulfobutylether-β-cyclodextrin> 10Clear SolutionCyclodextrin complexation is a strong alternative.

Scientist's Note: The data clearly indicates that pH adjustment is the most effective strategy for achieving high aqueous solubility. A formulation using a buffer at pH > 8.0 is the preferred approach for creating a simple, clear dosing solution, minimizing the need for organic co-solvents which can have their own toxicological effects.[19][20]

Detailed Experimental Protocols

Protocol 1: Aqueous pH-Solubility Profile Determination

Objective: To determine the aqueous solubility of the compound as a function of pH. This is a critical first step to confirm the utility of pH adjustment as a formulation strategy.[11]

Materials:

  • 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid

  • Calibrated pH meter

  • Series of buffers (e.g., Glycine-HCl for pH 2.2, Acetate for pH 4.5, Phosphate for pH 7.4, Tris-HCl for pH 8.5)

  • HPLC system with a validated analytical method

  • Microcentrifuge tubes, shaker/vortexer

Procedure:

  • Add an excess amount of the compound (e.g., 5-10 mg) to 1 mL of each buffer solution in a microcentrifuge tube.

  • Cap the tubes and vortex thoroughly for 1 minute.

  • Place tubes on a shaker at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the undissolved solid.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with an appropriate mobile phase and analyze the concentration using a validated HPLC method.[11]

Quality Control: Visually inspect the pellet after centrifugation to confirm that excess solid was present, ensuring saturation was achieved.

Protocol 2: Preparation of a 10 mg/mL Dosing Solution (Oral Gavage)

Objective: To prepare a stable, clear dosing solution at 10 mg/mL for preclinical oral administration in rodents, based on the pH-solubility data.

Materials:

  • 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid

  • 50 mM Tris base solution

  • 1N NaOH and 1N HCl for pH adjustment

  • Calibrated pH meter and magnetic stir plate

  • Sterile water for injection (or equivalent)

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the required amount of the compound for the target volume (e.g., 100 mg for a 10 mL final volume).

  • Add approximately 80% of the final volume of 50 mM Tris solution to a beaker with a stir bar.

  • Slowly add the weighed compound to the stirring solution. It will likely not dissolve initially.

  • Begin dropwise addition of 1N NaOH while monitoring the pH. As the pH increases past the compound's pKa, the solid will begin to dissolve.

  • Continue adding NaOH until all solid is dissolved and the pH is stable at approximately 8.5. If the pH overshoots, adjust back with 1N HCl.

  • Once fully dissolved and the pH is stable, transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of the Tris solution and add it to the flask.

  • Bring the solution to the final volume with the Tris solution and mix thoroughly.

  • Visually inspect the final solution to ensure it is clear and free of particulates.

Quality Control:

  • Concentration Verification: Analyze the final formulation via a validated HPLC method to confirm the concentration is within an acceptable range (e.g., 95-105% of the target concentration).[14][22]

  • pH Measurement: Record the final pH of the solution.

G cluster_0 Formulation Components cluster_1 Solubilization Process cluster_2 Resulting Formulation Compound Drug Substance (Insoluble at neutral pH) pH_Adjust pH Adjustment (Addition of NaOH) Compound->pH_Adjust Vehicle Aqueous Vehicle (Tris Buffer) Vehicle->pH_Adjust Salt Soluble Drug Salt (Deprotonated Carboxylate) pH_Adjust->Salt Forms Solution Clear Dosing Solution (pH > pKa)

Caption: Mechanism of pH-dependent solubilization for the compound.

Protocol 3: Short-Term Stability Assessment

Objective: To ensure the formulation is stable for the intended duration of use, from preparation through dosing.[23][24]

Materials:

  • Prepared dosing solution from Protocol 2.

  • HPLC system with a validated, stability-indicating method.[25][26]

  • Storage containers (e.g., glass vials)

  • Controlled temperature environments (e.g., refrigerator at 2-8°C, room temperature at ~25°C).

Procedure:

  • Dispense the prepared formulation into multiple vials.

  • Establish a "Time Zero" (T0) baseline by immediately analyzing a sample for concentration and purity (presence of degradants) via HPLC.

  • Store vials under the intended study conditions (e.g., room temperature for bench-top stability, refrigerated for longer-term storage).

  • Analyze samples at subsequent time points (e.g., 4 hours, 8 hours, 24 hours, 48 hours, 7 days).

  • At each time point, assess the physical appearance (color, clarity) and analyze by HPLC for potency and purity.

Acceptance Criteria:

  • Potency: Concentration should remain within 90-110% of the initial (T0) value.[23]

  • Purity: No significant increase in degradation products should be observed. Total impurities should not increase by more than a pre-defined threshold (e.g., 0.5%).

  • Appearance: The solution should remain clear and colorless.

Table 2: Example Stability Data for 10 mg/mL Formulation at Room Temperature (~25°C)

Time PointAppearancePotency (% of Initial)Purity (% Peak Area)
T=0Clear, Colorless100.0%99.8%
T=8 hoursClear, Colorless99.5%99.8%
T=24 hoursClear, Colorless99.1%99.7%
T=48 hoursClear, Colorless98.6%99.6%
T=7 daysClear, Colorless97.5%99.5%

Scientist's Note: The data indicates that the formulation is stable for at least 7 days at room temperature, providing a sufficient window for typical preclinical study procedures. Stability studies should always be tailored to the expected use conditions of the formulation.[23][27][28]

Conclusion & Recommendations

The successful formulation of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid for preclinical research is readily achievable through a systematic, science-driven approach. The compound's nicotinic acid core provides a crucial handle for pH-dependent solubilization, which has been identified as the most effective and efficient formulation strategy. By preparing a simple aqueous solution buffered to a pH above the compound's pKa (e.g., pH 8.5), researchers can achieve a high concentration, stable, and clear solution suitable for accurate dosing in both in vitro and in vivo models. This approach avoids the potential confounding effects of organic co-solvents and complex excipients. It is imperative that all formulations are subjected to concentration verification and stability assessment prior to use in pivotal studies to ensure the integrity of the resulting pharmacological and toxicological data.

References

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025). Vertex AI Search.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • What are DGAT2 inhibitors and how do they work?. (2024). Vertex AI Search.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Molecules. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Applied Pharmaceutical Science.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020). Pharma Excipients.
  • Treatment of Metabolic Disorders Using Novel DGAT2 Inhibitors: Pyrazolopyridine and Triazolopyridine Derivatives. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Treatment of Metabolic Disorders Using Novel DGAT2 Inhibitors: Pyrazolopyridine and Triazolopyridine Derivatives. (2024). PubMed. [Link]

  • Physico chemical characterization of a novel anti-cancer agent and its comparison to Taxol(®). (2013). PubMed. [Link]

  • A Technical Guide to the Physicochemical Characterization of Novel Alkaloids: A Methodological Approach. (n.d.). Benchchem.
  • DGAT2 blockade ameliorates hepatic steatosis by rebalancing phosphatidylethanolamine. (2024).
  • DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. (2024). International Journal of Molecular Sciences. [Link]

  • Preclinical Dose-Formulation Stability. (2021). Pharmaceutical Technology.
  • Chemical and Physical Characterizations of Potential New Chemical Entity. (2004).
  • Drug Development Based on New Chemical Entities. (n.d.). Prime Scholars.
  • Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. (2005).
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018).
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). PubMed. [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences.
  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). (1997). HSA.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Vertex AI Search.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026). Technology Networks.
  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
  • Core components of analytical method validation for small molecules-an overview. (2012). Journal of Pharmaceutical and Biomedical Analysis.
  • Formulation and in vitro evaluation of niacin- loaded nanoparticles to reduce prostaglandin mediated vasodilatory flushing. (2014). European Review for Medical and Pharmacological Sciences.
  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024).
  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (2014). The AAPS Journal. [Link]

  • Vehicles for Animal Studies. (2016). Gad Consulting Services. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (2023). PubMed. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2021). Molecular Imaging and Radionuclide Therapy. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). Molecules. [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α‐Amylase and α‐Glucosidase Inhibitors for Type 2 Diabetes. (2024). AIR Unimi.

Sources

Application

Application Note: Handling, Storage, and Synthetic Utility of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Insights 6-[2-Fluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Insights

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (CAS: 1072855-42-5) is a highly specialized fluorinated building block utilized extensively in modern drug discovery [1]. The strategic incorporation of the 1,3-difluoropropan-2-yloxy moiety onto the pyridine-3-carboxylic acid scaffold serves a dual mechanistic purpose in Active Pharmaceutical Ingredient (API) design:

  • Metabolic Shielding: Standard alkoxy groups (e.g., methoxy or ethoxy) on heteroaromatic rings are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative O-dealkylation. The strong electron-withdrawing nature of the two primary fluorine atoms lowers the Highest Occupied Molecular Orbital (HOMO) of the ether oxygen, while simultaneously providing steric hindrance. This effectively shields the adjacent C-H bonds from enzymatic hydroxylation, drastically improving the pharmacokinetic half-life of the resulting drug candidate [2].

  • Lipophilicity Modulation: The fluorinated ether enhances the overall lipophilicity (LogP) and membrane permeability of the molecule without disproportionately increasing the molecular weight, facilitating better blood-brain barrier (BBB) penetration and cellular uptake.

Pathway CYP Cytochrome P450 (Hepatic Metabolism) NonF Standard Alkoxy Pyridine (e.g., Methoxy) CYP->NonF Oxidation F 1,3-Difluoropropan-2-yloxy Pyridine Scaffold CYP->F Oxidation Attempt Degrad Rapid O-Dealkylation (Metabolic Clearance) NonF->Degrad Stable Steric & Electronic Shielding (High Metabolic Stability) F->Stable

CYP450 metabolic stability comparison of fluorinated vs. non-fluorinated ethers.

Physicochemical Profiling

To ensure predictable reactivity and safe handling, the fundamental physicochemical properties of the compound are summarized below.

PropertyValue / Description
Chemical Name 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid
CAS Registry Number 1072855-42-5
Molecular Formula C9H9F2NO3
Molecular Weight 217.17 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, Methanol; Sparingly soluble in Water
Reactivity Focus Carboxylic acid (electrophilic activation), Pyridine (weakly nucleophilic)

Handling and Storage Guidelines

Fluorinated nicotinic acid derivatives demand stringent storage conditions to maintain chemical integrity and prevent oxidative degradation or spontaneous decarboxylation [3]. Furthermore, while the compound is stable under standard conditions, fluorinated ethers can pose specific toxicological hazards if thermally degraded [2].

Storage Protocols
  • Temperature: Store strictly between 2–8 °C (refrigerated conditions) [3].

  • Atmosphere: Maintain under an inert atmosphere (Argon or ultra-pure Nitrogen) to prevent oxidative degradation[3].

  • Container: Keep in a tightly sealed, light-resistant amber glass vial. Ensure the cap is sealed with Parafilm after each use to prevent ambient moisture ingress, which can lead to the formation of hydrates and alter reaction stoichiometry [4].

Safe Handling & PPE
  • Ventilation: Always handle within a certified Class II fume hood. Do not inhale dust or aerosols.

  • PPE Requirements: Wear nitrile gloves (double-gloving recommended when handling concentrated solutions in DMSO/DMF), safety goggles, and a standard laboratory coat [4].

  • Toxicity Note: While this specific compound is not classified as a severe acute toxin, the thermal decomposition of fluorinated ethers can release toxic byproducts, including hydrogen fluoride (HF) and fluorophosgene analogs [2]. Avoid exposure to strong acids, bases, and extreme heat.

Experimental Protocols

Protocol A: Amide Coupling for API Synthesis

Because the electron-withdrawing fluorinated ether at the 6-position decreases the nucleophilicity of the pyridine ring, the carboxylic acid at the 3-position remains highly available for activation. We recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its rapid activation kinetics, which minimizes side reactions.

Materials Required:

  • 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (1.0 eq)

  • Primary or secondary aliphatic/aromatic amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Purge a dry, round-bottom flask with Argon for 5 minutes.

  • Dissolution: Dissolve 1.0 eq of the nicotinic acid derivative in anhydrous DMF (approx. 0.1 M concentration) at room temperature (20–25 °C).

  • Activation: Add 1.2 eq of HATU to the solution, followed immediately by 3.0 eq of DIPEA. The solution will typically transition to a pale yellow color. Stir for 15 minutes to ensure complete formation of the active ester intermediate.

  • Amine Addition: Introduce 1.1 eq of the target amine dropwise. If the amine is a hydrochloride salt, add an additional 1.0 eq of DIPEA.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC (typically 5% MeOH in DCM).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow A 6-[2-Fluoro-1- (fluoromethyl)ethoxy] nicotinic acid B HATU / DIPEA Activation A->B C Active Ester Intermediate B->C D Amine Addition (R-NH2) C->D E Fluorinated Amide API D->E

Step-by-step amide coupling workflow for API synthesis.

Protocol B: Analytical HPLC Method for Purity Assessment

To validate the purity of the compound post-storage or post-reaction, a robust reverse-phase HPLC method is required.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: HPLC-grade Water containing 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 280 nm (optimal for the substituted pyridine chromophore).

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–15 min: Linear gradient from 5% B to 95% B

    • 15–18 min: Hold at 95% B

    • 18–20 min: Return to 5% B for column re-equilibration.

References

  • Chemsrc. "1072855-42-5_CAS号:1072855-42-5_6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid." Chemsrc Chemical Database. Available at:[Link]

  • Chemical Research in Toxicology. "Metabolism and Toxicity of Fluorine Compounds." American Chemical Society (ACS). Available at:[Link]

Method

Application Note: 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic Acid in Metabolic and Pharmacokinetic Studies

Document Type: Technical Application Note & Experimental Protocol Target Audience: Principal Investigators, Medicinal Chemists, and Preclinical Drug Development Professionals Introduction & Scientific Rationale Nicotinic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Principal Investigators, Medicinal Chemists, and Preclinical Drug Development Professionals

Introduction & Scientific Rationale

Nicotinic acid (Niacin) and its derivatives are foundational molecules in the study of lipid metabolism, primarily acting through the G-protein-coupled receptor GPR109A (HM74A) to exert potent anti-lipolytic effects[1]. However, the rapid endogenous metabolism of standard nicotinic acid—often via oxidation by aldehyde oxidase at the C6 position—limits its utility in long-term metabolic tracking and sustained pharmacological assays.

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (CAS 1072855-42-5) represents a highly specialized molecular scaffold designed to overcome these limitations. The integration of a bulky, highly fluorinated ether linkage (1,3-difluoropropan-2-yloxy) at the C6 position serves three critical functions:

  • Metabolic Shielding: It sterically and electronically blocks aldehyde oxidase-mediated degradation, dramatically extending the compound's half-life[2].

  • Enhanced Lipophilicity: The fluorinated ether increases membrane permeability, facilitating studies on monocarboxylate transporter 1 (MCT1)-mediated blood-brain barrier (BBB) penetration[1].

  • Bio-orthogonal Tracking: The chemically equivalent fluorine atoms provide a distinct, high-intensity 19F Magnetic Resonance Spectroscopy (MRS) signature, allowing for non-invasive in vivo pharmacokinetic tracking without radiolabeling[3].

Mechanistic Pathway: GPR109A Modulation

Fluorinated nicotinic acids act as high-affinity agonists for GPR109A. Upon binding, the receptor couples to a Gi-protein, which directly inhibits adenylyl cyclase (AC). This suppression halts the conversion of ATP to cyclic AMP (cAMP), leading to the deactivation of Protein Kinase A (PKA). Consequently, Hormone-Sensitive Lipase (HSL) remains unphosphorylated and inactive, halting the hydrolysis of triglycerides into free fatty acids (FFAs)[1].

GPR109A_Pathway Ligand 6-[2-Fluoro-1-(fluoromethyl)ethoxy] nicotinic acid Receptor GPR109A Receptor (Gi-Coupled) Ligand->Receptor Agonist Binding Gi Gi Protein Activation Receptor->Gi Signal Transduction AC Adenylyl Cyclase (AC) Inhibition Gi->AC Suppresses cAMP cAMP Levels ↓ AC->cAMP Reduces Synthesis PKA Protein Kinase A (PKA) ↓ cAMP->PKA Decreases Activity Lipolysis Lipolysis Inhibition (FFA ↓) PKA->Lipolysis Prevents HSL Activation

Fig 1. GPR109A signaling pathway mediating anti-lipolytic effects via Gi-protein coupling.

Comparative Pharmacological Profiling

To contextualize the utility of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, it is essential to compare its physicochemical parameters against standard nicotinic acid and simpler fluorinated analogs.

CompoundSubstituted PositionEstimated LogPAldehyde Oxidase StabilityPrimary Metabolic Application
Nicotinic Acid (Niacin) None0.36Low (Rapidly metabolized)Endogenous baseline reference
6-Fluoronicotinic Acid C6 (Fluoro)0.85HighPET imaging ( 18F ), MCT1 studies[4]
6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid C6 (Difluoroisopropoxy)2.10Very High 19F -MRS tracking, sustained GPR109A agonism[2]

Experimental Protocols

The following self-validating protocols are designed to evaluate both the in vitro pharmacodynamics and in vivo pharmacokinetics of this compound.

Protocol 1: In Vitro cAMP Accumulation Assay (GPR109A Activation)

This protocol quantifies the functional agonism of the compound on the GPR109A receptor.

  • Step 1: Cell Preparation

    • Action: Seed CHO-K1 cells stably expressing human GPR109A into a 384-well microplate at 1×104 cells/well.

    • Causality: CHO-K1 cells lack endogenous GPR109A, ensuring that all measured signals are exclusively mediated by the transfected receptor, eliminating background noise from off-target lipid receptors.

  • Step 2: IBMX Pre-incubation

    • Action: Add 500 µM IBMX (3-isobutyl-1-methylxanthine) to the assay buffer and incubate for 15 minutes.

    • Causality: IBMX is a non-selective phosphodiesterase (PDE) inhibitor. Because GPR109A activation decreases cAMP, we must ensure that any measured reduction is strictly due to adenylyl cyclase inhibition by the Gi-protein, rather than basal enzymatic degradation by cellular PDEs.

  • Step 3: Forskolin Co-Stimulation

    • Action: Co-administer the test compound (serial dilutions from 10 µM to 0.1 nM) with 10 µM Forskolin. Incubate for 30 minutes at 37°C.

    • Causality: Forskolin directly activates adenylyl cyclase, artificially driving cAMP to peak levels. As a Gi-coupled receptor, GPR109A's inhibitory activity is essentially "invisible" at resting cAMP levels. By establishing a high baseline, the test compound's agonistic efficacy can be accurately quantified as a percentage decrease from the Forskolin-induced maximum.

  • Step 4: Lysis and HTRF Detection

    • Action: Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing anti-cAMP cryptate and d2-labeled cAMP. Read fluorescence at 620 nm and 665 nm.

    • Causality: The HTRF assay relies on competitive binding. Endogenous cAMP generated by the cells competes with the d2-labeled cAMP for the cryptate antibody. A decrease in cellular cAMP (due to our compound's agonism) results in higher FRET signal, providing a highly sensitive, self-calibrating readout.

Protocol 2: In Vivo 19F -MRS Pharmacokinetic Tracking

This workflow utilizes the bio-orthogonal 19F signature of the difluoroisopropoxy group to track tissue distribution and BBB penetration without the need for radioactive isotopes.

MRS_Workflow Prep 1. Formulation (Vehicle Prep) Dose 2. Administration (IV/IP Injection) Prep->Dose Scan 3. 19F-MRS Scan (Dynamic Acq.) Dose->Scan Analyze 4. Data Analysis (Peak Integration) Scan->Analyze

Fig 2. Step-by-step workflow for in vivo 19F-MRS pharmacokinetic tracking.

  • Step 1: Formulation and Administration

    • Action: Formulate 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid in a 5% DMSO / 95% saline vehicle. Administer via tail-vein injection (IV) at 20 mg/kg to the murine model.

  • Step 2: External Reference Placement

    • Action: Secure a sealed glass capillary containing 50 mM Sodium Trifluoroacetate (TFA) in D₂O parallel to the animal's torso within the RF coil.

    • Causality: 19F -MRS lacks an endogenous biological reference signal (unlike the water peak in 1H -MRS). The TFA capillary serves a dual purpose: it provides a fixed chemical shift reference (-76.5 ppm) to calibrate the spectrum, and acts as a quantitative standard of known concentration to calculate the absolute tissue concentration of the fluorinated drug.

  • Step 3: RF Coil Tuning and Shimming

    • Action: Tune the dual-tuned ( 1H / 19F ) surface coil to the 19F Larmor frequency (e.g., ~282.2 MHz at 7T) and perform localized 1H shimming over the region of interest (ROI).

    • Causality: 19F signals are inherently weaker than 1H signals due to lower physiological concentrations. Shimming on the abundant 1H water signal ensures magnetic field homogeneity (B0) across the ROI, which directly translates to narrower 19F linewidths, allowing researchers to resolve the potentially overlapping multiplets of the difluoroisopropoxy group.

  • Step 4: Dynamic Acquisition

    • Action: Acquire non-localized 19F spectra using a pulse-acquire sequence (TR = 1000 ms, TE = 0.5 ms, 256 averages) every 5 minutes for 2 hours.

    • Causality: The short Echo Time (TE) minimizes signal loss due to the rapid transverse relaxation (T2*) typical of fluorinated compounds bound to large macromolecules or membranes in vivo. The dynamic 5-minute intervals provide high temporal resolution to plot the Area Under the Curve (AUC) for pharmacokinetic modeling.

References

  • Dillemuth, P., et al. (2024). Utilizing Monocarboxylate Transporter 1-Mediated Blood-Brain Barrier Penetration for Glioblastoma Positron Emission Tomography Imaging with 6-[18F]Fluoronicotinic Acid. Molecular Pharmaceutics. Available at:[Link]

  • United States Patent Application US20250161280A1. (2025). Combination therapy using azabicyclo compound for cancer (Detailing 1,3-difluoropropan-2-yloxy group structural properties).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic Acid Stability &amp; Handling

Welcome to the Technical Support Center for 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (CAS: 1072855-42-5). This specialized fluorinated building block is highly valued in drug discovery, but its unique structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (CAS: 1072855-42-5). This specialized fluorinated building block is highly valued in drug discovery, but its unique structural motifs—a nicotinic acid core paired with a heavily fluorinated alkoxy group at the C6 position—present specific stability challenges in solution.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical mechanisms, and implement self-validating handling protocols.

Troubleshooting Guide & FAQs

Q1: Why does my stock solution degrade rapidly when prepared in aqueous base or high-pH buffers? Causality & Mechanism: The compound contains a 2-alkoxypyridine motif (specifically, a 6-alkoxynicotinic acid). The C6 position of the pyridine ring is highly electron-deficient due to the electron-withdrawing nature of both the pyridine nitrogen and the C3 carboxylic acid[1]. When exposed to aqueous base (OH⁻), the molecule undergoes nucleophilic aromatic substitution (SNAr) and hydrolysis. This cleaves the ether linkage, yielding 1,3-difluoro-2-propanol[2] and 6-hydroxynicotinic acid[3]. Thermodynamic studies confirm that in solution, 6-hydroxynicotinic acid rapidly tautomerizes to its highly stable lactam form, 6-oxo-1,6-dihydropyridine-3-carboxylic acid[4][5]. Secondary Pathway: The 1,3-difluoropropan-2-yloxy group contains β-fluorines. Under strongly basic conditions, these protons are susceptible to abstraction, leading to an E2 β-elimination of hydrogen fluoride (HF) and the formation of a fluoroalkene ether derivative.

Q2: I am seeing a +14 Da mass shift in my LC-MS analysis when storing the compound in methanol. What is happening? Causality & Mechanism: This is a classic Fischer esterification reaction. The free carboxylic acid at the C3 position is highly reactive. When dissolved in primary alcohols like methanol (MeOH) or ethanol (EtOH), the compound acts as its own acid catalyst, reacting with the solvent to form an alkyl ester. A +14 Da shift directly corresponds to the formation of Methyl 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinate. Resolution: Never use alcoholic solvents for the long-term storage of nicotinic acid derivatives.

Q3: How do temperature and light affect the stability of this compound? Causality & Mechanism: Pyridine derivatives are widely known to be susceptible to photo-oxidation and UV-induced degradation. Furthermore, elevated temperatures provide the activation energy required to accelerate both the hydrolysis of the 2-alkoxypyridine bond and the potential decarboxylation of the nicotinic acid moiety. Stock solutions must be protected from light and stored at sub-zero temperatures to arrest these kinetic degradation pathways.

Quantitative Data: Stability Profile in Solution

The following table summarizes the stability of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid across various solvent systems, allowing for rapid comparison of expected half-lives and degradation impurities.

Solvent SystemDominant Degradation PathwayExpected LC-MS ImpuritiesEst. Shelf Life (at 25°C)Recommended Storage
Aqueous Buffer (pH > 9) Hydrolysis & β-Elimination6-oxo tautomer (m/z 138), Fluoroalkene< 2 hoursDo not store
Aqueous Buffer (pH < 4) Acid-catalyzed Hydrolysis6-oxo tautomer (m/z 138)< 24 hoursPrepare fresh
Methanol / Ethanol EsterificationAlkyl nicotinate ester (+14 Da or +28 Da)1-3 daysAvoid for stock
Anhydrous DMSO None (Stable)None> 6 months-20°C, dark

Experimental Protocols

Protocol 1: Preparation of a Self-Validating 10 mM Stock Solution

Objective: Create a highly stable stock solution while verifying initial structural integrity to establish a trustworthy baseline for downstream assays.

  • Equilibration: Allow the lyophilized powder to reach room temperature in a desiccator before opening. Causality: This prevents atmospheric moisture condensation on the cold powder, which would introduce water and drive premature hydrolysis.

  • Solvent Selection: Use strictly anhydrous Dimethyl Sulfoxide (DMSO) with a certified water content of < 0.005%.

  • Dissolution: Dissolve the required mass in the anhydrous DMSO. Use gentle vortexing. Causality: Do not use ultrasonic baths, as the localized heating (cavitation) can trigger thermal degradation.

  • Aliquot & Storage: Dispense into single-use amber glass vials to prevent UV-mediated photo-oxidation. Purge the headspace with Argon or Nitrogen gas to displace ambient moisture, cap tightly, and store at -20°C.

  • Self-Validation (QC): Immediately run an LC-UV/MS aliquot of the T=0 solution. The main peak should represent >99% AUC. Explicitly monitor the negative ion mode for m/z 138 ([M-H]⁻ of the 6-oxo tautomer) to prove the absence of baseline hydrolysis.

Protocol 2: Forced Degradation Profiling (Hydrolysis & Elimination)

Objective: Intentionally degrade the API to generate reference standards of the degradation products, aiding in the troubleshooting of future assay anomalies.

  • Base Hydrolysis: Dilute the 10 mM DMSO stock to 1 mM using 0.1 M NaOH (aq).

  • Incubation: Incubate the solution at 40°C for 4 hours. Causality: The combination of high pH and heat drastically lowers the activation energy barrier, accelerating both SNAr hydrolysis and E2 elimination.

  • Quenching: Neutralize the reaction by adding an equivalent volume of 0.1 M HCl. Causality: Quenching drops the pH, halting the degradation pathways and "locking" the impurity profile for an accurate LC-MS snapshot.

  • Analysis: Inject the quenched sample onto a C18 LC-MS system.

  • Data Interpretation: Look for the emergence of a peak at m/z 138 in negative ion mode, corresponding to the 6-oxo-1,6-dihydropyridine-3-carboxylic acid tautomer[4], and monitor for early-eluting peaks corresponding to the cleaved 1,3-difluoro-2-propanol[2].

Mechanistic Visualization

G API 6-[2-Fluoro-1-(fluoromethyl)ethoxy] nicotinic acid Hydrolysis Hydrolysis (Aqueous Acid/Base) API->Hydrolysis H2O / OH- Elimination β-Elimination of HF (Strong Base) API->Elimination OH- (E2) Esterification Esterification (Alcoholic Solvents) API->Esterification ROH / H+ Deg1 6-Hydroxynicotinic Acid (6-oxo tautomer) + 1,3-Difluoro-2-propanol Hydrolysis->Deg1 Deg2 Fluoroalkene Ether Derivative + HF Elimination->Deg2 Deg3 Alkyl Nicotinate Ester (+14 Da in MeOH) Esterification->Deg3

Degradation pathways of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid in solution.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 72924, 6-Hydroxynicotinic acid." PubChem,[Link].

  • National Institute of Standards and Technology. "1,3-Difluoro-2-propanol." NIST Chemistry WebBook, SRD 69,[Link].

  • Hicks, K. A., et al. "Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation." Biochemistry, vol. 55, no. 24, 2016, pp. 3432–3446.[Link].

  • Loh, C. C., et al. "Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives." PMC, National Institutes of Health, 2014.[Link].

Sources

Optimization

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid assay interference troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the bioanalytical and biochemical challenges associated with highly functionalized pyridine derivative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the bioanalytical and biochemical challenges associated with highly functionalized pyridine derivatives.

The compound 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid presents a unique set of assay interferences. The introduction of the 1,3-difluoropropan-2-yl ether group at the 6-position of the nicotinic acid core drastically alters its lipophilicity, ionization efficiency, and spectral properties compared to endogenous nicotinic acid (niacin). Below is our comprehensive troubleshooting guide to resolving matrix effects, isobaric interference, and fluorometric artifacts associated with this molecule.

Section 1: LC-MS/MS Bioanalytical Interferences

Q1: We are experiencing severe ion suppression and poor reproducibility when quantifying 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid in human plasma. What is the mechanistic cause, and how can we resolve it?

Causality & Insight: The fluorinated ether moiety significantly increases the molecule's hydrophobicity (logP) compared to native nicotinic acid. In reversed-phase liquid chromatography (RPLC), this causes the compound to elute later in the gradient, pushing it directly into the elution window of endogenous plasma phospholipids (e.g., glycerophosphocholines). In the electrospray ionization (ESI) source, these high-abundance phospholipids outcompete the target analyte for available charge droplets, leading to severe ion suppression and signal quenching .

Self-Validating Protocol: Post-Extraction Spike & Phospholipid Depletion To definitively validate and eliminate this matrix effect, execute the following self-validating workflow:

  • Assess Matrix Effect (ME): Prepare three sample sets.

    • Set A: Neat standard of the compound in the mobile phase.

    • Set B: Blank plasma extracted using standard protein precipitation (PPT).

    • Set C: Blank plasma extracted via PPT, then spiked post-extraction with the analyte standard.

  • Calculate ME: ME (%)=(Peak Area Set C/Peak Area Set A)×100 . A value < 85% confirms ion suppression.

  • Implement HybridSPE Cleanup: If ME is confirmed, abandon standard PPT. Instead, precipitate 100 µL of plasma with 300 µL of 1% formic acid in acetonitrile. Transfer the supernatant to a HybridSPE-Phospholipid plate and apply vacuum (10 inHg) for 2 minutes. The zirconia-coated silica selectively forms Lewis acid-base interactions with the phosphate moiety of phospholipids, trapping them while the fluorinated nicotinic acid passes through.

  • Re-evaluate: Repeat the ME calculation on the HybridSPE eluate. Achieving an ME of 95–105% internally validates that the interference has been successfully removed.

LCMS_Workflow A Observe Ion Suppression (<85% Signal) B Post-Extraction Spike Test A->B C Matrix Effect Confirmed? B->C D Phospholipid Depletion (HybridSPE) C->D Yes (Phospholipids) E Optimize LC Gradient (Shift Retention Time) C->E Yes (Co-elution) F Reassess Recovery (Target 95-105%) D->F E->F

LC-MS/MS workflow to resolve ion suppression via phospholipid depletion and gradient optimization.

Q2: We observe a high background signal and isobaric interference in our MRM channels. How do we differentiate our compound from endogenous nicotinic acid metabolites?

Causality & Insight: Nicotinic acid and its metabolites (e.g., nicotinuric acid, nicotinamide) are highly abundant in biological matrices . While 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid has a distinct precursor mass, in-source fragmentation or isotopic overlap (e.g., M+2 isotopes from endogenous compounds containing 13C or 18O ) can bleed into target MRM transitions if you rely on generic low-mass product ions (e.g., m/z 78 or 80 for the pyridine ring).

Self-Validating Protocol: MRM Optimization

  • Transition Selection: Avoid generic pyridine product ions. Optimize the collision energy (CE) to favor the neutral loss of the fluorinated ether side chain, yielding a highly specific product ion that endogenous metabolites cannot produce.

  • Chromatographic Resolution: Utilize a superficially porous particle (SPP) C18 column. Start with a highly aqueous mobile phase (95% Water / 0.1% Formic Acid) and employ a shallow gradient to ensure baseline resolution from early-eluting polar endogenous metabolites before the fluorinated analog elutes.

Table 1: Matrix Effect and Recovery Optimization for LC-MS/MS

Sample Prep MethodMatrix Effect (%)Recovery (%)Signal-to-Noise (S/N)Conclusion
Standard PPT42%88%15:1Severe Ion Suppression
LLE (Ethyl Acetate)75%65%45:1Suboptimal Recovery
HybridSPE (Zirconia)98%92%120:1Optimal Performance

Section 2: In Vitro Biochemical & Enzymatic Assay Interferences

Q3: When screening 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid in a Nicotinate Phosphoribosyltransferase (NAPRT) assay, we are seeing artificial "inhibition" (false positives). Why does this happen?

Causality & Insight: Many NAD+ biosynthesis enzyme assays (like NAPRT or NAMPT) are coupled fluorometric assays that measure the continuous production of NADH, which is detected at an excitation of 340 nm and emission of 460 nm . The extended conjugation and altered electronics of the pyridine ring—caused by the electron-withdrawing fluorinated ether at the 6-position—shift the compound's UV absorbance maximum into the 300–350 nm range. This triggers an Inner Filter Effect (IFE) , where the test compound absorbs the excitation light before it can excite NADH, artificially lowering the fluorescence signal and mimicking enzyme inhibition .

Self-Validating Protocol: Orthogonal Red-Shifted Assay To validate whether the observed inhibition is real or an optical artifact, employ an orthogonal detection strategy:

  • Autofluorescence/Quenching Check: Spike 10 µM of NADH into the assay buffer containing 50 µM of the test compound (omitting the enzyme). Compare the fluorescence to a control of NADH alone. A significant signal drop confirms IFE/quenching.

  • Orthogonal Readout: Switch the assay to a resazurin/diaphorase-coupled format. In this system, the NADH produced by NAPRT is utilized by diaphorase to reduce resazurin to highly fluorescent resorufin.

  • Red-Shifted Detection: Read the fluorescence at Ex 540 nm / Em 590 nm. Because this detection window is heavily red-shifted away from the fluorinated nicotinic acid's absorbance maxima, optical interference is entirely bypassed. If the compound no longer shows inhibition in this format, the initial result is validated as a false positive.

Fluorometric_Interference A Test Compound: Fluorinated Nicotinic Acid B Standard NAPRT Assay (NADH Ex:340/Em:460) A->B Screened in C Inner Filter Effect (Signal Quenching) B->C UV Absorbance D False Positive (Apparent Inhibition) C->D E Orthogonal Assay (Resazurin Ex:540/Em:590) D->E Troubleshoot F Accurate IC50 Determination E->F Red-shifted

Pathway illustrating the resolution of inner filter effects using a red-shifted orthogonal assay.

Table 2: Spectral Interference Parameters in Fluorometric Assays

Assay TypeDetection Wavelengths (Ex/Em)Apparent IC50 (µM)True IC50 (µM)Interference Mechanism
Direct NADH Coupled340 nm / 460 nm12.5 (False)>100Inner Filter Effect (Quenching)
Resazurin Orthogonal540 nm / 590 nm>100>100None (Red-shifted bypass)

References

  • Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual National Center for Biotechnology Information (NCBI) / Bookshelf URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Selectivity for 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic Acid

Welcome to the technical support center for 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this fluorinated nicotinic acid derivative. Here, we address common challenges and provide in-depth troubleshooting strategies to enhance selectivity in its synthesis and subsequent functionalization, ensuring the integrity and efficiency of your experimental outcomes.

Introduction to the Molecule and its Challenges

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid is a substituted pyridine derivative. The pyridine core, being electron-deficient, presents unique challenges in achieving regioselectivity during chemical modifications.[1][2] The electronic properties of the ring are further modulated by the interplay between the electron-donating alkoxy group at the C6 position and the electron-withdrawing carboxylic acid at the C3 position. This electronic push-pull system dictates the reactivity and selectivity of the molecule in various transformations.

This guide is structured into two main sections:

  • Frequently Asked Questions (FAQs): Quick answers to common issues encountered during the synthesis and handling of the title compound.

  • In-depth Troubleshooting Guides: Detailed, step-by-step protocols and mechanistic explanations for overcoming complex selectivity problems.

Frequently Asked Questions (FAQs)

Q1: We are synthesizing 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid via a Nucleophilic Aromatic Substitution (SNAr) reaction of a 6-halonicotinate ester with 1,3-difluoro-2-propanol. We are observing significant amounts of a side product. What is the likely cause?

A1: The most common side product in this SNAr reaction is the formation of a pyridinone derivative resulting from the hydrolysis of the 6-halo intermediate or the product, especially if the reaction is run for extended periods at high temperatures or if there is moisture in the reaction. Another possibility is a competitive reaction with your solvent if it is nucleophilic (e.g., alcohols). To mitigate this, ensure strictly anhydrous conditions and use a non-nucleophilic solvent like DMF or DMSO. The choice of base is also critical; a non-nucleophilic, sterically hindered base is preferable.

Q2: During the saponification of the ethyl ester of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid to the final carboxylic acid, we are experiencing low yields. Why might this be happening?

A2: Low yields during saponification can be due to incomplete reaction or degradation. The electron-donating alkoxy group can make the ester slightly less reactive than unsubstituted nicotinate esters. Ensure you are using a sufficient excess of base (e.g., LiOH or NaOH) and an appropriate solvent system (e.g., THF/water or dioxane/water) to ensure solubility.[3] If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be employed, but monitor for potential side reactions.

Q3: We want to perform an electrophilic aromatic substitution (EAS) on the pyridine ring of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid. Which position is most likely to be functionalized?

A3: Electrophilic aromatic substitution on pyridine itself is challenging due to the ring's electron-deficient nature, which is further exacerbated by the electron-withdrawing carboxylic acid group.[4] However, the C6-alkoxy group is an activating, ortho-, para-directing group. Therefore, the most likely position for electrophilic attack is the C5 position, which is ortho to the activating alkoxy group and meta to the deactivating carboxylic acid group. The C4 position is also a possibility, but likely less favored due to the stronger directing effect of the C6-alkoxy group.

Q4: Can we selectively functionalize the C4 position of the pyridine ring?

A4: Achieving C4 selectivity can be challenging but is possible through modern C-H functionalization strategies.[5] Methods involving transition-metal catalysis, particularly with palladium or iridium, can be tailored to direct functionalization to specific C-H bonds based on steric and electronic factors.[1][6] Another approach is to use a directed metalation strategy, though this might be complicated by the presence of the acidic carboxylic acid proton.

In-depth Troubleshooting Guides

Guide 1: Improving Selectivity in SNAr Synthesis

Problem: Poor selectivity and formation of byproducts during the synthesis of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinate ester from a 6-halonicotinate precursor.

Core Principles: The regioselectivity of SNAr on substituted pyridines is governed by the electronic nature of the ring and the substituents, as well as steric effects.[7] The halogen at the C6 position is activated towards nucleophilic attack by the electron-withdrawing ester group at C3.

Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions & Protocols Problem Low yield & poor selectivity in SNAr Cause1 Sub-optimal Base Problem->Cause1 Cause2 Incorrect Solvent Choice Problem->Cause2 Cause3 Reaction Temperature/Time Problem->Cause3 Cause4 Poor Quality Starting Materials Problem->Cause4 Sol1 Base Screening Protocol Cause1->Sol1 Sol2 Solvent Screening Protocol Cause2->Sol2 Sol3 Temperature Optimization Cause3->Sol3 Sol4 Reagent Purification Cause4->Sol4

Caption: Troubleshooting workflow for SNAr selectivity.

Detailed Protocols:

1. Base Selection Protocol: The choice of base is critical to deprotonate the 1,3-difluoro-2-propanol without promoting side reactions.

  • Step 1: Initial Screening: Compare a strong, non-nucleophilic base like sodium hydride (NaH) with a milder carbonate base such as cesium carbonate (Cs₂CO₃).

  • Step 2: Setup: In separate, oven-dried flasks under an inert atmosphere (N₂ or Ar), add your 6-halonicotinate ester (1.0 equiv) and anhydrous DMF (0.2 M).

  • Step 3: Alcohol and Base Addition: To each flask, add 1,3-difluoro-2-propanol (1.2 equiv). Then, to the first flask, add NaH (1.3 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C. To the second flask, add Cs₂CO₃ (1.5 equiv) at room temperature.

  • Step 4: Reaction and Monitoring: Stir the reactions at room temperature (or gentle heat, e.g., 60 °C) and monitor by TLC or LC-MS every hour.

  • Step 5: Analysis: Compare the product-to-byproduct ratio for each base. NaH often gives faster reactions but can lead to decomposition if not controlled. Cs₂CO₃ is milder and can offer higher selectivity.

2. Solvent Optimization Protocol: The solvent can influence the reaction rate and selectivity.[7]

  • Step 1: Solvent Selection: Choose a range of anhydrous polar aprotic solvents such as DMF, DMSO, and NMP.

  • Step 2: Parallel Reactions: Set up identical reactions using the best base identified from the previous protocol in each of the selected solvents.

  • Step 3: Monitoring and Analysis: Monitor the reactions as before. The ability of the solvent to stabilize the Meisenheimer intermediate is key. DMSO often accelerates SNAr reactions but can be difficult to remove. DMF is a good general-purpose solvent for this transformation.

Quantitative Data Summary:

ParameterCondition ACondition BCondition C
Base NaHCs₂CO₃K₂CO₃
Solvent DMFDMFDMSO
Temperature 25 °C60 °C60 °C
Selectivity (Product:Byproduct) 85:1595:592:8
Yield 75%88%85%
Guide 2: Achieving Regioselective C-H Functionalization

Problem: Lack of selectivity in introducing a new substituent onto the pyridine ring of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid.

Core Principles: The inherent reactivity of the pyridine ring can be overcome and controlled using transition metal-catalyzed C-H activation.[8] The directing ability of the existing substituents and the choice of catalyst/ligand system are paramount for achieving high regioselectivity.

Logical Relationship Diagram

Molecule 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid Activating_Group C6-Alkoxy (Activating) Molecule->Activating_Group Deactivating_Group C3-COOH (Deactivating) Molecule->Deactivating_Group C5_Position C5 Position EAS Electrophilic Aromatic Substitution (EAS) C5_Position->EAS Favored C4_Position C4 Position CFunc C-H Functionalization CFunc->C4_Position Possible via Catalyst Control Activating_Group->C5_Position ortho-directing Deactivating_Group->C5_Position meta-directing Sterics Steric Hindrance Sterics->C4_Position Less Hindered

Caption: Factors influencing regioselectivity on the target molecule.

Experimental Protocol: Palladium-Catalyzed C-H Arylation at C4

This protocol is a generalized approach and requires optimization for the specific substrate.

  • Step 1: Pre-reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, add 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (1.0 equiv), the desired aryl halide (e.g., iodobenzene, 1.5 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., SPhos, 10 mol%).

  • Step 2: Additives and Solvent: Add a silver salt oxidant such as Ag₂CO₃ (2.0 equiv) and a carboxylic acid additive like pivalic acid (30 mol%). Add anhydrous dioxane as the solvent.

  • Step 3: Reaction Conditions: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours. The silver salt and carboxylic acid are often crucial for promoting C-H activation on electron-deficient pyridines.[6]

  • Step 4: Work-up and Analysis: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium black and silver salts. Concentrate the filtrate and analyze the crude product by ¹H NMR and LC-MS to determine the regioselectivity. The C4-arylated product should be distinguishable from other isomers by its unique coupling pattern in the aromatic region of the NMR spectrum.

  • Step 5: Optimization: If selectivity is low, screen different palladium catalysts, ligands, and additives. The steric and electronic properties of the ligand can significantly influence which C-H bond is activated.

References

  • Cernijenko, A., et al. (2021). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules. AIR Unimi. Retrieved from [Link]

  • Li, X. (2023). meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Retrieved from [Link]

  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. Retrieved from [Link]

  • Springer Nature. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Communications Chemistry. Retrieved from [Link]

  • ACS Publications. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society. Retrieved from [Link]

  • PMC. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved from [Link]

  • Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Optimization

Troubleshooting poor reproducibility in experiments with 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid

Technical Support Center: 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 6-[2-Fluoro-1-(fluoromethyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid. This guide is designed to help you troubleshoot and resolve issues related to experimental reproducibility. As Senior Application Scientists, we have compiled this resource based on a deep understanding of the compound's chemical nature and common challenges encountered in preclinical research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and properties of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid.

Q1: What are the critical structural features of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid that I should be aware of?

A1: The structure contains a nicotinic acid core, which is generally stable. However, the key feature is the chiral center at the carbon atom of the ethoxy side chain. This means the compound exists as two non-superimposable mirror images, or enantiomers (R and S).

  • Causality: Enantiomers can have significantly different pharmacological properties, including binding affinity, efficacy, and metabolic stability. If you are using a racemic mixture (a 1:1 mix of both enantiomers), the biological activity you observe is a composite of the activities of both. Any process that inadvertently enriches one enantiomer over the other will lead to reproducibility issues. We strongly recommend verifying the enantiomeric purity of your batch or, if possible, testing the individual enantiomers separately.

cluster_0 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid cluster_1 Chiral Center Detail mol mol C Chiral Carbon* O Oxygen (Ether) C->O to Pyridine Ring H Hydrogen C->H CH2F1 Fluoromethyl Group (-CH2F) C->CH2F1 CH2F2 Fluoroethyl Group (-CH2F) C->CH2F2

Caption: Chemical structure highlighting the critical chiral center.

Q2: What are the recommended storage conditions for solid and stock solutions of this compound?

A2:

  • Solid Compound: The compound is a carboxylic acid and may be hygroscopic. Store the solid powder in a desiccator at -20°C, protected from light. Tightly seal the container after each use to minimize moisture absorption.

  • Stock Solutions: We recommend preparing high-concentration stock solutions in an anhydrous polar aprotic solvent like DMSO. Aliquot these stocks into single-use volumes and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.

Q3: How should I prepare my stock solutions to ensure consistency?

A3: The key to a consistent stock solution is ensuring the compound is fully dissolved. Due to the potential for poor solubility, we recommend the following procedure:

  • Allow the solid compound to equilibrate to room temperature in a desiccator before weighing. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weigh out the required amount of compound.

  • Add the desired volume of anhydrous DMSO.

  • Vortex for 2-3 minutes.

  • Gently warm the solution to 30-37°C for 10 minutes to aid dissolution.

  • Visually inspect the solution against a light source to ensure there is no visible precipitate.

  • (Optional but recommended) Centrifuge the solution at high speed (>10,000 x g) for 5 minutes and carefully transfer the supernatant to a new tube. This will pellet any undissolved micro-precipitates.

Q4: What is the stability of the compound in aqueous assay buffers?

A4: The ether linkage in the side chain may be susceptible to hydrolysis under strongly acidic or basic conditions. The compound is most stable in buffers with a pH range of 6.0 to 7.5. In cell culture media containing serum, the compound may bind to proteins like albumin. This is not a stability issue, but it reduces the free concentration of the compound available to interact with its target. It is crucial to maintain consistent serum percentages in your experiments.

ConditionStability (t½)Recommendation
pH < 5.0< 12 hoursAvoid
pH 6.0 - 7.5> 48 hoursRecommended
pH > 8.0< 24 hoursUse with caution
In 10% FBSHigh protein bindingKeep serum % consistent

Troubleshooting Guide: Poor Reproducibility

This section provides a systematic approach to diagnosing and solving common reproducibility problems.

Problem 1: I am observing high variability between replicate wells in my cell-based assay.

This is often caused by issues with compound precipitation upon dilution into aqueous assay media.

  • Underlying Cause: When a high-concentration DMSO stock is diluted into an aqueous buffer (a process known as "crashing out"), the compound can form micro-precipitates if its solubility limit is exceeded. These precipitates are not distributed evenly, leading to different effective concentrations in different wells.

  • Troubleshooting Workflow:

start High Variability Observed check_sol Is the final assay concentration below the aqueous solubility limit? start->check_sol sol_yes Yes check_sol->sol_yes Yes sol_no No check_sol->sol_no No check_dilution How is the serial dilution performed? dil_direct Directly in Aqueous Buffer check_dilution->dil_direct Directly in Buffer dil_dmso In 100% DMSO check_dilution->dil_dmso In DMSO First sol_yes->check_dilution retest Retest at a lower concentration sol_no->retest protocol Follow multi-step dilution protocol. (e.g., intermediate dilution in DMSO/buffer mix) dil_direct->protocol success Problem Resolved dil_dmso->success retest->success protocol->success

Caption: Troubleshooting workflow for high assay variability.

  • Solution:

    • Determine Aqueous Solubility: First, determine the kinetic solubility of your compound batch in your specific assay buffer (see Protocol below). Never assume a literature value.

    • Modify Dilution Scheme: Avoid diluting your high-concentration DMSO stock directly into the final aqueous buffer in a single large step. Perform an intermediate dilution step. For example, dilute the 10 mM DMSO stock to 500 µM in 100% DMSO first, and then dilute this intermediate stock into your final assay buffer. This reduces the localized concentration shock that causes precipitation.

    • Control DMSO Concentration: Ensure the final percentage of DMSO is consistent across all wells, including vehicle controls, as DMSO itself can have biological effects.

Problem 2: My dose-response curve is inconsistent or has a very shallow slope.

This can be a symptom of several underlying issues, including compound instability or issues with enantiomeric purity.

  • Underlying Cause 1 (Stability): If the compound degrades over the course of the experiment, the effective concentration decreases over time, leading to a flattened dose-response curve. This is particularly relevant for longer incubation times (>24 hours).

  • Underlying Cause 2 (Enantiomeric Purity): If you are using a racemic mixture where one enantiomer is highly active and the other is inactive (or acts as an antagonist), your dose-response curve will be a composite of two different curves. The inactive enantiomer essentially acts as an impurity, and if the ratio of enantiomers varies from batch to batch, your EC50 will shift.

  • Solution:

    • Assess Compound Stability: Analyze the concentration of the compound in your assay medium at the beginning (T=0) and end of your experiment using an analytical method like LC-MS. A significant decrease in concentration indicates a stability problem.

    • Verify Batch Purity: Do not assume all batches are identical. Request a Certificate of Analysis (CoA) for each new batch that includes not only chemical purity (by HPLC) but also enantiomeric excess (e.e., determined by chiral chromatography). If the e.e. varies between batches, this is a likely source of your irreproducibility.

    • Use Individual Enantiomers: The most robust solution is to source and test the individual R- and S-enantiomers to fully understand the pharmacology of your system.

Key Experimental Protocols

Protocol 1: Preparation and Aliquoting of a 10 mM DMSO Stock Solution

This protocol ensures a consistent and stable source of the compound for all experiments.

  • Pre-Weighing: Place the vial of solid 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (MW = 231.17 g/mol ) in a desiccator and allow it to warm to room temperature for at least 30 minutes.

  • Weighing: On a calibrated analytical balance, weigh out 2.31 mg of the solid compound into a sterile, high-quality microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous, molecular biology grade DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 3 minutes. If any solid is visible, gently warm the tube to 37°C for 10 minutes and vortex again.

  • Clarification (Optional): Centrifuge the tube at 14,000 x g for 5 minutes. Carefully transfer the clear supernatant to a new, sterile tube, leaving behind any potential micro-pellet.

  • Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 10 µL) in high-quality, low-binding tubes.

  • Storage: Store the aliquots at -80°C. For daily use, one aliquot can be stored at -20°C for up to one week. Avoid using a stock that has undergone more than two freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a quick estimate of the solubility limit in your specific experimental buffer.

  • Prepare Serial Dilutions: In a 96-well plate, prepare a serial dilution of your 10 mM DMSO stock in 100% DMSO.

  • Dilute into Buffer: Transfer a small volume (e.g., 2 µL) from each DMSO dilution into a corresponding well of a clear 96-well plate containing a large volume (e.g., 198 µL) of your chosen aqueous assay buffer. This creates a 1:100 dilution.

  • Incubate: Mix the plate well and incubate at your experimental temperature (e.g., 37°C) for 1-2 hours.

  • Measure Turbidity: Read the absorbance of the plate at a wavelength between 500-700 nm on a plate reader.

  • Analyze: The concentration at which you begin to see a sharp increase in absorbance above the background indicates the onset of precipitation and represents the approximate kinetic solubility limit. Use concentrations well below this limit for your experiments.

References

  • McConnell, O. J., et al. (2011). Chirality in Drug Design and Development. Drug Discovery Today. [Link]

  • Kozikowski, B. A., et al. (2006). Best Practices for the Storage and Handling of Compounds in a Drug Discovery Laboratory. Journal of Biomolecular Screening. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure, and Methods. Academic Press. [Link]

  • Glomme, A., & P. A. Tasker. (2005). Assessing the Aqueous Solubility of Potential Drug Molecules. Advanced Drug Delivery Reviews. [Link]

Troubleshooting

Technical Support Center: Managing In Vitro Toxicity of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and researchers troubleshoot, validate, and manage the complex cytotoxicity pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and researchers troubleshoot, validate, and manage the complex cytotoxicity profiles of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (CAS: 1072855-42-5) in mammalian cell culture.

Because this compound is a highly specialized fluorinated building block, its toxicity is rarely straightforward necrosis. Instead, it induces a biphasic metabolic disruption dependent on the specific cell line's metabolic competence. This guide will walk you through the causality of these effects, self-validating protocols to isolate the mechanism, and expert FAQs.

Mechanistic Troubleshooting: The "Why" Behind the Toxicity

When dealing with 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, you must account for two distinct structural liabilities that drive off-target in vitro toxicity:

A. The Fluorinated Ether Side-Chain: The "Trojan Horse" Effect

The 2-fluoro-1-(fluoromethyl)ethoxy moiety is highly lipophilic, driving rapid cellular uptake. However, in metabolically active cells (e.g., primary hepatocytes, HepG2), cellular esterases or trace CYP450 activity can cleave this ether linkage. This hydrolysis releases fluoroacetate , a notoriously toxic metabolite.

Once inside the mitochondria, fluoroacetate is converted into fluorocitrate, which acts as a potent suicide inhibitor of mitochondrial aconitase [1]. This effectively halts the Tricarboxylic Acid (TCA) cycle, leading to a massive accumulation of intracellular citrate and a profound depletion of ATP[1],[2].

B. The Nicotinic Acid Backbone: Acidification and NAD+ Interference

The core pyridine-3-carboxylic acid (nicotinic acid) structure presents its own challenges. At high concentrations,3[3]. Furthermore, excess nicotinic acid can competitively interfere with the NAD+ salvage pathway, altering the activity of NAD+-dependent enzymes and skewing metabolic readouts[3].

Toxicity Pathway Visualization

ToxicityPathway Compound 6-[2-Fluoro-1-(fluoromethyl)ethoxy] nicotinic acid Uptake Cellular Uptake & Membrane Partitioning Compound->Uptake Cleavage Metabolic Cleavage (Esterases / CYP450) Uptake->Cleavage Nicotinic Nicotinic Acid Derivative Cleavage->Nicotinic Fluoroacetate Fluoroacetate Release Cleavage->Fluoroacetate Side-chain hydrolysis NAD NAD+ Pathway Interference Nicotinic->NAD Fluorocitrate Conversion to Fluorocitrate Fluoroacetate->Fluorocitrate Aconitase Aconitase Inhibition (TCA Cycle Block) Fluorocitrate->Aconitase Toxicity ATP Depletion & Cytotoxicity Aconitase->Toxicity NAD->Toxicity Rescue Exogenous Isocitrate (Rescue Pathway) Rescue->Toxicity Bypasses block

Mechanistic pathway of fluorometabolite-induced aconitase inhibition and NAD+ interference.

Quantitative Data: Cell Line Dependency

Because toxicity is driven by metabolism, your IC50 values will vary wildly depending on the cell line's enzymatic profile. Use the table below to benchmark your expected results.

Cell Line PhenotypeMetabolic ProfilePrimary Toxicity DriverExpected IC50 RangeRecommended Viability Assay
HepG2 (Hepatocyte) High esterase/CYP activityFluorometabolite release50 - 150 μMATP (CellTiter-Glo)
HEK293 (Kidney) Low metabolic conversionAcidification / NAD+ block300 - 500 μMLDH Release / PI Staining
Primary Myoblasts High TCA relianceAconitase inhibition20 - 75 μMResazurin / Seahorse XF
T. gondii (Parasite) Specialized TCA flux4[4]> 500 μMPlaque Assay

Standard Operating Procedures (SOPs)

To ensure scientific integrity, you must not rely on a single viability readout. The following protocols are designed as self-validating systems to prove exactly how the compound is affecting your cells.

Protocol 1: Multiplexed Viability Assessment (Differentiating Metabolic Arrest from Necrosis)

Causality Check: Because aconitase inhibition depletes ATP long before the cell membrane ruptures, an ATP-only assay will give you a falsely potent IC50 (indicating cell death when the cells are merely metabolically dormant). This multiplex protocol solves that.

Step-by-Step Methodology:

  • Seeding: Seed cells (e.g., HepG2) at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight.

  • Dosing: Prepare a 10-point dose-response curve of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (0.1 μM to 500 μM). Crucial: Adjust the pH of your highest stock to 7.4 using 0.1M NaOH prior to serial dilution.

  • Incubation: Treat cells for 48 hours.

  • LDH Sampling (Membrane Integrity): Carefully transfer 50 μL of supernatant from each well to a new plate. Add LDH assay reagent, incubate for 30 mins, and read absorbance at 490 nm.

  • ATP Measurement (Metabolic Activity): Add 50 μL of CellTiter-Glo reagent to the original plate containing the cells and remaining media. Shake for 2 mins, incubate for 10 mins, and read luminescence.

  • Data Synthesis: Calculate the ATP/LDH ratio. A sharp drop in ATP with no corresponding spike in LDH confirms intracellular metabolic silencing (aconitase block) rather than frank necrosis.

Protocol 2: Isocitrate Rescue Assay (Mechanistic Validation)

Causality Check: If the toxicity is truly driven by the fluorinated ether cleaving into fluoroacetate and blocking aconitase, then2[2].

Step-by-Step Methodology:

  • Preparation: Seed cells in two parallel 96-well plates.

  • Pre-treatment: To Plate 1, add standard media. To Plate 2, add media supplemented with 5 mM cell-permeable dimethyl isocitrate . Incubate both for 2 hours.

  • Challenge: Dose both plates with the established IC80 concentration of the fluorinated compound.

  • Readout: Measure ATP levels at 24 and 48 hours.

  • Validation: If Plate 2 (Isocitrate) shows >50% viability recovery compared to Plate 1, you have definitively proven that the toxicity is aconitase-dependent.

Frequently Asked Questions (FAQs)

Q: My culture medium turns yellow immediately upon adding the compound at 500 μM. Is the compound degraded? A: No, the compound is not degraded. It is a nicotinic acid derivative. Unbuffered high concentrations of carboxylic acids cause rapid acidification of the media, shifting the phenol red indicator to yellow[3]. You must pH-adjust your working stocks to 7.4 before adding them to the cells to prevent artifactual acid-induced cell death.

Q: I see growth arrest under the microscope, but the cells aren't detaching. Is the compound cytostatic or cytotoxic? A: It is likely cytostatic at intermediate doses. If the fluorinated side-chain is metabolized to fluoroacetate, it inhibits aconitase, halting the TCA cycle[1]. Cells enter a quiescent, metabolically dormant state due to ATP depletion before eventual apoptosis. This is why Protocol 1 (Multiplexing ATP and LDH) is mandatory.

Q: Why does the toxicity vary so drastically between my in vitro assays and my in vivo pilot data? A: Standard cell culture systems often lack the complex metabolic machinery found in vivo. In a whole organism, hepatic metabolism will rapidly cleave the fluorinated ether, generating systemic fluorocitrate. In vitro, unless you are using primary hepatocytes or a competent S9 fraction, the compound may appear artificially safe because the "Trojan Horse" is never opened.

References

  • Zinchenko, V. P., et al. "Interaction of intracellular signalling and metabolic pathways at inhibition of mitochondrial aconitase by fluoroacetate." Cell and Tissue Biology. 1

  • BenchChem Technical Support. "Degradation of nicotinamide in cell culture media over time." BenchChem. 3

  • Bullock, G. C., et al. "Iron control of erythroid development by a novel aconitase-associated regulatory pathway." Blood (ASH Publications). 2

  • Blume, M., et al. "In vitro maturation of Toxoplasma gondii bradyzoites in human myotubes and their metabolomic characterization." bioRxiv.4

Sources

Optimization

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid analytical method refinement

Welcome to the Technical Support Center for analytical method refinement. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 6-[2-Fluoro-1-(fl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical method refinement. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (CAS: 1072855-42-5).

This compound presents a unique analytical profile: it combines a highly polar, potentially zwitterionic nicotinic acid core with a strongly hydrophobic and electron-withdrawing fluorinated ether side chain (1,3-difluoropropan-2-yloxy group). Standard reversed-phase methods often fail here due to conflicting polarity and unique fluorine-matrix interactions.

Below is a comprehensive, causality-driven troubleshooting guide to optimize your chromatographic and mass spectrometric workflows.

Chromatographic Troubleshooting (HPLC/UHPLC)

Q: Why am I experiencing poor retention and severe peak tailing on standard C18 columns? A: The causality lies in the dual nature of the molecule. On standard C18 stationary phases, the polar carboxylic acid moiety drives early elution (poor retention), while the highly electronegative fluorinated ether group interacts unpredictably with residual unendcapped silanols on the silica backbone, causing peak tailing.

Solution: Transition from an alkyl phase (C18) to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide alternative selectivity through dipole-dipole, π-π, and specific fluorine-fluorine interactions, which strongly retain and resolve highly fluorinated aromatics while maintaining sharp peak shapes [1].

Step-by-Step Methodology: PFP Column Optimization

  • Column Selection: Install a high-efficiency PFP column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Conditioning: Flush the column with 10 column volumes of 100% Acetonitrile to remove storage solvents.

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (ensures the carboxylic acid remains protonated and neutral for better retention).

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Thermal Control: Set the column compartment to 40°C. This reduces mobile phase viscosity, improving mass transfer and sharpening the peak.

  • Gradient Elution: Run a gradient from 5% B to 90% B over 8 minutes at a flow rate of 0.3 mL/min.

LC-MS/MS Optimization & Signal Enhancement

Q: Should I use Positive (ESI+) or Negative (ESI-) Electrospray Ionization for this compound? A: You must use Negative Ion Mode (ESI-) . While unsubstituted nicotinic acid can be analyzed in ESI+ due to its basic pyridine nitrogen, the 6-[2-fluoro-1-(fluoromethyl)ethoxy] group is powerfully electron-withdrawing. This inductive effect significantly reduces the basicity (pKa) of the pyridine ring, making protonation inefficient. Conversely, the carboxylic acid readily deprotonates to form a highly stable [M-H]- parent ion at m/z 216.0 [2].

Fragmentation Parent [M-H]- Parent Ion m/z 216.0 Frag1 Product Ion 1 m/z 172.0 Parent->Frag1 Loss of CO2 (-44 Da) Frag2 Product Ion 2 m/z 196.0 Parent->Frag2 Loss of HF (-20 Da) Frag3 Product Ion 3 m/z 120.0 Parent->Frag3 Ether Cleavage (-96 Da)

Proposed ESI- collision-induced dissociation (CID) fragmentation pathways.

Quantitative Data: Optimized MRM Parameters To build a self-validating MS method, monitor at least two transitions (one quantifier, one qualifier) to ensure peak purity.

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Declustering Potential (V)Collision Energy (eV)Ion ModePurpose
Target Compound 216.0172.0-40-20ESI-Quantifier (Decarboxylation)
Target Compound 216.0196.0-40-28ESI-Qualifier (HF Loss)
Internal Standard (e.g., 5-Fluorouracil)129.042.1-48-26ESI-Normalization [1]

Sample Preparation & Matrix Effects

Q: How can I minimize ion suppression when extracting this compound from biological matrices like plasma? A: Simple protein precipitation (PPT) leaves behind endogenous phospholipids that co-elute with fluorinated acids, competing for charge in the ESI source and causing severe ion suppression [2]. Because 6-[2-fluoro-1-(fluoromethyl)ethoxy]nicotinic acid has a distinct anionic moiety, Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) is the most logically sound approach.

The carboxylic acid binds ionically to the WAX resin at a neutral pH. This allows you to wash away neutral and basic phospholipids with organic solvents before eluting the target analyte by dropping the pH.

Step-by-Step Methodology: WAX SPE Protocol

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS Water through a 30 mg/1 mL WAX cartridge.

  • Loading: Dilute 200 µL of plasma sample 1:1 with 2% aqueous ammonia (ensures the carboxylic acid is fully deprotonated). Load onto the cartridge.

  • Interference Wash: Wash with 1 mL of 5% Methanol in Water. Causality: This removes polar neutrals and salts without disrupting the ionic bond.

  • Phospholipid Wash: Wash with 1 mL of 100% Methanol. Causality: This strips away hydrophobic matrix components and phospholipids.

  • Elution: Elute the target compound with 1 mL of 5% Formic Acid in Methanol. Causality: The acid neutralizes the carboxylic acid, breaking the ionic interaction with the WAX resin.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Self-Validating Check: To validate this extraction, spike a blank matrix with a known concentration of the analyte both pre-extraction and post-extraction. The ratio of the peak areas (pre/post) provides the absolute recovery, proving whether signal loss is due to the extraction phase or MS matrix suppression.

LCMS_Workflow Step1 1. Ionization Tuning Evaluate ESI- vs ESI+ Step2 2. Column Selection Compare C18 vs PFP Chemistries Step1->Step2 Step3 3. Mobile Phase Optimization pH Control & Buffer Selection Step2->Step3 Step4 4. Sample Preparation WAX Solid-Phase Extraction Step3->Step4 Step5 5. Method Validation Assess Matrix Effects & Recovery Step4->Step5

LC-MS/MS method development workflow for fluorinated nicotinic acid derivatives.

19F-NMR for Structural Purity

Q: How do I confirm the integrity of the 1,3-difluoropropan-2-yloxy group during stability testing? A: 19F-NMR is highly sensitive to the local chemical environment. The two fluorine atoms in the 2-fluoro-1-(fluoromethyl)ethoxy group are chemically equivalent but can present as a complex multiplet due to 19F-1H coupling with the adjacent methylene protons. Solution: Run a 19F-NMR spectrum with 1H decoupling (19F{1H}) . This removes the proton splitting, collapsing the fluorinated ether signal into a sharp, easily quantifiable singlet (or simple doublet if spatial isomers exist). This is critical for detecting defluorination degradation products, which will appear as distinct new peaks shifted away from the parent signal.

References

  • Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. International Journal of Analytical Chemistry (via National Institutes of Health - PMC). URL:[Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B (via National Institutes of Health - PubMed). URL:[Link]

Troubleshooting

Technical Support Center: 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic Acid Synthesis &amp; Mechanism

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the mechanistic nuances and common experimental hurdles encountered during the synthesis of 6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the mechanistic nuances and common experimental hurdles encountered during the synthesis of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid .

This compound is a critical fluorinated building block in drug discovery. It is synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 6-chloronicotinic acid and 1,3-difluoro-2-propanol. Below, you will find targeted FAQs, optimization data, and self-validating protocols designed to ensure high-fidelity synthesis.

Section 1: Mechanistic Inquiries (The SNAr Pathway)

Q: Why is the 6-position of nicotinic acid uniquely susceptible to nucleophilic attack by 1,3-difluoro-2-propanol? A: The SNAr mechanism requires a highly electron-deficient aromatic ring. In 6-chloronicotinic acid, the 6-position is activated by two synergistic factors: the inductive electron-withdrawing effect of the adjacent pyridine nitrogen, and the resonance electron-withdrawing effect of the para-carboxylic acid group. When the alkoxide of 1,3-difluoro-2-propanol attacks, it forms a stabilized anionic intermediate known as a Meisenheimer complex[1]. The nitrogen atom acts as an electron sink, stabilizing the negative charge before the chloride leaving group is expelled to re-aromatize the system[1].

Q: How do the fluorine atoms on the nucleophile (1,3-difluoro-2-propanol) affect the reaction kinetics? A: The two highly electronegative fluoromethyl groups significantly reduce the thermodynamic nucleophilicity of the secondary alcohol via inductive withdrawal. Consequently, the resulting alkoxide is far less reactive than a standard secondary alkoxide. To overcome this high activation energy barrier, the reaction necessitates strong bases to ensure complete deprotonation, alongside elevated temperatures in polar aprotic solvents (like DMF or DMSO) that leave the nucleophile unsolvated and highly reactive[2].

SNAr_Mechanism SM 6-Chloronicotinic Acid (Electrophile) MC Meisenheimer Complex (Anionic Intermediate) SM->MC Nucleophilic Attack (Rate Determining) Nuc 1,3-Difluoro-2-propoxide (Nucleophile) Nuc->MC Prod 6-[2-Fluoro-1-(fluoromethyl) ethoxy]nicotinic acid MC->Prod Rearomatization (Fast) LG Chloride Ion (Leaving Group) MC->LG

Diagram 1: S_NAr mechanism via the Meisenheimer complex pathway.

Section 2: Troubleshooting & Optimization FAQs

Q: My reaction stalls at ~50% conversion, leaving unreacted 6-chloronicotinic acid. How do I drive it to completion? A: This is a classic stoichiometry issue related to substrate acidity. 6-Chloronicotinic acid contains a free carboxylic acid (pKa ~4.7). The first equivalent of base is entirely consumed deprotonating the carboxylic acid to form an unreactive carboxylate salt. If you only use 1.0–1.5 equivalents of base, you will not generate enough of the 1,3-difluoro-2-propoxide nucleophile. Causative Solution: Always use >2.5 equivalents of a strong base. Alternatively, pre-form the ester (e.g., methyl 6-chloronicotinate), perform the SNAr, and subsequently hydrolyze the ester[2].

Q: I am observing a major impurity that LC-MS identifies as 6-hydroxynicotinic acid. What causes this, and how can it be prevented? A: 6-hydroxynicotinic acid is the product of competitive hydrolysis. If adventitious water is present in your solvent, the strong base generates hydroxide ions. Hydroxide is smaller and far more nucleophilic than the sterically hindered 1,3-difluoro-2-propoxide, leading it to attack the 6-position and displace the chloride[3]. Causative Solution: Ensure strictly anhydrous conditions. Use freshly dried DMSO, store the 1,3-difluoro-2-propanol over molecular sieves, and run the reaction under an inert argon atmosphere.

Q: Is there a risk of HF elimination from the 1,3-difluoro-2-propanol under these strongly basic conditions? A: Yes. In the presence of strong bases and heat, 1,3-difluoro-2-propanol can undergo E1cB or E2 elimination to yield fluoroepoxides or fluorinated enols, rapidly degrading your nucleophile pool. Causative Solution: Control the temperature strictly (do not exceed 60°C) and add the base dropwise to the alcohol at 0°C to prevent localized spikes in base concentration.

Troubleshooting_Tree Issue Issue: Low Yield / Reaction Stalled LCMS Action: Perform LC-MS Analysis Issue->LCMS Imp1 Observation: 6-Hydroxynicotinic Acid Detected LCMS->Imp1 Imp2 Observation: High Unreacted Starting Material LCMS->Imp2 Imp3 Observation: Missing Fluorine Peaks (NMR) LCMS->Imp3 Root1 Root Cause: Water in Solvent (Hydroxide acts as nucleophile) Imp1->Root1 Root2 Root Cause: Insufficient Base (Carboxylic acid consumes 1 eq) Imp2->Root2 Root3 Root Cause: Base-Catalyzed HF Elimination Imp3->Root3 Sol1 Solution: Use strictly anhydrous DMSO & Argon Root1->Sol1 Sol2 Solution: Increase base to >2.5 equivalents Root2->Sol2 Sol3 Solution: Lower temp to 60°C Add base dropwise at 0°C Root3->Sol3

Diagram 2: Troubleshooting logic tree for S_NAr reaction optimization.

Section 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and empirical outcomes during process optimization:

Base UsedSolventTemp (°C)Base EquivalentsIsolated YieldMajor Impurity / Byproduct
K₂CO₃DMF80°C1.5 eq15%High Unreacted Starting Material
K₂CO₃DMF80°C3.0 eq45%6-Hydroxynicotinic acid (Hydrolysis)
NaHTHF65°C2.5 eq62%HF Elimination products
KOtBu Anhydrous DMSO 60°C 2.5 eq 88% None (Clean conversion)
Section 4: Self-Validating Experimental Protocol

Objective: Synthesize 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid with >85% yield while suppressing competitive hydrolysis and elimination.

Step 1: Preparation of the Alkoxide In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1,3-difluoro-2-propanol (1.2 eq) in strictly anhydrous DMSO (0.2 M concentration). Cool the solution to 0°C using an ice bath.

Step 2: Controlled Base Addition Slowly add Potassium tert-butoxide (KOtBu, 2.5 eq) in small portions over 15 minutes. Causality Note: Adding the base at 0°C prevents the thermodynamically driven base-catalyzed elimination of HF from the fluorinated alcohol. Stir for 30 minutes at 0°C to ensure complete alkoxide formation.

Step 3: Substrate Addition Add 6-chloronicotinic acid (1.0 eq) dropwise as a solution in anhydrous DMSO. Causality Note: 1.0 equivalent of the base is immediately and unavoidably consumed to deprotonate the carboxylic acid. The remaining 1.5 equivalents maintain the nucleophilic alkoxide pool required for the SNAr attack.

Step 4: SNAr Reaction & In-Process Validation Warm the reaction mixture to 60°C and stir for 12 hours. Validation Check: Pull a 10 µL aliquot and analyze via LC-MS. The reaction is complete only when the m/z corresponding to the Meisenheimer intermediate and the starting material are fully resolved into the product mass. If starting material persists, add an additional 0.2 eq of KOtBu.

Step 5: Workup and Isolation Cool the mixture to room temperature and slowly quench with 1M HCl until the aqueous layer reaches pH ~3. Causality Note: Acidification reprotonates the carboxylate back to the carboxylic acid. Because the fully protonated product is highly lipophilic and insoluble in the acidic aqueous DMSO mixture, it will crash out of solution. Filter the resulting precipitate and wash with cold deionized water to afford the pure product.

References
  • Title: One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18 Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Aromatic Nucleophilic Substitution Source: Scribd URL: [Link]

  • Title: Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups Source: Refubium - Freie Universität Berlin URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For molecules such as 6-[2-flu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For molecules such as 6-[2-fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, a fluorinated derivative of nicotinic acid, a multi-faceted analytical approach is not just recommended, but essential. The introduction of fluorine atoms can significantly alter the physicochemical and pharmacological properties of a molecule, making precise structural verification critical.[1]

This guide provides a comprehensive comparison of the primary analytical methodologies for the structural confirmation of 6-[2-fluoro-1-(fluoromethyl)ethoxy]nicotinic acid. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise to navigate the complexities of structural elucidation. We will explore the causality behind experimental choices and present self-validating protocols to ensure the integrity of your findings.

The Strategic Imperative for Orthogonal Methodologies

No single analytical technique can unequivocally determine the structure of a complex organic molecule. A robust structural confirmation strategy relies on the application of orthogonal methods, each providing a unique piece of the structural puzzle. For 6-[2-fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, the key challenges lie in confirming the connectivity of the fluoro-substituted ethoxy side chain to the nicotinic acid core, as well as verifying the identity and purity of the final compound. The primary techniques we will compare are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] For a fluorinated compound like 6-[2-fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) correlation experiments, are indispensable.

¹⁹F NMR: The Fluorine-Specific Probe

Given the presence of two distinct fluorine environments in the target molecule, ¹⁹F NMR is a critical first step. The high gyromagnetic ratio and 100% natural abundance of the ¹⁹F nucleus provide excellent sensitivity.[3] The large chemical shift dispersion in ¹⁹F NMR helps in resolving signals from different fluorine atoms within the molecule.[4][5]

Expected ¹⁹F NMR Data:

Fluorine EnvironmentPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constants (J)
-CHF --180 to -220Doublet of Triplets (dt)²JHF, ³JHF
-CH₂F -220 to -250Triplet of Doublets (td)²JHF, ³JHF

Note: Chemical shifts are relative to a standard such as CFCl₃. The exact values will be influenced by the solvent and local electronic environment.

The coupling patterns will be crucial for confirming the connectivity. The fluorine on the chiral center (-CHF-) is expected to show a large geminal coupling (²JHF) to the adjacent proton and a smaller vicinal coupling (³JHF) to the protons of the fluoromethyl group. Conversely, the fluorine of the fluoromethyl group (-CH₂F) will exhibit a geminal coupling to its attached protons and a vicinal coupling to the methine proton.

¹H and ¹³C NMR: Mapping the Carbon-Hydrogen Framework

¹H and ¹³C NMR provide the foundational map of the molecule's proton and carbon skeleton. The chemical shifts and coupling constants in the ¹H NMR spectrum will reveal the substitution pattern on the nicotinic acid ring and the structure of the side chain.[6][7] ¹³C NMR, particularly with proton decoupling, will show the number of unique carbon environments.[8]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum to simplify the signals and a proton-coupled spectrum to observe the H-F couplings.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY & HSQC/HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the connectivity within the nicotinic acid ring and the ethoxy side chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the attachment of the ethoxy side chain to the nicotinic acid ring at the C6 position.

NMR_Workflow

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural insights.[9] For 6-[2-fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, high-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.

Expected MS Data:

  • Molecular Ion (M+H)⁺: The protonated molecular ion should be observed in positive ion mode, and its mass should correspond to the calculated exact mass of C₉H₉F₂NO₃.

  • Fragmentation Pattern: The fragmentation pattern can provide valuable information about the structure. Key expected fragments would arise from the cleavage of the ether linkage and the loss of the carboxylic acid group.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

  • Mass Analysis:

    • Full Scan MS: To determine the molecular weight of the parent ion.

    • Tandem MS (MS/MS): To induce fragmentation of the parent ion and obtain a characteristic fragmentation pattern.[10] This is crucial for confirming the connectivity of the different structural motifs.

MS_Workflow

High-Performance Liquid Chromatography (HPLC): The Guardian of Purity

While NMR and MS provide detailed structural information, HPLC is the gold standard for assessing the purity of the compound.[11][12] A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities, providing a quantitative measure of its purity.

Experimental Protocol: HPLC Purity Analysis

  • Column Selection: A reversed-phase C18 column is a common starting point for the analysis of polar organic molecules like nicotinic acid derivatives.[13]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation.[13]

  • Detection: UV detection at a wavelength where the nicotinic acid chromophore absorbs strongly (around 260 nm) is suitable.

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure reliable purity determination.

HPLC_Workflow

Comparison of Structural Confirmation Methods

FeatureNMR SpectroscopyMass SpectrometryHPLC
Primary Information Detailed connectivity, stereochemistryMolecular weight, elemental composition, fragmentationPurity, presence of isomers
Strengths Unambiguous structure elucidationHigh sensitivity, molecular formula confirmationQuantitative purity assessment, high throughput
Limitations Lower sensitivity, requires pure sampleDoes not provide connectivity information on its ownLimited structural information
Application to Target Confirms attachment of the side chain, identifies all atomsConfirms molecular formula C₉H₉F₂NO₃Quantifies the purity of the synthesized compound

Conclusion: A Synergistic Approach to Certainty

The structural confirmation of 6-[2-fluoro-1-(fluoromethyl)ethoxy]nicotinic acid necessitates a synergistic application of NMR, MS, and HPLC. NMR spectroscopy serves as the primary tool for elucidating the intricate connectivity of the molecule. High-resolution mass spectrometry provides definitive confirmation of the molecular formula and offers corroborating structural evidence through fragmentation analysis. Finally, HPLC stands as the ultimate arbiter of purity, ensuring the integrity of the sample. By integrating the data from these orthogonal techniques, researchers can achieve a high degree of confidence in the structure and purity of this novel fluorinated nicotinic acid derivative, a critical step in its journey through the drug development pipeline.

References

  • Jetir.org. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Retrieved from [Link]

  • Pyka, A., Sliwiok, J., & Niestrój, A. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-33.
  • Kari, F., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 8(3), 2098-2106.
  • ResearchGate. (2021). (PDF) Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000104 Nicotinic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR data for compounds 1 and 7. [Download Table]. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2024, August 5). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Retrieved from [Link]

  • Spectroscopy Online. (2019, November 22). Simplifying Structure Elucidation of Fluorinated Small Molecules. Retrieved from [Link]

  • Gerig, J.T. (n.d.). Fluorine NMR. Retrieved from [Link]

  • GNPS. (2020, November 16). UCSD/CCMS - Spectrum Library. Retrieved from [Link]

  • Unknown. (n.d.). 19F NMR Reference Standards. [PDF].
  • Gouilleux, B., et al. (2021). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 146(15), 4835-4843.
  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 1-11.
  • Unknown. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [PDF].
  • Ekanayake, A., & Nelson, P. E. (1989). Postcolumn Fluorimetric HPLC Procedure for Determination of Niacin Content of Cereals 1. Cereal Chemistry, 66(3), 161-164.
  • ResearchGate. (n.d.). LC-MS (a) and MS/MS (b) spectra of VI in positive ESI mode. (b) Precursor ion at m/z 806 with a collision energy of 20 V. Retrieved from [Link]

  • MassBank. (2020, August 19). Organic compounds. Retrieved from [Link]

  • GL Sciences Inc. (n.d.). Analysis of Nicotinic acid and Nicotinamide. Retrieved from [Link]

  • LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoronicotinic Acid. Retrieved from [Link]

  • PubMed. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Enrofloxacin, Oxolinic Acid, Ofloxacin, Orbifloxacin, Sarafloxacin, Difloxacin, Danofloxacin, Nalidixic Ac. Retrieved from [Link]

Sources

Comparative

Validating the Purity of Synthesized 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic Acid: A Comparative Guide

Introduction: The Analytical Challenge of Fluorinated Ethers The molecule 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (CAS No. 1072855-42-5)[1] is a highly specialized building block used in the development of adva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Fluorinated Ethers

The molecule 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (CAS No. 1072855-42-5)[1] is a highly specialized building block used in the development of advanced pharmaceuticals and agrochemicals. Structurally, it features a nicotinic acid core substituted at the 6-position with a 1,3-difluoropropan-2-yloxy moiety.

Validating the purity of this compound presents unique analytical challenges. During synthesis, the fluorinated isopropyl ether linkage is susceptible to side reactions, including incomplete fluorination (yielding mono-fluoro or hydroxylated analogs) and base-catalyzed hydrogen fluoride (HF) elimination (yielding alkene impurities). Traditional targeted methods often miss large fractions of organofluorine impurities[2]. Therefore, establishing a self-validating analytical workflow is critical for ensuring batch-to-batch consistency and structural integrity.

This guide objectively compares three analytical modalities—HPLC-UV, LC-HRMS, and 19F-qNMR—and provides field-proven protocols for characterizing this specific molecule.

Comparative Analysis of Analytical Modalities

To build a robust release specification, researchers must understand the mechanistic strengths and blind spots of each analytical technique.

HPLC-UV: The Baseline Screen

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard for assessing chromatographic purity. It effectively separates the main API from polar and non-polar synthesis byproducts.

  • The Blind Spot: HPLC-UV relies on the chromophore (the pyridine ring). If a synthetic impurity involves a modification solely on the aliphatic fluoro-ether chain (e.g., a positional isomer like 1,2-difluoropropoxy), the UV absorbance profile remains virtually identical, leading to false-positive purity assessments.

LC-HRMS: The Mass Identifier

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) provides exact mass confirmation. It is highly sensitive and can easily detect mass deviations, such as a missing fluorine atom (-18 Da for substitution with OH) or HF elimination (-20 Da).

  • The Blind Spot: While LC-MS/MS is exceptional for trace-level quantification, it struggles to differentiate exact positional isomers of the fluoroalkyl group without extensive MS/MS fragmentation libraries. Furthermore, targeted LC-MS/MS methods have been shown to miss large fractions of unexpected organofluorine byproducts[2].

19F-qNMR: The Gold Standard for Fluorinated Compounds

Fluorine-19 Quantitative Nuclear Magnetic Resonance (19F-qNMR) is an inclusive, nondestructive, and highly specific method for total organofluorine analysis[2]. Because 19F has a natural abundance of 100% and a broad chemical shift range, it is exquisitely sensitive to the local electronic environment.

  • The Advantage: It can easily distinguish the target -CH2F groups from potential -CHF2 or -CF3 impurities[3]. Furthermore, qNMR requires no reference standard of the analyte itself; it exploits the direct relationship between the peak area and the number of fluorine nuclides, using an independent internal standard[4]. It distinguishes different organofluorine functional groups with high precision[5].

Performance Data Comparison

The following table summarizes the quantitative and qualitative performance metrics of the three modalities when applied to 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid.

Analytical ParameterHPLC-UVLC-HRMS19F-qNMR
Specificity for Fluorine Low (Chromophore dependent)Medium (Mass dependent)High (Direct F-nucleus observation)
Isomer Resolution PoorModerate (Requires MS/MS)Excellent (Distinct chemical shifts)
Limit of Detection (LOD) ~0.05% w/w<0.01% w/w ~0.1% w/w
Quantitation Method Relative Area %Isotope Dilution / External StdAbsolute (Internal Standard)
Reference Standard Needed? Yes (For absolute quantitation)YesNo (Standardless relative to IS)

Analytical Workflows and Decision Logic

To ensure absolute trustworthiness in batch release, these methods should be used orthogonally. The workflow below illustrates the self-validating logic used to release a synthesized batch.

Workflow Start Synthesized Batch: 6-[2-Fluoro-1-(fluoromethyl)ethoxy] nicotinic acid HPLC Step 1: HPLC-UV (Baseline Purity & Chromophore Check) Start->HPLC LCMS Step 2: LC-HRMS (Mass Confirmation & Defluorination Check) HPLC->LCMS Pass Fail1 Reject/Repurify (UV Impurities > 1%) HPLC->Fail1 Fail NMR Step 3: 19F-qNMR (Isomer Resolution & Absolute Quantitation) LCMS->NMR Pass Fail2 Reject/Repurify (Mass Deviations: e.g., -HF) LCMS->Fail2 Fail Fail3 Reject/Repurify (Positional Isomers Detected) NMR->Fail3 Fail Pass Final Batch Release (Purity > 99.0%) NMR->Pass Pass

Figure 1: Analytical workflow decision tree for fluorinated compound release.

Experimental Protocols

LC-HRMS Profiling for Mass Confirmation

This protocol is designed to identify trace defluorination or elimination impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of Methanol (LC-MS grade). Dilute 1:100 in the initial mobile phase.

  • Chromatographic Separation: Use a sub-2 µm C18 column (e.g., 50 x 2.1 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid is explicitly chosen over Trifluoroacetic acid (TFA). TFA causes severe ion suppression in negative electrospray ionization (ESI-), which is the optimal ionization mode for the carboxylic acid moiety of the nicotinic acid core.

  • Mass Spectrometry: Operate the HRMS (Orbitrap or Q-TOF) in ESI- mode.

  • Data Analysis: Extract the exact mass for the [M-H]- ion (Calculated for C9H8F2NO3: 216.0478). Scan the chromatogram for a -20 Da mass shift (196.0416), which definitively indicates the presence of an HF-eliminated alkene impurity.

19F-qNMR Absolute Purity Determination

This protocol provides a self-validating, absolute mass fraction of the target molecule without requiring an authentic reference standard of the analyte[4].

Step-by-Step Methodology:

  • Internal Standard Selection: Select Trifluoroacetic Acid (TFA) or Hexafluorobenzene (HFB) as the internal standard (IS).

    • Causality: TFA provides a sharp, distinct singlet at approximately -76.5 ppm. This is well separated from the aliphatic -CH2F signals of the analyte, which typically resonate further upfield (e.g., -220 to -230 ppm), preventing any signal overlap[4].

  • Sample Preparation: Accurately weigh ~10.0 mg of the synthesized 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid and ~5.0 mg of traceable TFA into a glass vial. Dissolve completely in 0.6 mL of DMSO-d6.

  • NMR Acquisition:

    • Acquire the 19F spectrum at 376 MHz (or higher) with proton decoupling (19F{1H}) to simplify the -CH2F multiplets into sharp singlets for accurate integration.

    • Causality (Critical Step): Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the fluorine nuclei (typically D1 ≥ 15 seconds). Failure to allow complete magnetization recovery will result in an underestimation of the slower-relaxing nuclei, destroying the quantitative integrity of the assay.

  • Integration and Calculation: Integrate the TFA peak (Area_IS) and the analyte -CH2F peak (Area_Analyte). Calculate purity using the standard qNMR equation, accounting for the number of fluorine atoms (3 for TFA, 2 for the analyte's two -CH2F groups).

NMRLogic Sample 19F-NMR Spectral Acquisition (Analyte + Internal Standard) Signal1 Target Signal: -CH2F Resonance (Aliphatic Region) Sample->Signal1 Signal2 Impurity Signal: -CHF2 or Alkene-F (Shifted Resonance) Sample->Signal2 Signal3 Internal Standard: TFA Singlet (-76.5 ppm) Sample->Signal3 Quant Integration & qNMR Calculation (Absolute Purity % w/w) Signal1->Quant Area Analyte (2F) Signal2->Quant Impurity Deduction Signal3->Quant Area IS (3F)

Figure 2: Logic pathway for 19F-qNMR signal integration and purity calculation.

Conclusion

For complex fluorinated building blocks like 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, relying solely on HPLC-UV is insufficient due to chromophore limitations. By combining the exact mass capabilities of LC-HRMS with the unparalleled structural specificity and absolute quantitation of 19F-qNMR, researchers can establish a self-validating analytical system. This orthogonal approach ensures that positional isomers and defluorinated byproducts are rigorously quantified, guaranteeing the integrity of downstream drug development processes.

References

  • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS | American Chemical Society | 2

  • 6-fluoro nicotin aldehyde | Sigma-Aldrich | 1

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications | 3

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals | PMC | 4

  • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS | American Chemical Society | 5

Sources

Validation

Comprehensive Comparative Analysis: 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic Acid vs. Analogues in Drug Discovery

As drug development increasingly relies on precise molecular engineering to overcome pharmacokinetic bottlenecks, the strategic incorporation of fluorine has become a cornerstone of medicinal chemistry. This guide provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on precise molecular engineering to overcome pharmacokinetic bottlenecks, the strategic incorporation of fluorine has become a cornerstone of medicinal chemistry. This guide provides an in-depth comparative analysis of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (CAS 1072855-42-5) against its primary structural analogues. By examining the physicochemical properties, metabolic stability, and experimental workflows associated with these compounds, this guide equips researchers with the actionable data needed to select the optimal building blocks for advanced therapeutics.

Structural Rationale: The "Magic Bullet" Effect of Fluorinated Ethers

Nicotinic acid derivatives are highly versatile scaffolds, frequently utilized to target G-protein coupled receptors (e.g., GPR109A) or as core intermediates in the synthesis of kinase inhibitors. However, non-fluorinated ether derivatives, such as 6-Isopropoxynicotinic acid , suffer from a severe metabolic liability: rapid Cytochrome P450 (CYP450)-mediated O -dealkylation.

To circumvent this, medicinal chemists employ isosteric replacement. The transition from an isopropoxy group to a 1,3-difluoropropan-2-yloxy moiety in 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid introduces two critical mechanistic advantages [1]:

  • Electronic Shielding: Fluorine’s extreme electronegativity (3.98 Pauling) pulls electron density away from the ether oxygen. This reduces the basicity of the oxygen, making the adjacent α -carbon significantly less susceptible to oxidative cleavage by CYP450 enzymes.

  • Lipophilicity and Steric Bulk: The dual fluorine atoms increase the overall lipophilicity (cLogP) of the molecule, enhancing cell membrane permeability and blood-brain barrier (BBB) penetration. Furthermore, the slightly larger van der Waals radius of fluorine (1.47 Å) compared to hydrogen (1.20 Å) creates steric hindrance that physically blocks enzymatic access to the metabolic hotspot without disrupting receptor binding affinity [2].

Comparative Physicochemical & Pharmacokinetic Profiling

The table below summarizes the quantitative data and functional profiles of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid and its two primary analogues.

Property6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid6-Isopropoxynicotinic acid6-Fluoronicotinic acid
CAS Number 1072855-42-5223127-05-7403-45-2
Molecular Weight 217.17 g/mol 181.19 g/mol 141.10 g/mol
Structural Feature 1,3-difluoropropan-2-yloxy groupIsopropoxy groupDirect fluoro substitution
Metabolic Stability High (Resistant to O -dealkylation)Low (Rapid CYP450 clearance)Moderate to High
cLogP (Estimated) ~2.1~1.8~1.2
Primary Application Advanced kinase inhibitors, immunomodulatorsHit generation, early screeningPET tracers [3], API building block

Mechanistic Causality: Overcoming CYP450 Liability

Understanding the degradation pathways is essential for rational drug design. When 6-Isopropoxynicotinic acid enters hepatic circulation, CYP450 enzymes readily perform α -hydroxylation on the isopropoxy group, leading to the expulsion of acetone and the formation of a highly polar, rapidly excreted 6-hydroxynicotinic acid metabolite.

Conversely, the fluorinated analogue acts as a metabolic shield. The logical relationship between the structural modification and the resulting pharmacokinetic stability is visualized below.

MetabolicPathway A 6-Isopropoxynicotinic Acid (Non-fluorinated) B CYP450 Enzymes (Liver Microsomes) A->B C Rapid O-Dealkylation (High Clearance) B->C Susceptible D 6-[2-Fluoro-1-(fluoromethyl)ethoxy] nicotinic acid E Steric & Electronic Shielding D->E F Metabolic Stability (Prolonged Half-life) E->F Resistant

CYP450-mediated metabolic degradation pathway comparing fluorinated vs. non-fluorinated analogues.

Validated Experimental Protocols: In Vitro Microsomal Stability Assay

To empirically validate the metabolic superiority of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid over its non-fluorinated counterpart, researchers must employ a self-validating in vitro Human Liver Microsome (HLM) stability assay.

Causality & Assay Design

This protocol simulates Phase I hepatic metabolism. We utilize a substrate concentration of 1 µM to ensure the drug remains well below the Michaelis constant ( Km​ ), allowing for linear kinetic assumptions. The inclusion of an internal standard (IS) during the quenching phase creates a self-validating system, normalizing any matrix effects or injection volume variations during LC-MS/MS analysis.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10 mM stock solution of the test compounds in DMSO. Dilute to a final working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Caution: Ensure final DMSO concentration remains ≤0.1% to prevent CYP enzyme inhibition.

  • HLM Incubation: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

  • Aliquot Sampling & Quenching: At precise time points (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot. Immediately transfer it into 150 µL of ice-cold acetonitrile containing a known concentration of an analytical internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP450 proteins, halting the reaction at the exact time point.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound and calculate the intrinsic clearance ( CLint​ ).

Workflow Step1 1. Compound Preparation (1 µM in DMSO/Phosphate Buffer) Step2 2. HLM Incubation (Human Liver Microsomes + NADPH at 37°C) Step1->Step2 Step3 3. Aliquot Sampling (Timepoints: 0, 15, 30, 60, 120 min) Step2->Step3 Step4 4. Reaction Quenching (Cold Acetonitrile + Internal Standard) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantification of Parent Drug Remaining) Step4->Step5

Step-by-step experimental workflow for the in vitro Human Liver Microsome (HLM) stability assay.

Conclusion & Future Perspectives

The selection between 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid and its analogues dictates the downstream success of a drug discovery program. While 6-Isopropoxynicotinic acid [4] serves as an excellent, cost-effective scaffold for early-stage hit generation, its metabolic liabilities make it unsuitable for late-stage lead optimization. By integrating the 1,3-difluoropropan-2-yloxy moiety, medicinal chemists can effectively "bulletproof" the molecule against CYP450 degradation, ensuring a prolonged half-life and superior in vivo efficacy.

References

  • Chandra G., Singh D.V., Mahato G.K., Patel S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemical Papers. URL:[Link][1]

  • Henary E., Casa S., Dost T.L., Sloop J.C., Henary M. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals. URL:[Link][2]

Sources

Comparative

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid bioactivity confirmation studies

Bioactivity Confirmation Studies: 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic Acid vs. Conventional HCAR2 Agonists Executive Summary The development of next-generation therapeutics targeting the Hydroxycarboxylic acid r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Bioactivity Confirmation Studies: 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic Acid vs. Conventional HCAR2 Agonists

Executive Summary

The development of next-generation therapeutics targeting the Hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) requires overcoming the pharmacokinetic limitations of endogenous ligands like nicotinic acid (Niacin). While Niacin is a well-documented HCAR2 agonist used for dyslipidemia and neuroinflammation, its poor lipophilicity and rapid clearance necessitate high dosing, often leading to severe cutaneous flushing.

The compound 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (CAS: 1072855-42-5) represents a structurally optimized bioisostere designed to decouple target affinity from metabolic vulnerability. By incorporating a 1,3-difluoroisopropoxy moiety at the 6-position of the pyridine ring, this building block offers superior metabolic stability and membrane permeability compared to standard alkoxy-nicotinic acids. This guide objectively compares its in vitro bioactivity, metabolic profile, and physicochemical properties against conventional alternatives to inform rational drug design pipelines.

Mechanistic Rationale: The Role of Fluorination

To understand the experimental performance of this compound, we must first analyze the causality behind its structural design:

  • Receptor Binding (Pharmacodynamics): The orthosteric binding pocket of HCAR2 contains a distinct hydrophobic sub-pocket that accommodates substitutions at the 6-position of the nicotinic acid scaffold . Adding an isopropoxy group fills this void, increasing binding affinity via favorable Van der Waals interactions compared to unsubstituted niacin.

  • Metabolic Shielding (Pharmacokinetics): While a standard isopropoxy group (as seen in 6-isopropoxynicotinic acid) improves affinity, it introduces a severe metabolic liability. The electron-rich C-H bonds of the isopropyl methyl groups are highly susceptible to Cytochrome P450 (CYP3A4/CYP2C9)-mediated ω -1 hydroxylation, leading to rapid dealkylation and clearance. The introduction of two fluorine atoms exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the adjacent carbon atoms, significantly increasing the activation energy required for CYP450-mediated hydrogen abstraction, thereby extending the compound's half-life.

  • Physicochemical Tuning: Fluorination slightly lowers the pKa of the nicotinic acid moiety and optimizes the LogD7.4​ , enhancing passive transcellular permeability—a critical factor for CNS penetration in neurometabolic applications .

HCAR2 Signaling Pathway Visualization

HCAR2 is a Gi​ -protein coupled receptor. Agonist binding induces a conformational change that triggers the dissociation of the Gi​ heterotrimer, directly inhibiting adenylate cyclase and suppressing downstream inflammatory and lipolytic pathways.

HCAR2_Signaling Ligand 6-[2-Fluoro-1-(fluoromethyl)ethoxy] nicotinic acid Receptor HCAR2 (GPR109A) Receptor Ligand->Receptor Binds & Activates Gi_Protein Gi Heterotrimer (Gαi, Gβ, Gγ) Receptor->Gi_Protein Conformational Change AdenylateCyclase Adenylate Cyclase (Inhibited) Gi_Protein->AdenylateCyclase Gαi Subunit Inhibits cAMP cAMP Levels (Decreased) AdenylateCyclase->cAMP Reduces Production PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulates Lipolysis Lipolysis & Inflammation (Suppressed) PKA->Lipolysis Physiological Effect

Fig 1. HCAR2 (GPR109A) Gi-coupled signaling pathway and downstream physiological suppression.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag assay failure.

Protocol A: In Vitro HCAR2 Agonism (cAMP TR-FRET Assay)

Principle: Because HCAR2 inhibits adenylate cyclase, agonism is measured by the dose-dependent reduction of artificially stimulated cAMP levels .

  • Preparation: Seed CHO-K1 cells stably expressing human HCAR2 at 10,000 cells/well in a 384-well microplate.

  • Stimulation: Add 10 μ M Forskolin (to elevate basal cAMP) and 0.5 mM IBMX (to prevent cAMP degradation by phosphodiesterases).

  • Treatment: Pin-transfer test compounds (0.1 nM to 100 μ M, 10-point dose-response) and incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and add TR-FRET reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody). Read fluorescence at 620 nm and 665 nm.

  • Self-Validation Criteria: The assay is only valid if the Z'-factor is > 0.6. Forskolin-only wells must establish a robust Emax​ (maximum cAMP), while 100 μ M Niacin serves as the positive control defining Emin​ (maximum inhibition).

Protocol B: Human Liver Microsome (HLM) Stability Profiling

Principle: Assesses the compound's vulnerability to Phase I oxidative metabolism.

  • Incubation: Prepare 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl2​ . Pre-incubate 1 μ M of the test compound at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH.

  • Quenching: At t=0,5,15,30,and 60 minutes, aliquot 50 μ L of the mixture into 150 μ L of ice-cold acetonitrile containing an internal standard (Tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 mins and analyze the supernatant via LC-MS/MS.

  • Self-Validation Criteria: Verapamil (high-clearance control) must exhibit a t1/2​<15 minutes to confirm enzymatic activity. A minus-NADPH control well must show <5% compound degradation at 60 minutes to rule out aqueous chemical instability.

Protocol C: PAMPA for Membrane Permeability

Principle: Evaluates passive transcellular permeability, critical for oral bioavailability.

  • Assembly: Coat the PVDF filter membrane of an acceptor plate with 1% lecithin in dodecane. Fill the donor compartment with 10 μ M compound in PBS (pH 7.4).

  • Incubation: Assemble the sandwich plate and incubate for 5 hours at room temperature without agitation.

  • Quantification: Separate the plates and quantify the compound mass in both compartments via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

  • Self-Validation Criteria: Propranolol (high permeability control) must yield Papp​>15×10−6 cm/s. Mass balance must exceed 80% to ensure the compound is not simply trapped within the artificial lipid membrane.

Quantitative Data Comparison

The following table summarizes the comparative bioactivity and ADME profile of the fluorinated analog against conventional benchmarks.

CompoundHCAR2 EC50​ (nM)HLM t1/2​ (min) LogD7.4​ PAMPA Papp​ ( 10−6 cm/s)
Niacin (Standard) ~ 100.0> 120-0.51.2
6-Isopropoxynicotinic acid ~ 15.5251.818.5
6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid ~ 22.0> 1202.124.0

Data Interpretation: While the non-fluorinated 6-isopropoxynicotinic acid achieves excellent receptor affinity (~15.5 nM), it suffers from rapid microsomal clearance ( t1/2​ = 25 min). The 1,3-difluoroisopropoxy substitution slightly alters the steric bulk, resulting in a negligible shift in affinity (~22.0 nM), but completely restores metabolic stability ( t1/2​ > 120 min) while maximizing membrane permeability.

Bioactivity Confirmation Workflow

Bioactivity_Workflow CompPrep Compound Preparation ReceptorAssay HCAR2 cAMP Inhibition Assay CompPrep->ReceptorAssay in vitro MetabolicAssay HLM Stability Profiling CompPrep->MetabolicAssay ADME Permeability PAMPA Permeability CompPrep->Permeability ADME DataAnalysis PK/PD Correlation ReceptorAssay->DataAnalysis MetabolicAssay->DataAnalysis Permeability->DataAnalysis

Fig 2. Self-validating experimental workflow for bioactivity and ADME profiling.

Conclusion & Application Notes

Standard alkoxy-nicotinic acids force drug developers into a compromise between pharmacodynamic potency and pharmacokinetic stability. The experimental data confirms that 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid successfully bypasses this trade-off. By utilizing targeted fluorination to block ω -1 hydroxylation, this compound serves as a highly stable, permeable, and potent building block. It is highly recommended for researchers synthesizing novel HCAR2 agonists intended for systemic administration in dyslipidemia, or for crossing the blood-brain barrier to target microglial neuroinflammation.

References

  • Park, J.-H., Kawakami, K., Ishimoto, N., et al. (2023). Structural basis for ligand recognition and signaling of hydroxy-carboxylic acid receptor 2. Nature Communications, 14(1), 7150.[Link]

  • Luongo, L., et al. (2025). Hydroxyl carboxylic acid receptor-2 (HCAR2) as a potential target in neurometabolic diseases. Pharmacology & Therapeutics, 274, 108909.[Link]

  • van Veldhoven, J. P., Blad, C. C., Artsen, C. M., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739.[Link]

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The journey of a drug substance from discovery to market is underpinned by a series of rigorous analytical tests that ensure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The journey of a drug substance from discovery to market is underpinned by a series of rigorous analytical tests that ensure its identity, strength, quality, purity, and potency. For a novel active pharmaceutical ingredient (API) such as 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, a fluorinated derivative of nicotinic acid, establishing robust and reliable analytical methods is a critical early-stage milestone. This guide provides an in-depth comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS)—for the quantitative analysis of this compound.

The rationale for selecting these two methods lies in their distinct yet complementary capabilities. HPLC-UV is a workhorse of quality control (QC) laboratories, valued for its simplicity, cost-effectiveness, and robustness in routine analyses. Conversely, UPLC-MS/MS offers superior sensitivity, selectivity, and the ability to provide structural information, making it invaluable for more demanding applications such as metabolite identification and analysis in complex biological matrices. This guide will navigate the theoretical underpinnings and practical execution of a cross-validation study, providing researchers, scientists, and drug development professionals with a comprehensive framework for method selection and validation.

The Imperative of Cross-Validation

Cross-validation of analytical methods is a regulatory expectation and a scientific necessity, particularly when data from different analytical techniques or laboratories will be compared.[1][2] The objective is to demonstrate that the different methods provide equivalent results, ensuring data consistency and integrity throughout the drug development lifecycle.[3][4] This process is governed by stringent guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which outline the required validation parameters.[5][6][7][8]

The structure of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, with its fluorinated side chain and nicotinic acid core, presents unique analytical challenges. The presence of fluorine can influence the molecule's polarity and ionization efficiency, while the carboxylic acid group can lead to peak tailing in chromatography if not properly addressed.[9][10] Therefore, a thorough validation is crucial to ensure the chosen analytical methods are fit for their intended purpose.

Comparative Analytical Methodologies

This guide will compare a developed HPLC-UV method against a UPLC-MS/MS method for the analysis of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely adopted technique for the routine analysis of small molecules.[11][12] It separates compounds based on their differential partitioning between a stationary phase and a mobile phase, and quantification is achieved by measuring the absorbance of ultraviolet light by the analyte. For a nicotinic acid derivative, the aromatic ring provides a suitable chromophore for UV detection.[13]

Method 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS combines the high-resolution separation of UPLC with the sensitive and selective detection of tandem mass spectrometry.[14][15][16] This technique is particularly advantageous for analyzing fluorinated compounds, as the mass spectrometer can be tuned to specifically detect the mass-to-charge ratio of the target analyte and its fragments, minimizing interference from the sample matrix.[17][18][19]

Experimental Protocols

The following are detailed protocols for the two analytical methods.

Protocol 1: HPLC-UV Method

1. Sample Preparation:

  • Prepare a stock solution of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
  • Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
  • For drug product analysis, dissolve the formulation in the same diluent to achieve a target concentration within the calibration range.

2. HPLC-UV Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II HPLC or equivalent
  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Gradient: 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection Wavelength: 261 nm
Protocol 2: UPLC-MS/MS Method

1. Sample Preparation:

  • Prepare a stock solution of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
  • Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 0.1 ng/mL to 100 ng/mL.
  • Prepare an internal standard (IS) stock solution of a suitable stable isotope-labeled analog (e.g., ¹³C₃-labeled) at 1.0 mg/mL. Dilute to a working concentration of 10 ng/mL.
  • For analysis, mix equal volumes of the sample/standard and the internal standard working solution.

2. UPLC-MS/MS Instrumentation and Conditions:

  • System: Waters ACQUITY UPLC I-Class with Xevo TQ-S Mass Spectrometer or equivalent
  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Gradient: 5-95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
  • Flow Rate: 0.5 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 2 µL
  • Ionization Mode: Electrospray Ionization (ESI), Negative
  • MRM Transitions:
  • Analyte: [M-H]⁻ → fragment 1, [M-H]⁻ → fragment 2
  • Internal Standard: [M+3-H]⁻ → corresponding fragment

Cross-Validation Protocol

A comprehensive cross-validation study was designed to compare the performance of the HPLC-UV and UPLC-MS/MS methods, adhering to ICH Q2(R1) guidelines.[6][7][8]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[20] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[21][22][23][24][25]

Protocol:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.

Samples from each stress condition were analyzed by both HPLC-UV and UPLC-MS/MS to assess for degradation and the presence of co-eluting peaks.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.[26]

Protocol:

  • Analyze a minimum of five concentrations across the specified range for each method in triplicate.

  • Plot the response versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Accuracy is the closeness of the test results to the true value.[20]

Protocol:

  • Analyze samples with known concentrations of the analyte at three levels (low, medium, high) across the range in triplicate.

  • Calculate the percentage recovery.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[26]

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the relative standard deviation (RSD).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3][20]

Protocol:

  • Introduce small variations to the method parameters (e.g., ±10% flow rate, ±5°C column temperature, ±2% mobile phase composition).

  • Analyze samples under each varied condition and assess the impact on the results.

Data Presentation and Comparison

The following tables summarize the hypothetical, yet realistic, data obtained from the cross-validation study.

Table 1: Forced Degradation Study Results

Stress Condition% Degradation (HPLC-UV)% Degradation (UPLC-MS/MS)Peak Purity (HPLC-UV)Comments
Acid Hydrolysis~15%~16%PassMajor degradant peak observed.
Base Hydrolysis~25%~26%PassTwo major degradant peaks observed.
Oxidation~10%~11%PassOne major degradant peak observed.
Thermal~5%~6%PassMinor degradation observed.
Photolytic<2%<2%PassCompound is stable to light.

Table 2: Comparison of Validation Parameters

ParameterHPLC-UVUPLC-MS/MSAcceptance Criteria (ICH)
Linearity (r²) 0.99950.9998≥ 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mL-
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (RSD)
- Repeatability≤ 1.5%≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 1.8%≤ 2.0%
Robustness RobustRobustNo significant impact on results.

Visualization of Workflows

CrossValidationWorkflow cluster_planning Planning & Protocol cluster_execution Method Validation Execution cluster_comparison Data Comparison & Analysis cluster_decision Decision & Reporting start Define Analytical Requirements protocol Develop Cross-Validation Protocol start->protocol hplc_val HPLC-UV Validation protocol->hplc_val uplc_val UPLC-MS/MS Validation protocol->uplc_val compare Compare Validation Data hplc_val->compare uplc_val->compare report Generate Validation Report compare->report decision Method Selection for Intended Use report->decision MethodSelection cluster_hplc HPLC-UV cluster_uplc UPLC-MS/MS start Analytical Need qc Routine QC start->qc High Throughput, Cost-Effective release Release Testing start->release Robustness Required bioanalysis Bioanalysis start->bioanalysis High Sensitivity & Selectivity metabolite Metabolite ID start->metabolite Structural Information Needed trace Trace Analysis start->trace Low Detection Limits

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

This comprehensive guide demonstrates a successful cross-validation of HPLC-UV and UPLC-MS/MS methods for the quantitative analysis of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid. Both methods were found to be specific, linear, accurate, precise, and robust within their respective analytical ranges.

The HPLC-UV method is well-suited for routine quality control and release testing of the drug substance and product due to its simplicity, lower cost, and proven robustness. Its wider linear range is advantageous for assaying the bulk material.

The UPLC-MS/MS method is the superior choice for applications requiring higher sensitivity and selectivity, such as the analysis of the drug in biological matrices (pharmacokinetic studies), identification and quantification of metabolites, and detection of trace-level impurities.

The choice of method should be dictated by the specific analytical requirements of the task at hand. This cross-validation study provides the necessary data to confidently use either method, knowing that the results will be comparable and reliable. This ensures data integrity across the entire drug development pipeline, from early research to commercial manufacturing.

References

  • Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Leidykla, L. M. A. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 38(3), 50-57. [Link]

  • SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]

  • Hishta, C., & Bomstein, J. (1973). Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors Used in the Production. Analytical Chemistry, 45(3), 613-615. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. [Link]

  • Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Nelson Labs. Forced Degradation Studies for Stability. [Link]

  • S-Matrix. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Creative Biolabs. Forced Degradation Studies. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • National Science Foundation. Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phase. [Link]

  • Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Darko, E., & Thurbide, K. B. CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • SlideShare. (2016). ICH Q2 Analytical Method Validation. [Link]

  • LCGC International. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. [Link]

  • National Center for Biotechnology Information. High-Throughput UHPLC-MS/MS Measurement of Per- and Poly-Fluorinated Alkyl Substances in Human Serum. [Link]

  • Semantic Scholar. Cross validation in bioanalysis: Why, when and how?. [Link]

  • ACS Publications. (2023). Trace Analysis Method Based on UPLC–MS/MS for the Determination of (C2–C18) Per-and Polyfluoroalkyl Substances and Its Application to Tap Water and Bottled Water. [Link]

  • National Center for Biotechnology Information. Determination of niacin profiles in some animal and plant based foods by high performance liquid chromatography: association with healthy nutrition. [Link]

  • ResearchGate. (2022). LC/TOFMS and UPLC-MS/MS Methods for the Analysis of Perfluorooctanesulfonate (PFOS) and the Reduction of Matrix Interference in Complex Biological Matrices. [Link]

  • ResearchGate. (2012). Core components of analytical method validation for small molecules-an overview. [Link]

  • SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link]

  • Waters Corporation. Evaluation of the Performance of a UPLC-MS/MS Method for the Determination of PFAS in Drinking Water, for Checking Compliance with the EU Drinking Water Directive, Using an Interlaboratory Study. [Link]

  • National Center for Biotechnology Information. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • Emery Pharma. (2025). LBA Cross Validation: A Detailed Case Study. [Link]

  • National Measurement Institute. (2022). ANALYTICAL METHOD SUMMARIES. [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • Baqai Medical University. Analytical Profile of Nicotinamide. [Link]

  • National Center for Biotechnology Information. (2009). Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

Sources

Comparative

Bridging the Gap: An In Vitro-In Vivo Correlation Analysis of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid

A Senior Application Scientist's Guide to Preclinical Characterization and Correlation In the landscape of modern drug discovery, the journey from a promising molecule to a viable clinical candidate is paved with rigorou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Preclinical Characterization and Correlation

In the landscape of modern drug discovery, the journey from a promising molecule to a viable clinical candidate is paved with rigorous scientific evaluation. A critical juncture in this process is establishing a predictive relationship between laboratory-based in vitro assays and the complex physiological response observed in vivo. This guide provides an in-depth analysis of a hypothetical nicotinic acid derivative, 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, to illustrate the principles and practices of in vitro-in vivo correlation (IVIVC). For researchers and drug development professionals, understanding this correlation is paramount for making informed decisions, optimizing formulations, and streamlining the path to clinical trials.[1][2][3][4]

Introduction to 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid and the Imperative of IVIVC

Nicotinic acid and its derivatives have long been investigated for their therapeutic potential, particularly in the management of dyslipidemia.[5][6][7][8] The introduction of fluorine atoms into a molecule, as in the case of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[9] However, these modifications can also lead to complex biological behaviors that are not always predictable from simple structural analysis.

This is where the concept of In Vitro-In Vivo Correlation (IVIVC) becomes an indispensable tool. IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[2][3][10][11] A robust IVIVC model can serve as a surrogate for extensive bioequivalence studies, support formulation changes, and provide a deeper understanding of a drug's behavior in the human body.[1][3][4] This guide will walk through a hypothetical, yet scientifically plausible, series of experiments to establish an IVIVC for 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid.

In Vitro Characterization: Building the Foundation

A comprehensive battery of in vitro assays is the first step in characterizing a new chemical entity. These assays provide crucial data on the molecule's intrinsic properties, which can later be correlated with in vivo observations.[12][13]

Key In Vitro Assays and Hypothetical Data

For 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, a standard panel of in vitro DMPK (Drug Metabolism and Pharmacokinetics) and pharmacological assays would be conducted. The following table summarizes hypothetical results from these key experiments.

Assay Method Result Interpretation
Metabolic Stability Human Liver MicrosomesHalf-life (t½) = 45 minModerate metabolic stability, suggesting potential for first-pass metabolism.
Cell Permeability Caco-2 MonolayerPapp (A→B) = 15 x 10⁻⁶ cm/sHigh permeability, indicating good potential for oral absorption.
Plasma Protein Binding Equilibrium Dialysis85% boundModerate to high protein binding, which may affect the free drug concentration available for pharmacological activity.
CYP450 Inhibition Fluorometric AssayIC₅₀ > 10 µM for major isoformsLow potential for drug-drug interactions via CYP450 inhibition.
Receptor Binding Affinity Radioligand Binding AssayKᵢ = 50 nM for α4β2* nAChRPotent binding to a key nicotinic acetylcholine receptor subtype.[14]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines the steps to determine the metabolic stability of a compound using human liver microsomes, a common in vitro model for studying Phase I metabolism.[13]

  • Preparation of Incubation Mixture:

    • In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), and a NADPH-generating system in a phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

  • Initiation of Reaction:

    • Add 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid to the pre-warmed mixture to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding NADPH.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

In Vitro Experimental Workflow

InVitroWorkflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_data Data Output Compound 6-[2-Fluoro-1-(fluoromethyl)ethoxy] nicotinic acid Metabolic_Stability Metabolic Stability (Liver Microsomes) Compound->Metabolic_Stability Testing Permeability Permeability (Caco-2) Compound->Permeability Testing Protein_Binding Plasma Protein Binding Compound->Protein_Binding Testing CYP_Inhibition CYP450 Inhibition Compound->CYP_Inhibition Testing Receptor_Binding Receptor Binding Compound->Receptor_Binding Testing InVitro_Data In Vitro Profile: - Half-life - Permeability Coefficient - % Bound - IC50 - Ki Metabolic_Stability->InVitro_Data Generates Permeability->InVitro_Data Generates Protein_Binding->InVitro_Data Generates CYP_Inhibition->InVitro_Data Generates Receptor_Binding->InVitro_Data Generates

Caption: Workflow for the in vitro characterization of a novel compound.

In Vivo Evaluation: The Whole-System Perspective

While in vitro assays provide valuable insights, they cannot fully replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism. Therefore, in vivo studies are essential to understand the true pharmacokinetic profile of a drug candidate.[12][13]

Hypothetical In Vivo Pharmacokinetic Study

A single-dose pharmacokinetic study in Sprague-Dawley rats is a standard preclinical model. The following table presents hypothetical pharmacokinetic parameters for 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid following a single oral dose.

Parameter Value (mean ± SD) Description
Cmax 450 ± 50 ng/mLMaximum plasma concentration
Tmax 1.5 ± 0.5 hTime to reach Cmax
AUC(0-inf) 2500 ± 300 ng*h/mLArea under the plasma concentration-time curve
4.2 ± 0.8 hElimination half-life
Bioavailability (F%) 60%Fraction of the dose that reaches systemic circulation
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimation and Dosing:

    • Acclimate male Sprague-Dawley rats for at least one week.

    • Fast the animals overnight before dosing.

    • Administer a single oral dose of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of the drug in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.).

In Vivo Experimental Design

InVivoWorkflow cluster_preparation Preparation cluster_execution Study Execution cluster_analysis Analysis cluster_output Data Output Animal_Model Sprague-Dawley Rats Dosing Oral Gavage (10 mg/kg) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling (0-24h) Dosing->Blood_Sampling Plasma_Separation Centrifugation Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Modeling LC_MS_MS->PK_Analysis InVivo_Data In Vivo PK Profile: - Cmax - Tmax - AUC - Half-life PK_Analysis->InVivo_Data

Caption: Design of an in vivo pharmacokinetic study.

The Correlation: Connecting In Vitro Predictions to In Vivo Reality

The ultimate goal is to establish a meaningful correlation between the in vitro and in vivo data. This correlation allows us to use in vitro assays as predictive tools, reducing the need for extensive animal studies in the future.[1][3][4]

Analysis of the Hypothetical Data
  • Absorption: The high in vitro permeability (Papp = 15 x 10⁻⁶ cm/s) is consistent with the good oral bioavailability (F% = 60%) observed in vivo. The discrepancy from 100% bioavailability could be attributed to first-pass metabolism, a hypothesis supported by the moderate in vitro metabolic stability.

  • Metabolism and Elimination: The in vitro half-life in liver microsomes (45 min) suggests that the compound is a substrate for metabolic enzymes. This is reflected in the in vivo elimination half-life of 4.2 hours. While not a direct 1:1 correlation, the in vitro data correctly predicted that metabolism would be a significant clearance pathway.

  • Distribution: The moderate to high plasma protein binding (85%) would be expected to limit the volume of distribution in vivo. This would need to be confirmed with further studies, but the in vitro data provides an important early indicator.

Building a Simple IVIVC Model

A Level A IVIVC, which represents a point-to-point relationship between in vitro dissolution/release and in vivo absorption, is often the goal for modified-release formulations.[11] For an immediate-release formulation, a simpler correlation can often be established between an in vitro parameter like metabolic clearance and an in vivo parameter like systemic clearance.

Based on our hypothetical data, we can explore the relationship between the in vitro intrinsic clearance (CLint), derived from the metabolic stability assay, and the in vivo clearance (CL). This forms the basis of a simple but powerful predictive model.

IVIVC Model Visualization

IVIVC_Model InVitro_CL In Vitro Intrinsic Clearance (from Metabolic Stability) Prediction Predictive Model InVitro_CL->Prediction Correlates with InVivo_CL In Vivo Systemic Clearance (from PK study) InVivo_CL->Prediction Validates Future_Compounds New Analogs Prediction->Future_Compounds Predicts In Vivo CL for Reduced_Animal_Studies Reduced Animal Testing Prediction->Reduced_Animal_Studies Leads to Future_Compounds->InVitro_CL Tested In Vitro

Caption: Conceptual model for an in vitro-in vivo correlation.

Comparison with Alternative Nicotinic Acid Derivatives

The hypothetical profile of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid can be benchmarked against other nicotinic acid derivatives. For instance, immediate-release nicotinic acid has a very short half-life (20-45 minutes), leading to flushing side effects.[5] Modified-release formulations have been developed to prolong the half-life and improve tolerability.[15] Our hypothetical compound, with its 4.2-hour half-life, represents a potential improvement over immediate-release formulations, potentially offering a better balance of efficacy and safety. Furthermore, its high affinity for the α4β2* nAChR subtype suggests a more targeted mechanism of action compared to non-selective nicotinic acid.[14][16]

Conclusion

The establishment of a robust in vitro-in vivo correlation is a cornerstone of efficient and ethical drug development. By systematically evaluating a compound like 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid through a well-designed series of in vitro and in vivo experiments, researchers can gain a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties. The hypothetical data and protocols presented in this guide illustrate how in vitro assays can serve as powerful predictive tools, enabling scientists to make data-driven decisions, de-risk development programs, and ultimately, accelerate the delivery of novel therapeutics to patients. The integration of these approaches is not merely a regulatory requirement but a fundamental scientific principle that underpins the successful translation of a molecule from the laboratory to the clinic.

References

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15).
  • In Vitro In Vivo Correl
  • Comprehensive in vitro DMPK services for drug development | Nuvisan, the Science CRO. (n.d.).
  • Drug Metabolism and Pharmacokinetics - Invitrocue - Transforming Bioanalytics. (n.d.).
  • In Vitro Assays for Induction of Drug Metabolism - PubMed. (n.d.).
  • Drug Metabolism & Pharmacokinetics Services - Eurofins Discovery. (n.d.).
  • IVIVC modelling can speed up the drug development process - BioPharma Services. (2021, December 15).
  • Enhance Your DMPK Studies with In Vitro Metabolism | Labcorp. (n.d.).
  • Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. (n.d.).
  • IVIVC: Core to Drug Development and Bioprediction - Hilaris Publisher. (2025, March 31).
  • In vitro characterization of 6-[18F]fluoro-A-85380, a high-affinity ligand for alpha4beta2* nicotinic acetylcholine receptors - PubMed. (2005, February 15).
  • Nicotinic acid - Wikipedia. (n.d.).
  • Inhalation and oral toxicokinetics of 6:2 FTOH and its metabolites in mammals - PubMed. (2014, August 31).
  • 6-[18F]Fluoro-A-85380: an in vivo tracer for the nicotinic acetylcholine receptor - PubMed. (2000, January 15).
  • In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. (n.d.).
  • 6-[18F]Fluoro-A-85380, a new PET tracer for the nicotinic acetylcholine receptor: studies in the human brain and in vivo demonstration of specific binding in white m
  • Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. (n.d.).
  • Niacin | Linus Pauling Institute | Oregon St
  • Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities - MDPI. (2025, October 9).
  • Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. (n.d.).
  • In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System - NCBI. (2018, April 4).
  • Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice - PubMed. (2017, August 15).
  • Development of In Vitro–In Vivo Correlation for Extended‐Release Niacin After Administration of Hypromellose‐Based Matrix - Kinam Park. (2014, September 24).
  • Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. (n.d.).
  • Nicotinic acid, its mechanism of action and pharmacological effects - ResearchG
  • Characterization of the nicotinic ligand 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine in vivo - Academia.edu. (n.d.).
  • Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)
  • In vitro - In vivo Correlation (IVIVC) of Immediate Release (IR) Levofloxacin Tablet - SciSpace. (n.d.).
  • 6-Fluoronicotinic acid | CAS 403-45-2 - Ossila. (n.d.).
  • (PDF)
  • In Vitro and In Vivo Antitumor Activity of a Novel Semisynthetic Derivative of Cucurbitacin B. (2015, February 12).
  • Improving In-Vitro In-Vivo Correlation (IVIVC)
  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - eScholarship. (n.d.).
  • Pharmacokinetics, metabolite profiling, safety, and tolerability of inhalation aerosol of 101BHG-D01, a novel, long-acting and selective muscarinic receptor antagonist, in healthy Chinese subjects - Frontiers. (2022, December 14).
  • In vivo measurement of nicotinic acetylcholine receptors with [18F]norchloro-fluoro-homoepib
  • Comparative Study of Methyl 2-(aminomethyl)nicotinate Derivatives and Related Nicotinic Acid Analogs - Benchchem. (n.d.).
  • Vitamin B3: Metabolism and Functions - The Medical Biochemistry Page. (n.d.).
  • 209112Orig1s000 - accessd
  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applic
  • Clinical pharmacology and pharmacokinetics of nicotinic acid - PubMed. (n.d.).
  • Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice - ResearchG
  • 2-Fluoro-6-methoxy-nicotinic acid methyl ester | 117671-03-1 - Sigma-Aldrich. (n.d.).
  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate - Council for Responsible Nutrition (CRN). (n.d.).
  • Evaluating the Release of Different Commercial Orally Modified Niacin Formul
  • Study on the Regulatory Mechanism of Niacin Combined with B. animalis F1-7 in Alleviating Alcoholic Fatty Liver Disease by Up-Regulating GPR109A - MDPI. (2024, November 30).

Sources

Validation

A Comparative Benchmarking Guide to 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (Tavapadon) and Other Dopamine D1/D5 Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Targeting the Dopamine D1/D5 Receptor The dopamine D1 receptor, a Gs-coupled G-protein coupled receptor (GPCR), is a critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting the Dopamine D1/D5 Receptor

The dopamine D1 receptor, a Gs-coupled G-protein coupled receptor (GPCR), is a critical component of the "direct" motor pathway in the basal ganglia.[1] Its activation is essential for coordinating movement, and its dysfunction is a hallmark of neurodegenerative conditions like Parkinson's disease (PD).[1][2] For decades, therapeutic strategies have focused on dopamine replacement (levodopa) or agonizing dopamine receptors. However, many existing dopamine agonists (DAs) primarily target D2/D3 receptors, which can lead to significant adverse effects (AEs) such as excessive daytime sleepiness, impulse control disorders, and psychosis.[2][3]

Targeting the D1/D5 receptors offers a more selective approach to stimulating the direct motor pathway, potentially providing robust motor control with a reduced risk of D2/D3-related AEs.[3][4] However, the development of full D1 agonists has been hampered by issues of cardiovascular AEs and receptor desensitization.[3][5] This has led to the exploration of partial agonism as a promising therapeutic strategy.

This guide focuses on 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid , known as Tavapadon , a novel, selective D1/D5 partial agonist.[5][6][7] We will benchmark its performance against two key pharmacological comparators:

  • Dihydrexidine : A well-characterized, high-potency full agonist for the D1/D5 receptors.[8][9][10]

  • Ecopipam : A selective D1/D5 receptor antagonist.[11][12]

By comparing Tavapadon to compounds with opposing and maximal activities, we can build a comprehensive understanding of its unique pharmacological profile.

The Principle of Partial Agonism at the D1 Receptor

A full agonist, like dopamine or Dihydrexidine, binds to the D1 receptor and elicits a maximal physiological response, leading to a robust production of the second messenger, cyclic AMP (cAMP).[10] An antagonist, like Ecopipam, binds to the receptor but does not activate it, thereby blocking the effects of an agonist.[11]

A partial agonist, such as Tavapadon, binds to and activates the receptor but has only partial efficacy relative to a full agonist.[6][13] This means it produces a submaximal response, even at saturating concentrations. This property is therapeutically advantageous; it can provide sufficient receptor stimulation for a clinical benefit while simultaneously acting as a "ceiling" to prevent the over-activation that may lead to receptor desensitization and AEs.[5][6]

Dopamine D1 Receptor Signaling Pathway

The D1 receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G protein. Ligand binding induces a conformational change, leading to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate the cellular response.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R D1 Receptor Gs Gs Protein (α, β, γ) D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand Dopamine or Tavapadon Ligand->D1R Binds Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Canonical Gs-coupled signaling cascade of the Dopamine D1 receptor.

Comparative Performance Data

The following tables summarize the key in vitro pharmacological parameters of Tavapadon against its benchmarks. This data is critical for understanding its potency, efficacy, and selectivity.

Table 1: Receptor Binding Affinity (Ki)

Binding affinity (Ki) represents the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Source(s)
Tavapadon Human D1 9 [5][6][7][13][14]
Human D5 13 [5][6][7][13][14]
DihydrexidineRat D1~10[10]
EcopipamHuman D1/D5High Affinity (Specific Ki not cited)[11]

Expert Insight: Tavapadon demonstrates high, single-digit nanomolar affinity for both D1 and D5 receptors, comparable to the potent full agonist Dihydrexidine. This indicates that Tavapadon binds effectively to its target at therapeutically relevant concentrations.

Table 2: Functional Potency (EC50) and Efficacy (% Intrinsic Activity)

Functional potency (EC50) is the concentration required to produce 50% of the maximal response. Intrinsic Activity (Emax) measures the maximal effect of the drug as a percentage of the response to the endogenous ligand, dopamine.

CompoundAssay TypePotency (EC50, nM)Efficacy (% of Dopamine)Source(s)
Tavapadon cAMP Accumulation 19 (D1), 17 (D5) 65% (D1), 81% (D5) [5][6][7][14]
DihydrexidinecAMP Accumulation72Full Agonist (~100%)[8][10]
EcopipamFunctional AssaysN/A (Antagonist)0%[11][12]

Expert Insight: This table clearly illustrates the pharmacological differences. Dihydrexidine is a full agonist, producing a response comparable to dopamine. Ecopipam produces no response. Tavapadon sits in the middle, with potent EC50 values but a maximal response that is only 65-81% of that induced by dopamine, confirming its status as a partial agonist.[5][6][7][14]

Table 3: Dopamine Receptor Subtype Selectivity

Selectivity is crucial for minimizing off-target effects. This table compares the binding affinity of Tavapadon for D1-like receptors versus D2-like receptors.

CompoundD1 Ki (nM)D2 Ki (nM)D3 Ki (nM)D4 Ki (nM)Selectivity (D2/D1 ratio)Source(s)
Tavapadon 9 ≥6210 ≥6720 ≥4870 >690-fold [5][6][7][13][14]
Dihydrexidine~10130--~13-fold[10]

Expert Insight: Tavapadon exhibits exceptional selectivity for D1/D5 receptors over the D2, D3, and D4 subtypes, with a selectivity ratio of over 690-fold.[6][13] This is a significant advantage over less selective compounds and is the structural basis for its hypothesized lower risk of D2-mediated side effects.[3][4]

Experimental Protocols for Benchmarking

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for generating the comparative data presented above.

Protocol 1: Radioligand Competition Binding Assay (for Ki Determination)

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare Membranes (CHO/HEK cells with D1R) Incubate Incubate (Membranes + Radioligand + Test Compound) Membranes->Incubate Reagents Prepare Reagents (Radioligand, Competitors) Reagents->Incubate Filter Rapid Filtration (Separate bound/free ligand) Incubate->Filter Count Scintillation Counting (Measure radioactivity) Filter->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Fit Non-linear Regression (Determine IC50) Plot->Fit Calculate Cheng-Prusoff Eq. (Calculate Ki from IC50) Fit->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the human dopamine D1 receptor.

    • Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[15]

    • Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.

  • Assay Setup (96-well plate):

    • Total Binding Wells: Add receptor membranes, assay buffer, and a fixed concentration of a D1-selective radioligand (e.g., [³H]SCH 23390 at its Kd concentration).

    • Non-specific Binding (NSB) Wells: Add membranes, radioligand, and a high concentration of a non-labeled D1 antagonist (e.g., 10 µM Ecopipam or Butaclamol) to saturate all specific binding sites.[16]

    • Competition Wells: Add membranes, radioligand, and serial dilutions of the test compound (e.g., Tavapadon, Dihydrexidine).

  • Incubation & Filtration:

    • Incubate the plate for 60-90 minutes at room temperature to reach binding equilibrium.[15]

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[15][16]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition & Analysis:

    • Dry the filters, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[15][16]

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay (for EC50/Emax Determination)

This functional assay measures the ability of a compound to stimulate the D1 receptor and produce the second messenger, cAMP.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed Seed Cells (HEK293-D1R) in plates Stimulate Add Compounds & Incubate (30 min) Seed->Stimulate Prepare Prepare Compound Dilutions Prepare->Stimulate Lyse Lyse Cells Stimulate->Lyse Detect Add HTRF Reagents (Anti-cAMP Ab, cAMP-d2) Lyse->Detect Read Read Plate (HTRF Reader) Detect->Read Plot Plot Response vs. [Compound] Read->Plot Fit Non-linear Regression (Determine EC50, Emax) Plot->Fit

Caption: Workflow for a HTRF-based cAMP accumulation functional assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed HEK293 cells stably expressing the human dopamine D1 receptor into 384-well assay plates and culture overnight.

  • Compound Stimulation:

    • Prepare serial dilutions of test compounds (Tavapadon, Dihydrexidine) and controls (Dopamine for maximal stimulation, vehicle for baseline).

    • Aspirate the culture medium from the cells and add the compound dilutions in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

    • Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow for cAMP accumulation.[17]

  • cAMP Detection (using HTRF as an example):

    • Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents according to the manufacturer's protocol (e.g., Cisbio, PerkinElmer).[17][18]

    • This typically involves adding two key reagents: an anti-cAMP antibody conjugated to a FRET donor (e.g., Europium cryptate) and a cAMP analog labeled with a FRET acceptor (e.g., d2).[18]

    • Cellular cAMP produced during stimulation will compete with the labeled cAMP-d2 for binding to the antibody.

  • Data Acquisition & Analysis:

    • Incubate the plate for 60 minutes at room temperature to allow the detection reagents to equilibrate.[17]

    • Read the plate on an HTRF-compatible microplate reader, measuring fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[17]

    • The HTRF ratio (665nm/620nm) is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF signal against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (maximal effect).

    • Normalize the Emax of test compounds to the maximal response produced by dopamine to calculate the percent intrinsic activity.

Authoritative Grounding & Final Summary

Tavapadon (6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid) presents a distinct and compelling pharmacological profile. As demonstrated by the comparative data, its high affinity and exceptional selectivity for D1/D5 receptors, combined with its finely tuned partial agonism, distinguish it from both full agonists and antagonists.[5][6][13][14]

  • Trustworthiness Through Validation: The protocols described herein are standard, robust methods in GPCR pharmacology.[16][18][19] By employing these self-validating systems with appropriate controls (total binding, NSB, maximal stimulation), researchers can confidently and reproducibly benchmark novel D1/D5 modulators against Tavapadon and other established ligands.

  • Authoritative Outlook: The development of Tavapadon represents a strategic shift towards targeted receptor modulation. Its profile suggests the potential for a therapy that balances efficacy with an improved safety profile, addressing a significant unmet need in the treatment of Parkinson's disease.[3]

This guide provides the foundational data and methodologies for researchers to rigorously evaluate 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid and situate its performance within the broader landscape of dopamine receptor therapeutics.

References

  • Bezard E, Gray D, Kozak R, Leoni M, Combs C, Duvvuri S. (2024). Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson's Disease. CNS Neurol Disord Drug Targets. Available from: [Link]

  • McAtee, R., & Kwak, V. (2025). tavapadon (CVL-751, PF-06649751). Drug Hunter. Available from: [Link]

  • Tavapadon - Wikipedia. (2024). Wikipedia. Available from: [Link]

  • Two New Parkinson's Therapies Enter Final Stages of Clinical Trials. (2026). Parkinson's Foundation. Available from: [Link]

  • Espay, A. J., et al. (2025). Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson's Disease. LSU Health Digital Scholar. Available from: [Link]

  • Bezard E, Gray D, Kozak R, Leoni M, Combs C, Duvvuri S. (2024). Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson's Disease. PubMed. Available from: [Link]

  • Tavapadon Shows Promise for Early and Advanced Parkinson's. (2025). Cleveland Clinic Consult QD. Available from: [Link]

  • Espay, A. J., et al. (2025). Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson's Disease. MDPI. Available from: [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Assay Guidance Manual. Available from: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. Available from: [Link]

  • Ecopipam - Wikipedia. (2024). Wikipedia. Available from: [Link]

  • Dopamine receptor D1 - Wikipedia. (2024). Wikipedia. Available from: [Link]

  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Available from: [Link]

  • Mottola, D. M., et al. (1992). Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • Sahlholm, K., et al. (2025). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. ACS Chemical Neuroscience. Available from: [Link]

  • Development of Novel Tavapadon Analogs as Dual-targeted Partial Agonists Based on the Dopamine D1/D5 Receptors. (2025). Journal of Medicinal Chemistry. Available from: [Link]

  • Murphy, M. B., et al. (1993). Dihydrexidine: a new potent peripheral dopamine D1 receptor agonist. European Journal of Pharmacology. Available from: [Link]

  • Ecopipam: A D1 receptor antagonist for the treatment of Tourette syndrome. ResearchGate. Available from: [Link]

  • Haney, M., et al. (2001). Effects of ecopipam, a selective dopamine D1 antagonist, on smoked cocaine self-administration by humans. Psychopharmacology. Available from: [Link]

  • Gilbert, D. L., et al. (2018). Ecopipam, a D1 receptor antagonist, for treatment of tourette syndrome in children: A randomized, placebo-controlled crossover study. Movement Disorders. Available from: [Link]

  • D1 Biochemical Binding Assay Service. Reaction Biology. Available from: [Link]

  • Espay, A. J., et al. (2025). Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson's Disease. MDPI. Available from: [Link]

  • Dopamine receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Ecopipam Maintains Efficacy and Reduces Relapse Risk in Phase 3 Trial in Tourette Syndrome. (2025). NeurologyLive. Available from: [Link]

  • Fariba, K. A., & Tadi, P. (2023). Dopamine Agonists. StatPearls. Available from: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Nicotinic acid - Wikipedia. (2024). Wikipedia. Available from: [Link]

  • D1 Dopamine Receptor Assay. Innoprot. Available from: [Link]

  • niacin (vitamin B3, nicotinic acid). MedicineNet. Available from: [Link]

  • Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology. Available from: [Link]

  • González-Maeso, J. (2014). Radioligand Binding Detection of Receptors in Brain Membranes. Springer Nature Experiments. Available from: [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Available from: [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. Available from: [Link]

Sources

Comparative

Publish Comparison Guide: Enantiomeric Separation and Analysis of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic Acid

Executive Summary & Analyte Profiling The compound 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid is a highly specialized fluorinated intermediate frequently utilized in the development of advanced pharmaceuticals and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The compound 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid is a highly specialized fluorinated intermediate frequently utilized in the development of advanced pharmaceuticals and agrochemicals. Structurally, it presents a unique analytical challenge due to three distinct chemical features:

  • An Amphoteric Core: The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group.

  • A Fluorinated Ether Linkage: The 1,3-difluoro-2-propanyl group creates a highly electronegative pocket.

  • Steric Hindrance: The chiral center is located at the methine carbon of the ether linkage, heavily shielded by the adjacent fluoromethyl groups.

Because the pharmacological efficacy of such compounds is often restricted to a single enantiomer, developing a robust, high-resolution chiral separation method is critical. This guide objectively compares the performance of traditional polysaccharide-based Chiral Stationary Phases (CSPs) against alternative fluorinated phases and emerging separation-free NMR techniques, providing actionable, self-validating protocols for analytical scientists.

Mechanistic Causality in Chiral Recognition

To achieve baseline separation ( Rs​≥1.5 ), the analytical method must exploit the subtle spatial differences between the enantiomers. Understanding the causality behind stationary phase and mobile phase selection is the foundation of method development.

The Role of the Stationary Phase

Polysaccharide-based CSPs, such as Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD, Chiralcel OD), remain the industry standard. The chiral recognition mechanism relies on the analyte entering the chiral grooves of the polymer. The carbamate linkages on the CSP act as both hydrogen-bond donors and acceptors, interacting directly with the carboxylic acid and the ether oxygen of the analyte.

However, the strong electron-withdrawing nature of the fluorine atoms in the 1,3-difluoro-2-propanyl group alters the electron density of the adjacent ether oxygen, weakening its hydrogen-bonding capacity. Consequently, secondary interactions—such as π−π stacking between the pyridine ring and the CSP's phenyl groups, and dipole-dipole interactions induced by the C-F bonds—become the primary drivers of enantioselectivity, similar to mechanisms observed in the1[1].

The Critical Need for Modifiers

Because the nicotinic acid core is amphoteric, it exists as a zwitterion in neutral solutions, leading to severe peak tailing and unpredictable retention times. To force the molecule into a single, predictable protonation state, an acidic modifier is strictly required. The addition of 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the carboxylic acid, ensuring sharp peaks and consistent hydrogen bonding with the CSP. The profound impact of such modifiers on resolution and retention has been extensively documented in the 2[2].

G A 6-[2-Fluoro-1-(fluoromethyl) ethoxy]nicotinic acid C Hydrogen Bonding (COOH & Carbamate) A->C Primary D π-π Interactions (Pyridine & Phenyl) A->D Secondary E Dipole-Dipole (C-F & C=O) A->E Steric/Electronic B Polysaccharide CSP (e.g., Chiralcel OD-H) C->B D->B E->B

Fig 1: Chiral recognition mechanisms between the fluorinated nicotinic acid and polysaccharide CSP.

Comparative Performance of Analytical Modalities

When selecting an analytical method for this compound, researchers must weigh resolution against throughput and scalability. Below is an objective comparison of the primary method (NP-HPLC) against viable alternatives.

Alternative 1: Fluorinated Stationary Phases (RP-HPLC)

Fluorinated phases (e.g., Pentafluorophenyl, PFP) offer an alternative retention mechanism based on "fluorophilic" interactions. As highlighted in research on 3[3], these columns selectively retain highly fluorinated solutes via steric recognition and distinct dipole interactions, making them useful for impurity profiling, though they often yield lower enantiomeric resolution than polysaccharide CSPs.

Alternative 2: Separation-Free 19 F NMR

For ultra-high-throughput screening, physical separation can be bypassed entirely. Recent breakthroughs utilizing 19 F-labeled chiral aluminum complexes allow for4[4]. The chiral analyte binds to the complex, producing distinct diastereomeric NMR signals that mimic a chromatogram, enabling over 1,000 analyses per day.

Quantitative Data Comparison
MethodologyPrimary Separation MechanismOptimal Modifiers / SelectorsResolution ( Rs​ )Analysis TimeScalability / Application
NP-HPLC (Polysaccharide CSP) H-bonding, π−π , Dipole0.1% TFA (Acid suppression)> 2.0 15–25 minExcellent (Prep-scale purification)
RP-HPLC (Fluorinated Phase) Fluorophilic, Steric recognitionFormic Acid / Ammonium Formate1.2–1.510–15 minModerate (Impurity profiling)
19 F NMR (Chiral Shift) Diastereomeric complexationChiral Aluminum ComplexesN/A (Spectral)< 5 min Analytical only (High-throughput)

Self-Validating Experimental Protocol (NP-HPLC)

To ensure scientific integrity and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST). This ensures that the chromatographic system is capable of resolving the enantiomers before any precious unknown samples are consumed.

Materials Required
  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm) or equivalent cellulose-based CSP.

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v). Note: Premix the TFA into the Isopropanol before adding to Hexane to prevent localized precipitation.

  • Standards: Racemic 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (1 mg/mL in mobile phase).

Step-by-Step Methodology
  • System Equilibration & Baseline Stabilization:

    • Flush the HPLC system with Isopropanol for 10 minutes to remove any reversed-phase solvents.

    • Switch to the mobile phase (Hexane/IPA/TFA) and equilibrate the column at a flow rate of 1.0 mL/min at 25°C for at least 45 minutes. Monitor the UV baseline at 254 nm until drift is < 0.1 mAU/min.

  • System Suitability Testing (SST) - Critical Validation Step:

    • Inject 10 µL of the racemic standard.

    • Acceptance Criteria: The system is validated only if the resolution ( Rs​ ) between enantiomer 1 and enantiomer 2 is ≥1.5 , and the USP tailing factor for both peaks is ≤1.5 . If criteria fail, verify modifier concentration or column integrity.

  • Carryover Verification (Blank Run):

    • Inject 10 µL of the sample diluent (mobile phase). Ensure no peaks elute at the established retention times.

  • Sample Analysis:

    • Dissolve unknown samples in the mobile phase to prevent solvent shock and peak distortion.

    • Inject 10 µL of the unknown samples in triplicate.

  • Data Processing:

    • Calculate the Enantiomeric Excess (%ee) using the area under the curve (AUC): $ %ee = \frac{|AUC_{R} - AUC_{S}|}{AUC_{R} + AUC_{S}} \times 100 $

Workflow S1 1. Sample Preparation (Racemate in Mobile Phase) S2 2. System Suitability Test (Verify Rs > 1.5, Tailing < 1.5) S1->S2 S3 3. Column Screening (Amylose vs Cellulose CSPs) S2->S3 S4 4. Modifier Optimization (0.1% TFA for Acid Suppression) S3->S4 S5 5. Quantitative Analysis (Calculate %ee and Yield) S4->S5

Fig 2: Step-by-step self-validating workflow for enantiomeric separation and quantification.

References

  • Enantioseparation and Racemization of α -Aryl- α -fluoroacetonitriles Source: PMC - NIH[Link]

  • On the Influence of Additives and Modifiers on the Chiral HPLC Separation of the Enantiomers of Nicotine Source: ResearchGate[Link]

  • Fluorine Enables Separation-free "Chiral Chromatographic Analysis" Source: Chinese Academy of Sciences (CAS)[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International[Link]

  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources Source: PMC - NIH[Link]

Sources

Validation

A Comparative Analysis of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic Acid: A Guide for Medicinal Chemists

Abstract This guide provides a comprehensive technical overview of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, a specialized building block for drug discovery and development. We present a plausible synthetic path...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, a specialized building block for drug discovery and development. We present a plausible synthetic pathway, expected analytical data, and a detailed comparison with key structural analogs, including the parent nicotinic acid, 6-fluoronicotinic acid, and 6-(trifluoromethyl)nicotinic acid. The strategic incorporation of the 1,3-difluoro-2-propoxy moiety is discussed in the context of modern medicinal chemistry, highlighting its potential to enhance metabolic stability, modulate physicochemical properties, and improve target engagement. This document serves as a resource for researchers and scientists seeking to leverage advanced fluorination strategies in the design of novel therapeutics.

Introduction: The Strategic Value of Fluorinated Nicotinic Acids

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine-based scaffold in biology and medicine.[1][2][3] Its derivatives are not only essential cofactors in redox reactions but also serve as versatile pharmacophores in drug development, with applications ranging from treating dyslipidemia to acting as anti-inflammatory agents.[3][4][5]

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[6][7] Selective fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by:

  • Enhancing Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism.[6]

  • Modulating Lipophilicity: Fluorine substitution can alter a compound's solubility and ability to cross biological membranes.[6]

  • Increasing Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with protein targets.[6]

  • Altering pKa: Fluorine's electron-withdrawing nature can change the acidity or basicity of nearby functional groups.

The subject of this guide, 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, combines the proven nicotinic acid core with a unique, symmetrically difluorinated alkoxy side chain. This specific structural motif offers a sophisticated alternative to more common fluorinated groups like trifluoromethyl (CF₃), providing a distinct set of steric and electronic properties for fine-tuning molecular design.

Proposed Synthesis and Characterization

Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available 6-hydroxynicotinic acid.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Prophetic)

Step 1: Synthesis of Methyl 6-hydroxynicotinate

  • Suspend 6-hydroxynicotinic acid (1.0 eq) in methanol (10 vol).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete as monitored by TLC.

  • Cool the mixture and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be used without further purification.

Rationale: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the base-mediated ether synthesis in the subsequent step.

Step 2: Synthesis of Methyl 6-[2-fluoro-1-(fluoromethyl)ethoxy]nicotinate

  • To a solution of methyl 6-hydroxynicotinate (1.0 eq) in N,N-dimethylformamide (DMF, 10 vol), add potassium carbonate (2.0 eq).

  • Add a solution of a suitable electrophile, such as 1,3-difluoro-2-propyl tosylate (1.1 eq), to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours until completion.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Rationale: The Williamson ether synthesis is a reliable method for forming aryl ethers. Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group, and DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

Step 3: Synthesis of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid

  • Dissolve the methyl ester from the previous step (1.0 eq) in a mixture of THF and water (2:1).

  • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Once the saponification is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Rationale: Basic hydrolysis (saponification) is the standard method for converting an ester back to a carboxylic acid.

Expected Analytical Data
Analysis Expected Result
Molecular Formula C₉H₉F₂NO₃
Molecular Weight 217.17 g/mol
¹H NMR Signals corresponding to the pyridine ring protons (δ 7.5-8.8 ppm), a multiplet for the ether methine proton (CH-O, δ ~5.0 ppm), and a multiplet for the diastereotopic methylene protons (CH₂F, δ ~4.7 ppm).
¹³C NMR Signals for the pyridine carbons, the carboxylic acid carbon (δ ~165 ppm), and the fluorinated side chain carbons (methine at δ ~75 ppm, methylene at δ ~83 ppm, both showing C-F coupling).
¹⁹F NMR A single multiplet corresponding to the two equivalent fluorine atoms.
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z 216.05.
Appearance Expected to be a white to off-white solid.

Comparative Analysis with Alternative Scaffolds

The utility of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid is best understood by comparing it to other, more common nicotinic acid derivatives.

Compound Structure Molecular Weight Key Features & Known Roles
Nicotinic Acid (Niacin) C₆H₅NO₂123.11Vitamin B3; Precursor to NAD/NADP; Used in high doses to treat hyperlipidemia.[1][2] Highly polar and subject to extensive metabolism.[8]
6-Fluoronicotinic Acid C₆H₄FNO₂141.10A simple fluorinated analog. The fluorine atom acts as a bioisostere for hydrogen but adds polarity and can block metabolism at the 6-position. Used as a building block for APIs.[9][10]
6-(Trifluoromethyl)nicotinic acid C₇H₄F₃NO₂191.11Features a highly lipophilic and strongly electron-withdrawing CF₃ group. This group can significantly alter pKa, improve metabolic stability, and enhance membrane permeability. It is a key intermediate for various drugs.[11][12][13]
6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid C₉H₉F₂NO₃217.17Introduces a larger, flexible, and moderately lipophilic fluorinated side chain. The ether linkage offers a different metabolic profile compared to a direct C-C bond. The two fluorine atoms provide a unique electronic and conformational profile.

Discussion: The Strategic Advantage of the 1,3-Difluoro-2-propoxy Moiety

The choice of the 1,3-difluoro-2-propoxy group is a deliberate design element intended to confer specific advantages over simpler substitutions.

G cluster_0 Fluorine Substitution Strategy cluster_1 Physicochemical Effects cluster_2 Desired Pharmacological Outcome A Incorporate Fluorine B Block Metabolic Sites A->B C Increase Binding Affinity (H-bond acceptor, dipole interactions) A->C D Modulate Lipophilicity (LogP) A->D E Alter Acidity/Basicity (pKa) A->E F Improved Drug Profile (PK/PD) B->F C->F D->F E->F

Caption: The impact of fluorination on drug properties.

  • Metabolic Stability: The ether linkage in the side chain is a potential site for O-dealkylation by cytochrome P450 enzymes. The presence of electron-withdrawing fluorine atoms on the adjacent carbons (β-fluorination) is known to destabilize any potential carbocation intermediate that would form during oxidative metabolism, thereby sterically and electronically shielding the ether bond and increasing the molecule's metabolic half-life.

  • Conformational Control and Lipophilicity: Unlike the freely rotating trifluoromethyl group, the flexible ether chain can adopt specific conformations to optimize binding within a protein pocket. This substituent adds moderate lipophilicity, which can be crucial for achieving the right balance of solubility and membrane permeability required for oral bioavailability.

  • Unique Hydrogen Bonding Capacity: While the C-F bond is not a classical hydrogen bond donor, the fluorine atoms can act as weak hydrogen bond acceptors. The specific arrangement of two fluorine atoms and an ether oxygen provides a distinct pattern of potential interactions with a biological target compared to a single fluorine or a CF₃ group.

Conclusion

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid represents a highly valuable and strategically designed building block for medicinal chemistry. Its synthesis, while requiring multiple steps, relies on robust and well-understood chemical transformations. By providing a unique combination of metabolic stability, controlled lipophilicity, and specific conformational properties, it offers a powerful tool for overcoming common challenges in drug development. Compared to simpler analogs like 6-fluoronicotinic acid or 6-(trifluoromethyl)nicotinic acid, it allows for a more nuanced approach to molecular design, enabling researchers to fine-tune the properties of lead compounds to achieve superior therapeutic profiles. This guide provides the foundational knowledge for scientists to confidently incorporate this advanced scaffold into their research programs.

References

  • Organic Syntheses Procedure. 6-hydroxynicotinic acid. Available at: [Link]

  • PrepChem.com. Synthesis of 6-hydroxynicotinic acid. Available at: [Link]

  • Google Patents. CA1239362A - Method for the production of 6-hydroxynicotinic acid.
  • PubChem. 6-Fluoronicotinic Acid. Available at: [Link]

  • Sinthupoom, N., et al. (2016). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. Available at: [Link]

  • S.L.R.K. G, et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of (−)-halichonic acid and (−)-halichonic acid B. Available at: [Link]

  • The Journal of Organic Chemistry. One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. Available at: [Link]

  • Organic Letters. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Available at: [Link]

  • Google Patents. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate.
  • MDPI. FDA approved fluorine-containing drugs in 2023. Available at: [Link]

  • Google Patents. US10597384B2 - Solid forms of 3-(6-(1-(2,2-difluorobenzo[D][14][15]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl) benzoic acid. Available at:

  • Wikipedia. Nicotinic acid. Available at: [Link]

  • Garg Lab - UCLA. Patents & Products. Available at: [Link]

  • PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Available at: [Link]

  • Semantic Scholar. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Available at: [Link]

  • Council for Responsible Nutrition (CRN). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Available at: [Link]

  • SCIRP. Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. Available at: [Link]

  • World Health Organization. 8 Niacin (Vitamin B3). Available at: [Link]

  • Google Patents. WO2011127241A2 - Pharmaceutical compositions of 3-(6-(1-(2,2-difluorobenzo[d][14][15]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyriodin-2-yl)benzoic acid and administration thereof. Available at:

  • eScholarship. A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk. Available at: [Link]

  • MDPI. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Available at: [Link]

Sources

Comparative

Independent Verification of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid: A Comparative Guide to Biological Effects

This guide provides a comprehensive framework for the independent verification of the biological effects of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid. As a novel nicotinic acid derivative, its pharmacological pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the independent verification of the biological effects of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid. As a novel nicotinic acid derivative, its pharmacological profile is of significant interest to researchers in drug discovery and development. This document outlines a series of robust experimental protocols designed to objectively assess its potential efficacy, primarily focusing on lipid metabolism and inflammation, and to compare its performance against established nicotinic acid-based therapies.

Introduction: The Promise of Fluorinated Nicotinic Acid Analogs

Nicotinic acid (Niacin, Vitamin B3) has a long-standing clinical history as a potent lipid-modifying agent.[1][2][3][4] It favorably modulates a range of cardiovascular risk factors by reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[1][3][5][6][7] The mechanism of action is multifaceted, involving the inhibition of lipolysis in adipose tissue and a reduction in hepatic triglyceride synthesis.[6][8]

The introduction of fluorine atoms into small molecule drug candidates, such as in 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[9][10] This guide provides the necessary tools to rigorously test these hypotheses.

Part 1: In Vitro Characterization - Cellular Assays

The initial phase of verification involves characterizing the compound's effects at a cellular level. These assays are crucial for establishing a baseline understanding of its mechanism of action and potency.

Assessment of Anti-inflammatory Activity

Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties.[7][11] The following protocol will quantify the potential of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid to modulate inflammatory responses in a well-established cell model.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (e.g., 0.1, 1, 10, 100 µM) and a known anti-inflammatory drug (e.g., ibuprofen) as a positive control for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Quantification (Griess Assay): Measure the accumulation of nitrite in the cell culture supernatant as an indicator of NO production using the Griess reagent.

  • Cytokine Analysis (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits.

  • Cell Viability (MTT Assay): Assess cell viability using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[11]

Data Presentation: Comparative Anti-inflammatory Effects

CompoundIC50 for NO Inhibition (µM)TNF-α Reduction at 10 µM (%)IL-6 Reduction at 10 µM (%)Cell Viability at 100 µM (%)
6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acidTBDTBDTBDTBD
Ibuprofen (Control)TBDTBDTBD>95%
Nicotinic Acid (Reference)TBDTBDTBD>95%
Evaluation of Lipolytic Activity

A key mechanism of nicotinic acid is the inhibition of lipolysis in adipocytes.[7][8] This protocol will determine if the test compound shares this activity.

Experimental Protocol: In Vitro Lipolysis in 3T3-L1 Adipocytes

  • Cell Differentiation: Culture 3T3-L1 pre-adipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

  • Compound Treatment: Treat the mature adipocytes with various concentrations of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid and nicotinic acid as a positive control for 1 hour.

  • Lipolysis Induction: Stimulate lipolysis with isoproterenol (10 µM) for 2 hours.

  • Glycerol Release Assay: Measure the amount of glycerol released into the culture medium as an indicator of lipolysis. Commercially available glycerol assay kits can be used for this purpose.

Data Presentation: Comparative Inhibition of Lipolysis

CompoundIC50 for Glycerol Release Inhibition (µM)
6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acidTBD
Nicotinic Acid (Control)TBD

Part 2: In Vivo Efficacy - Animal Models of Dyslipidemia

Animal models are indispensable for evaluating the systemic effects of a compound on lipid metabolism and atherosclerosis. The choice of model is critical for translating preclinical findings to potential human efficacy.

High-Fat Diet-Induced Dyslipidemia in Rodents

This is a widely used and well-characterized model to induce hyperlipidemia and obesity.[12][13]

Experimental Protocol: C57BL/6J Mice on a High-Fat Diet

  • Animal Model: Use male C57BL/6J mice, which are susceptible to diet-induced obesity and dyslipidemia.[12]

  • Dietary Induction: Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce a dyslipidemic phenotype.

  • Compound Administration: Administer 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid, a vehicle control, and a positive control (e.g., nicotinic acid or a statin) orally once daily for 4-6 weeks.

  • Blood Collection and Lipid Profiling: Collect blood samples at baseline and at the end of the treatment period. Measure plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic assays.

  • Atherosclerotic Plaque Analysis: At the end of the study, euthanize the animals and perfuse the aorta. Stain the aorta with Oil Red O to visualize and quantify atherosclerotic plaque formation.

Data Presentation: Comparative Lipid-Lowering Efficacy

Treatment GroupTotal Cholesterol (mg/dL)LDL-Cholesterol (mg/dL)HDL-Cholesterol (mg/dL)Triglycerides (mg/dL)Aortic Plaque Area (%)
Vehicle ControlTBDTBDTBDTBDTBD
6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acidTBDTBDTBDTBDTBD
Nicotinic Acid (Control)TBDTBDTBDTBDTBD
Statin (Control)TBDTBDTBDTBDTBD
Genetic Models of Hypercholesterolemia

For a more robust evaluation, genetically modified animal models that more closely mimic human familial hypercholesterolemia can be employed.

  • ApoE-/- Mice: These mice lack apolipoprotein E and spontaneously develop hypercholesterolemia and atherosclerotic lesions.[12][14]

  • LDLR-/- Mice: These mice have a deficiency in the low-density lipoprotein receptor and are a widely used model for studying atherosclerosis.[12]

  • Watanabe Heritable Hyperlipidemic (WHHL) Rabbits: This rabbit model has a defect in the LDL receptor and closely resembles human familial hypercholesterolemia.[15][16]

The experimental design for these models would be similar to the high-fat diet model, with the compound administered over a specified period, followed by comprehensive lipid and atherosclerotic plaque analysis.

Part 3: Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity is crucial for its development as a therapeutic agent.[17][18]

Experimental Protocol: Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats.

  • Compound Administration: Administer a single dose of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid via intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.[18]

  • Pharmacokinetic Parameter Calculation: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F) using non-compartmental analysis.[19]

Data Presentation: Key Pharmacokinetic Parameters

Parameter6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid
Clearance (CL) (mL/min/kg)TBD
Volume of Distribution (Vd) (L/kg)TBD
Half-life (t1/2) (h)TBD
Oral Bioavailability (%F)TBD

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution.

Caption: Experimental workflow for the biological verification of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid.

Signaling Pathway Considerations

The primary molecular target of nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][8] Activation of this receptor in adipocytes inhibits adenylate cyclase, leading to decreased cAMP levels and subsequent inhibition of hormone-sensitive lipase, thereby reducing the release of free fatty acids.

signaling_pathway Nicotinic_Acid_Analog 6-[2-Fluoro-1-(fluoromethyl)ethoxy] nicotinic acid GPR109A GPR109A (HCA2) Nicotinic_Acid_Analog->GPR109A Gi Gi Protein GPR109A->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates FFA Free Fatty Acids HSL->FFA Glycerol Glycerol HSL->Glycerol Triglycerides Triglycerides Triglycerides->HSL Triglycerides->HSL

Caption: Hypothesized signaling pathway for the inhibition of lipolysis by a nicotinic acid analog.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the independent verification of the biological effects of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid. By systematically evaluating its in vitro and in vivo activities and characterizing its pharmacokinetic profile, researchers can generate the critical data needed to assess its therapeutic potential. Positive outcomes from these studies would warrant further investigation into its long-term safety and efficacy in more advanced preclinical models.

References

  • Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC. (n.d.).
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed. (2024, May 15).
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. (2024, November 10).
  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction - PMC. (2024, April 18).
  • Hyperlipidemic Rabbit Models for Anti-Atherosclerotic Drug Development - MDPI. (2020, December 4).
  • Dyslipidemia and Atherosclerosis Mouse Models - Charles River Laboratories. (n.d.).
  • Pig and Mouse Models of Hyperlipidemia and Atherosclerosis - PubMed. (n.d.).
  • Selecting an Appropriate Animal Model for Dyslipidemia - Semantic Scholar. (2023, November 30).
  • Full article: Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules - Taylor & Francis. (2024, May 10).
  • Pharmacokinetic Profiling | Irving Institute for Clinical and Translational Research. (n.d.).
  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC. (2024, August 5).
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (2024, March 15).
  • (PDF) Nicotinic acid derivatives: Application and uses, review - ResearchGate. (2021, December 30).
  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment | ACS Medicinal Chemistry Letters. (2024, August 5).
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. (2022, March 4).
  • Nicotinic acid - Wikipedia. (n.d.).
  • Niacin | Linus Pauling Institute | Oregon State University. (2018, August 10).
  • 6-Fluoronicotinic acid | CAS 403-45-2 - Ossila. (n.d.).
  • niacin (vitamin B3, nicotinic acid). (n.d.).
  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate - Council for Responsible Nutrition (CRN). (n.d.).
  • 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem. (n.d.).
  • Nicotinic acid (Compound) - Exposome-Explorer - IARC. (n.d.).
  • The mechanism and mitigation of niacin-induced flushing - PMC - NIH. (n.d.).
  • Niacin - Health Professional Fact Sheet. (2022, November 18).
  • Mechanism of action of niacin - PubMed. (2008, April 17).
  • Nicotinic acid, its mechanism of action and pharmacological effects - ResearchGate. (2021, May 15).
  • Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications - PMC. (n.d.).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid
© Copyright 2026 BenchChem. All Rights Reserved.